Product packaging for P-Menthane-1,2-diol(Cat. No.:CAS No. 33669-76-0)

P-Menthane-1,2-diol

Cat. No.: B15342277
CAS No.: 33669-76-0
M. Wt: 172.26 g/mol
InChI Key: RYLFWQILVNWPEL-UHFFFAOYSA-N
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Description

P-Menthane-1,2-diol (CAS RN: 1946-00-5), also known as 8-p-menthene-1,2-diol or limonene glycol, is a terpenoid compound of interest in research for its organoleptic properties . It is characterized as a colorless to pale yellow clear oily liquid with a distinct, cool, minty flavor profile, making it a subject of study for use as a flavoring agent in various applications . Its physical properties include a boiling point of 241-242 °C and a solubility of 694.7 mg/L in water at 25 °C . Researchers can utilize this compound for experimental purposes in the study of flavorings and fragrance development. It is notified under the FEMA GRAS (Generally Recognized as Safe) number 4409 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B15342277 P-Menthane-1,2-diol CAS No. 33669-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h7-9,11-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLFWQILVNWPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C(C1)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955286
Record name 1-Methyl-4-(propan-2-yl)cyclohexane-1,2-diol
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Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33669-76-0
Record name 4-Isopropyl-1-methyl-1,2-cyclohexanediol
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Record name p-Menthane-1,2-diol
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Record name P-MENTHANE-1,2-DIOL
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Record name 1-Methyl-4-(propan-2-yl)cyclohexane-1,2-diol
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Foundational & Exploratory

An In-depth Technical Guide to p-Menthane-1,2-diol: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-1,2-diol, a bicyclic monoterpenoid derivative, is a member of the extensive family of p-menthane compounds, which are widely distributed in the plant kingdom. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes important chemical transformations.

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various scientific contexts. While experimental data for this specific isomer can be limited and sometimes confused with its more commercially prominent isomer, p-menthane-3,8-diol, the following tables summarize the most reliable information available.

Table 1: General and Physical Properties of this compound

PropertyValueSource
IUPAC Name 1-methyl-4-(propan-2-yl)cyclohexane-1,2-diolPubChem[1]
Synonyms 4-Isopropyl-1-methyl-1,2-cyclohexanediol, 1-HydroxyisocarvomentholPubChem[1]
CAS Number 33669-76-0PubChem[1]
Molecular Formula C₁₀H₂₀O₂PubChem[1]
Molecular Weight 172.26 g/mol PubChem[1]
Appearance SolidECHA
Melting Point 88-89 °CECHEMI[2]
Boiling Point 110 °C at 20 TorrECHEMI[2]
Solubility Soluble in alcohol.The Good Scents Company[3]

Table 2: Spectroscopic and Chromatographic Data for this compound

Data TypeKey Features/ValuesSource
Mass Spectrometry (GC-MS) Kovats Retention Index (semi-standard non-polar): 1378PubChem[1]
¹H NMR Data not explicitly available in searches.
¹³C NMR Data not explicitly available in searches.
Infrared (IR) Spectroscopy Data not explicitly available in searches.

Chemical Properties and Reactivity

This compound is a vicinal diol (a glycol) attached to a p-menthane backbone. Its chemical reactivity is primarily dictated by the two hydroxyl groups and the stereochemistry of the cyclohexane ring.

Key Chemical Characteristics:

  • 1,2-Diol Functionality: The presence of adjacent hydroxyl groups allows for characteristic reactions such as cleavage by periodate and lead tetraacetate. These reactions are often used for structural elucidation.

  • Pinacol Rearrangement: Like other 1,2-diols, this compound can undergo a pinacol rearrangement under acidic conditions. This reaction involves the dehydration of one hydroxyl group to form a carbocation, followed by the migration of an adjacent alkyl or aryl group, resulting in the formation of a ketone. The specific product of this rearrangement will depend on the stereochemistry of the diol and which group migrates.[4][5][6]

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.

  • Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.

Experimental Protocols

Synthesis of this compound via Dihydroxylation of p-Menthene

A common route for the synthesis of 1,2-diols is the dihydroxylation of the corresponding alkene. In the case of this compound, this can be achieved starting from p-menthene. Both syn- and anti-dihydroxylation methods can be employed to yield different stereoisomers.

a) syn-Dihydroxylation using Potassium Permanganate (Baeyer's Test)

This method yields a cis-diol.

  • Materials: p-Menthene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), ethanol, water, ice bath.

  • Procedure:

    • Dissolve p-menthene in ethanol in a flask.

    • Cool the flask in an ice bath.

    • Slowly add a pre-cooled aqueous solution of potassium permanganate and sodium hydroxide to the stirred solution of p-menthene. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.

    • After the reaction is complete (as indicated by the persistence of a faint pink color), filter the mixture to remove the manganese dioxide.

    • Evaporate the ethanol from the filtrate.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude cis-p-menthane-1,2-diol.

    • The product can be further purified by recrystallization or column chromatography.

b) anti-Dihydroxylation via Epoxidation and Hydrolysis

This two-step method yields a trans-diol.

  • Step 1: Epoxidation of p-Menthene

    • Materials: p-Menthene, a peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA), a chlorinated solvent (e.g., dichloromethane), sodium bicarbonate solution.

    • Procedure:

      • Dissolve p-menthene in dichloromethane in a flask.

      • Slowly add a solution of mCPBA in dichloromethane to the stirred solution of p-menthene at room temperature.

      • Monitor the reaction by thin-layer chromatography (TLC).

      • Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the excess peroxy acid and the resulting carboxylic acid.

      • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude p-menthane epoxide.

  • Step 2: Acid-Catalyzed Hydrolysis of the Epoxide

    • Materials: p-Menthane epoxide, dilute aqueous acid (e.g., sulfuric acid or perchloric acid), an organic solvent (e.g., acetone or tetrahydrofuran).

    • Procedure:

      • Dissolve the crude epoxide in a mixture of the organic solvent and water.

      • Add a catalytic amount of the acid.

      • Stir the mixture at room temperature or with gentle heating until the epoxide is consumed (monitored by TLC).

      • Neutralize the acid with a weak base (e.g., sodium bicarbonate).

      • Remove the organic solvent under reduced pressure.

      • Extract the aqueous residue with an appropriate organic solvent.

      • Dry the organic extract, filter, and evaporate the solvent to yield the crude trans-p-menthane-1,2-diol.

      • Purify the product by recrystallization or column chromatography.

Synthesis_of_p_Menthane_1_2_diol cluster_syn syn-Dihydroxylation cluster_anti anti-Dihydroxylation pMenthene_syn p-Menthene cisDiol cis-p-Menthane-1,2-diol pMenthene_syn->cisDiol KMnO₄, NaOH, H₂O/EtOH pMenthene_anti p-Menthene Epoxide p-Menthane Epoxide pMenthene_anti->Epoxide mCPBA transDiol trans-p-Menthane-1,2-diol Epoxide->transDiol H₃O⁺

Synthesis pathways to cis- and trans-p-menthane-1,2-diol.

Biological Activity and Potential Applications

While p-menthane-3,8-diol (PMD) is a well-known and commercially used insect repellent, the biological activities of this compound are less extensively studied. However, research into the broader class of p-menthane derivatives suggests potential for biological effects.

One study investigating the cytotoxicity of various structurally correlated p-menthane derivatives against human tumor cell lines (OVCAR-8, HCT-116, and SF-295) included (+)-limonene 1,2-epoxide, a precursor to a diol. This compound showed intermediate cytotoxic activity.[1][7] This suggests that the presence of hydroxyl or epoxide groups on the p-menthane skeleton can contribute to biological activity. The study highlighted that the presence of both an epoxide and an aldehyde group in (-)-perillaldehyde 8,9-epoxide resulted in the highest cytotoxicity.[1][7]

Further research is required to specifically elucidate the cytotoxic, antimicrobial, or other pharmacological effects of this compound and to understand its mechanism of action and potential signaling pathway involvement. Currently, there is no specific signaling pathway documented for this compound in the reviewed literature.

Cytotoxicity_Workflow cluster_workflow General Cytotoxicity Screening Workflow Compound p-Menthane Derivatives (e.g., this compound) Incubation Incubation of Cells with Compound Compound->Incubation CellLines Human Tumor Cell Lines (e.g., OVCAR-8, HCT-116, SF-295) CellLines->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (Cell Proliferation Inhibition) MTT_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

A generalized workflow for assessing the cytotoxicity of p-menthane derivatives.

Safety and Handling

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Handle with care and avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a vicinal diol of the p-menthane family with potential for further investigation in various fields, including synthetic chemistry and pharmacology. While there is a need for more comprehensive and specific experimental data on its physical, chemical, and biological properties, this guide provides a foundational understanding based on the currently available literature. The detailed experimental protocols for its synthesis offer a starting point for researchers interested in exploring this and related compounds. Future studies are warranted to fully characterize its spectral properties, reactivity, and biological activity, including any potential interactions with cellular signaling pathways.

References

Characterization of CAS Number 33669-76-0

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Characterization of 3-O-Acetyl-11-keto-β-boswellic Acid (AKBA)

Disclaimer: The provided CAS number, 33669-76-0, corresponds to the chemical compound 1-methyl-4-propan-2-ylcyclohexane-1,2-diol. However, the request for an in-depth technical guide detailing signaling pathways and experimental protocols relevant to drug development strongly suggests an interest in a more pharmacologically researched substance. A significant body of scientific literature matching these requirements exists for 3-O-Acetyl-11-keto-β-boswellic acid (AKBA) , a potent anti-inflammatory and anti-cancer agent. It is highly probable that AKBA is the intended subject of this guide. This document will therefore focus comprehensively on AKBA (CAS Number: 67416-61-9), while also providing a brief characterization of the compound associated with CAS 33669-76-0.

Chemical Name: 1-methyl-4-propan-2-ylcyclohexane-1,2-diol Synonyms: p-Menthane-1,2-diol, 1-Hydroxyisocarvomenthol Molecular Formula: C₁₀H₂₀O₂ Molecular Weight: 172.26 g/mol

In-depth Technical Guide: 3-O-Acetyl-11-keto-β-boswellic Acid (AKBA)

Introduction

3-O-Acetyl-11-keto-β-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the gum resin of Boswellia serrata and Boswellia carteri trees, commonly known as frankincense.[2][3] It is recognized as one of the most bioactive constituents of Boswellia extracts. AKBA has garnered significant attention from the scientific community for its potent anti-inflammatory, anti-cancer, and anti-arthritic properties.[2][4][5] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways involved in inflammation and carcinogenesis.[4][6][7] This guide provides a comprehensive technical overview of AKBA's characterization, including its physicochemical properties, biological activity, and relevant experimental methodologies.

Physicochemical Properties

AKBA is a white crystalline powder with limited water solubility but is highly soluble in various organic solvents like ethanol, methanol, acetonitrile, and DMSO.[8] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of AKBA

PropertyValueReferences
CAS Number 67416-61-9[2]
Molecular Formula C₃₂H₄₈O₅[2][8][9]
Molecular Weight 512.72 g/mol [2][8]
IUPAC Name (3α,4β)-3-(acetyloxy)-11-oxo-urs-12-en-23-oic acid[2]
Appearance White crystalline powder[8]
UV λmax 208, 249 nm (or 250 nm)[2][10][11]
Solubility DMSO: 100 mg/mL DMF: 25 mg/mL Ethanol: 5 mg/mL Water: 0.0002815 mg/L (est.)[2][3][12]
InChI Key HMMGKOVEOFBCAU-BCDBGHSCSA-N

Biological Activity and Mechanism of Action

AKBA exhibits a wide range of pharmacological activities, primarily attributed to its ability to inhibit key inflammatory enzymes and modulate complex signaling networks.

  • Anti-Inflammatory Activity: AKBA is a potent, direct, non-redox, and non-competitive inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[2][5] It also exerts anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[4][5]

  • Anti-Cancer Activity: AKBA has demonstrated significant anti-proliferative, pro-apoptotic, and anti-invasive effects across various cancer cell lines, including glioblastoma, prostate, colon, and breast cancer.[7][13][14][15] Its mechanisms include arresting the cell cycle, inducing apoptosis through caspase activation, and inhibiting tumor cell invasion by downregulating matrix metalloproteinases (MMPs).[14][15] These effects are mediated through the modulation of several oncogenic signaling pathways.

  • Anti-Arthritic Activity: In models of rheumatoid arthritis, AKBA has been shown to reduce inflammation, paw volume, and joint degradation.[5] It helps preserve the extracellular matrix by inhibiting enzymes like collagenase and elastase.[5]

Key Signaling Pathways Modulated by AKBA

AKBA's therapeutic effects are a result of its interaction with multiple intracellular signaling cascades. The diagrams below illustrate some of the most critical pathways.

AKBA_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AKBA AKBA IKK IKK Complex AKBA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm NFkB_active Active NF-κB NFkB->NFkB_active Translocates Transcription Gene Transcription NFkB_active->Transcription Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: AKBA's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

AKBA_EGFR_Pathway AKBA AKBA EGFR EGFR AKBA->EGFR Inhibits Phosphorylation PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Invasion Cell Invasion & Motility (MMPs) Akt->Invasion Promotes AKBA_Purification_Workflow Start Boswellia Gum Resin Extract Methanolic Extraction Start->Extract Mixed_BA Mixed Boswellic Acids Extract->Mixed_BA Oxidation Oxidation Mixed_BA->Oxidation KBA_Cluster Keto-Boswellic Acid Fraction (KBA & AKBA) Oxidation->KBA_Cluster Acetylation Acetylation KBA_Cluster->Acetylation Enriched_AKBA Enriched AKBA Fraction Acetylation->Enriched_AKBA Purification Chromatographic Purification (HPLC) Enriched_AKBA->Purification Final High-Purity AKBA Purification->Final

References

Elucidation of the Stereochemical Structure of cis-p-Menthane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of cis-p-menthane-1,2-diol. Given the limited availability of specific experimental data for this particular diastereomer in publicly accessible literature, this document leverages established principles of organic chemistry and spectroscopic data from closely related p-menthane diol isomers to present a robust framework for its characterization.

Introduction to p-Menthane Diols

The p-menthane skeleton, a substituted cyclohexane ring, is a common motif in natural products and synthetic compounds with diverse biological activities. The precise stereochemistry of substituents on the cyclohexane ring is critical for their biological function, necessitating unambiguous structural determination. cis-p-Menthane-1,2-diol is a specific stereoisomer where the hydroxyl groups at the C1 and C2 positions are on the same face of the ring. Its structural elucidation relies on a combination of synthetic methods, spectroscopic analysis, and, ideally, X-ray crystallography.

Synthesis of cis-p-Menthane-1,2-diol

The primary route to synthesize cis-1,2-diols from an alkene precursor involves syn-dihydroxylation. For p-menthane-1,2-diol, the logical starting material would be a corresponding p-menthene, such as p-menth-1-ene.

Experimental Protocol: Syn-dihydroxylation

A common and effective method for the syn-dihydroxylation of alkenes to form cis-diols utilizes osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant.

Materials:

  • p-Menth-1-ene

  • Osmium tetroxide (catalytic amount)

  • N-methylmorpholine N-oxide (NMO) as a co-oxidant

  • Acetone/water solvent system

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve p-menth-1-ene in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) to the solution.

  • To this stirring solution, add a catalytic amount of osmium tetroxide.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of sodium sulfite.

  • The mixture is stirred for an additional 30 minutes.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure cis-p-menthane-1,2-diol.

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for cis-p-menthane-1,2-diol. While specific data is not available, representative values and interpretation strategies are derived from isomeric p-menthane diols and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the stereochemical arrangement of substituents.

Table 1: Predicted ¹H NMR Data for cis-p-Menthane-1,2-diol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constants (J) Hz
~3.5 - 3.8d1HH-2J ≈ 3-5 Hz (axial-equatorial)
~1.2 - 2.0m8HCyclohexane ring protons
~1.2s3HC1-CH₃
~0.9d6HIsopropyl CH₃J ≈ 7 Hz
~2.5 - 3.5br s2HOH

Table 2: Predicted ¹³C NMR Data for cis-p-Menthane-1,2-diol

Chemical Shift (δ) ppmAssignment
~75 - 80C-1
~70 - 75C-2
~40 - 50C-4
~30 - 40C-3, C-5, C-6
~32Isopropyl CH
~20 - 25C1-CH₃
~18 - 22Isopropyl CH₃

Interpretation:

  • ¹H NMR: The key signal for confirming the cis stereochemistry is the coupling constant between H-2 and the adjacent protons on the cyclohexane ring. In a chair conformation, a cis-1,2-diol will likely have one hydroxyl group in an axial position and the other in an equatorial position. The proton at C-2 would be in an axial position, leading to smaller axial-equatorial and equatorial-equatorial coupling constants with the neighboring protons. The presence of a singlet for the C1-methyl group confirms its attachment to a quaternary carbon.

  • ¹³C NMR: The chemical shifts of C-1 and C-2 are indicative of carbons bearing hydroxyl groups. The number of signals will reflect the symmetry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for cis-p-Menthane-1,2-diol

Frequency (cm⁻¹)IntensityAssignment
~3600 - 3200Strong, BroadO-H stretch (intermolecular H-bonding)
~2960 - 2850StrongC-H stretch (aliphatic)
~1470 - 1450MediumC-H bend (CH₂)
~1380 - 1365MediumC-H bend (gem-dimethyl)
~1100 - 1000StrongC-O stretch (secondary and tertiary alcohols)

Interpretation: The most prominent feature in the IR spectrum will be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. The presence of strong C-H stretching bands confirms the aliphatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data for cis-p-Menthane-1,2-diol

m/zRelative IntensityAssignment
172Low[M]⁺ (Molecular Ion)
154Medium[M - H₂O]⁺
139Medium[M - H₂O - CH₃]⁺
129High[M - C₃H₇]⁺
111High[M - C₃H₇ - H₂O]⁺
71HighIsopropyl cation fragment

Interpretation: The molecular ion peak at m/z 172 would confirm the molecular formula C₁₀H₂₀O₂. Common fragmentation pathways for cyclic diols include the loss of water ([M - H₂O]⁺), loss of the isopropyl group ([M - C₃H₇]⁺), and subsequent loss of water from this fragment.

X-ray Crystallography

For an unambiguous determination of the stereochemistry, single-crystal X-ray crystallography is the gold standard.

Experimental Protocol: X-ray Crystallography
  • Crystallization: A high-purity sample of cis-p-menthane-1,2-diol is dissolved in a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate, or a mixture thereof). Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion is employed to grow single crystals of sufficient size and quality.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles. The relative stereochemistry of the hydroxyl groups and the isopropyl and methyl substituents can be definitively determined from the refined structure. A study on a thiourea adduct of cis-para-menthane has been successfully conducted, indicating the feasibility of crystallizing and structurally determining related compounds.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of cis-p-menthane-1,2-diol follows a logical progression, integrating data from multiple analytical techniques.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation cluster_conclusion Conclusion Synthesis Syn-dihydroxylation of p-Menth-1-ene MS Mass Spectrometry (Molecular Formula) Synthesis->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (Connectivity & Stereochemistry) IR->NMR Xray X-ray Crystallography (Absolute Stereochemistry) NMR->Xray Structure Confirmed Structure: cis-p-Menthane-1,2-diol Xray->Structure

Figure 1. Logical workflow for the structure elucidation of cis-p-menthane-1,2-diol.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding the involvement of cis-p-menthane-1,2-diol in specific signaling pathways or its detailed biological activity. However, other p-menthane diols, such as p-menthane-3,8-diol (PMD), are well-known for their insect-repellent properties. It is plausible that cis-p-menthane-1,2-diol may exhibit some biological activity, but further research is required to establish its specific roles.

Conclusion

The structure elucidation of cis-p-menthane-1,2-diol is a multi-faceted process that relies on a combination of controlled synthesis and thorough spectroscopic analysis. While specific, published data for this compound is scarce, the principles outlined in this guide provide a clear and effective pathway for its synthesis and characterization. The combination of NMR, IR, and mass spectrometry allows for a confident determination of its constitution and relative stereochemistry, with X-ray crystallography offering the ultimate confirmation of its three-dimensional structure. Further investigation into the biological activities of this and related compounds could open new avenues in drug development and other applications.

Conformational Analysis of trans-p-Menthane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational landscape of trans-p-menthane-1,2-diol, a substituted cyclohexane derivative. The document elucidates the equilibrium between the principal chair conformations, the governing stereochemical and stereoelectronic factors, and the methodologies for their characterization. By integrating principles from the analysis of analogous compounds, this guide offers a predictive framework for understanding the three-dimensional structure and, by extension, the reactivity and biological interactions of this molecule.

Introduction

trans-p-Menthane-1,2-diol, a saturated monoterpenoid, is a chiral molecule whose biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure. As a trans-1,2-disubstituted cyclohexane, its conformational isomerism is primarily defined by the equilibrium between two chair forms: the diequatorial and the diaxial conformers. The presence of a methyl group at C1 and a bulky isopropyl group at C4 introduces additional steric considerations that significantly influence this equilibrium. Understanding the preferred conformation is critical for applications in medicinal chemistry, where molecular shape governs receptor binding, and in synthetic chemistry, where it dictates stereoselective outcomes.

Conformational Equilibrium

The cyclohexane ring in trans-p-menthane-1,2-diol predominantly adopts a chair conformation to minimize angular and torsional strain. The trans configuration of the hydroxyl groups at C1 and C2 allows for two distinct chair conformers through ring inversion: one where both hydroxyl groups are in equatorial positions (diequatorial) and another where they are both in axial positions (diaxial). A critical feature of this specific molecule is the large isopropyl group at the C4 position. Due to its significant steric bulk, the isopropyl group will overwhelmingly favor the equatorial position, effectively "locking" the cyclohexane ring and preventing significant population of any conformation where it would be axial.

This leads to two primary, non-interconverting (via ring flip) chair conformations to consider:

  • Conformer A (Diequatorial): The hydroxyl groups at C1 and C2 are in equatorial positions. The methyl group at C1 is axial, and the isopropyl group at C4 is equatorial.

  • Conformer B (Diaxial): The hydroxyl groups at C1 and C2 are in axial positions. The methyl group at C1 is equatorial, and the isopropyl group at C4 is equatorial.

The equilibrium between these two conformers is governed by a balance of steric hindrance and the potential for intramolecular hydrogen bonding.

G cluster_0 Conformational Equilibrium of trans-p-Menthane-1,2-diol Conformer_A Diequatorial Conformer (A) - OH groups equatorial - Methyl group axial - Isopropyl group equatorial Conformer_B Diaxial Conformer (B) - OH groups axial - Methyl group equatorial - Isopropyl group equatorial Conformer_A->Conformer_B Equilibrium

Figure 1: Conformational equilibrium of trans-p-menthane-1,2-diol.
Steric Considerations

Steric strain, particularly 1,3-diaxial interactions, plays a crucial role in determining conformational stability. The energetic cost of placing a substituent in an axial position is quantified by its "A-value".

In Conformer A , the axial methyl group introduces 1,3-diaxial strain with the axial hydrogens on C3 and C5.

In Conformer B , the two axial hydroxyl groups introduce 1,3-diaxial interactions with axial hydrogens. Additionally, there is a gauche interaction between the two hydroxyl groups.

Intramolecular Hydrogen Bonding

A significant stabilizing factor for the diaxial conformer (Conformer B) is the potential for intramolecular hydrogen bonding between the two axial hydroxyl groups.[1][2] The proximity of the axial OH groups allows for the formation of a hydrogen bond, which can partially offset the steric strain of their axial positions. This interaction is highly dependent on the solvent; non-polar solvents tend to favor conformations with intramolecular hydrogen bonding, while polar, protic solvents can disrupt this bond by competing as hydrogen bond donors and acceptors.[3][4]

Quantitative Conformational Analysis

The relative stability of the conformers can be estimated using A-values and determined experimentally through spectroscopic techniques.

A-Value Based Energy Estimation

A-values represent the free energy difference (ΔG°) between the axial and equatorial positions for a given substituent on a cyclohexane ring.[5] They can be used to estimate the relative strain energy of each conformer.

SubstituentA-Value (kcal/mol)[5]
-OH~0.9 (highly solvent dependent)
-CH₃~1.7
-CH(CH₃)₂ (Isopropyl)~2.2

Estimated Strain Calculation:

  • Conformer A (Diequatorial OH): Strain arises primarily from the axial methyl group.

    • Strain ≈ A-value(CH₃) = 1.7 kcal/mol

  • Conformer B (Diaxial OH): Strain arises from two axial hydroxyl groups.

    • Strain ≈ 2 * A-value(OH) = 2 * 0.9 = 1.8 kcal/mol

Based on this simplified analysis, the two conformers are predicted to be of very similar energy, with a slight preference for Conformer A. However, this calculation does not account for the stabilizing effect of potential intramolecular hydrogen bonding in Conformer B or the gauche interaction between the equatorial hydroxyl groups in Conformer A. Therefore, experimental verification is essential.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for determining the conformational equilibrium of cyclohexane derivatives in solution.[3][4][6] The key parameters are the vicinal coupling constants (³JHH), which are related to the dihedral angle between adjacent C-H bonds by the Karplus equation.

Methodology:

  • Sample Preparation: Dissolve a high-purity sample of trans-p-menthane-1,2-diol in a suitable deuterated solvent (e.g., CDCl₃ for a less polar environment, CD₃OD for a polar, protic environment).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for adequate signal dispersion).

  • Spectral Analysis:

    • Identify the signals for the protons at C1 (H1) and C2 (H2). These will be coupled to each other and to the protons on the adjacent methylene groups.

    • Measure the coupling constants for H1 and H2. The key couplings are J(H1, H6ax), J(H1, H6eq), J(H2, H3ax), and J(H2, H3eq).

  • Conformational Assignment:

    • Diequatorial Conformer (A): The C1-OH and C2-OH groups are equatorial, meaning H1 and H2 are axial. This will result in large axial-axial (J_ax,ax_) couplings to the adjacent axial protons (typically 8-13 Hz) and smaller axial-equatorial (J_ax,eq_) couplings (typically 2-5 Hz).[7]

    • Diaxial Conformer (B): The C1-OH and C2-OH groups are axial, meaning H1 and H2 are equatorial. This will result in only small equatorial-axial (J_eq,ax_) and equatorial-equatorial (J_eq,eq_) couplings (typically 2-5 Hz).

The observed coupling constants will be a weighted average of the values for each conformer. The population of each conformer can be calculated using the following equation:

J_obs = N_A * J_A + N_B * J_B

Where J_obs is the observed coupling constant, N_A and N_B are the mole fractions of conformers A and B, and J_A and J_B are the theoretical coupling constants for the pure conformers.

ParameterConformer A (Diequatorial OH)Conformer B (Diaxial OH)
H1 PositionAxialEquatorial
H2 PositionAxialEquatorial
Expected ³J(H1,H2) ~8-13 Hz (ax-ax)~2-5 Hz (eq-eq)
Expected ³J(H2,H3ax) ~8-13 Hz (ax-ax)~2-5 Hz (eq-ax)
Expected ³J(H2,H3eq) ~2-5 Hz (ax-eq)~2-5 Hz (eq-eq)

Table 1: Predicted ¹H NMR Vicinal Coupling Constants for the Chair Conformations of trans-p-menthane-1,2-diol.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to investigate intramolecular hydrogen bonding.

Methodology:

  • Sample Preparation: Prepare a dilute solution of trans-p-menthane-1,2-diol in a non-polar solvent (e.g., CCl₄ or cyclohexane). Dilution is crucial to minimize intermolecular hydrogen bonding.

  • Data Acquisition: Acquire the IR spectrum in the O-H stretching region (3200-3700 cm⁻¹).

  • Spectral Analysis:

    • A sharp band around 3600-3650 cm⁻¹ corresponds to a "free" (non-hydrogen-bonded) hydroxyl group.

    • A broader band at a lower frequency (e.g., 3450-3550 cm⁻¹) is indicative of an intramolecularly hydrogen-bonded hydroxyl group.

    • The presence of both bands would suggest an equilibrium between a non-bonded conformer (likely the diequatorial) and a bonded conformer (the diaxial).

Computational Modeling

Molecular mechanics (e.g., MMFF, AMBER) and quantum mechanics (e.g., Density Functional Theory, DFT) calculations are valuable for corroborating experimental findings.

Methodology:

  • Structure Generation: Build the initial 3D structures for both the diequatorial and diaxial conformers of trans-p-menthane-1,2-diol.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G* for DFT).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability (ΔE).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy, ΔG).

  • Data Analysis: Compare the calculated energy differences with those derived from experimental data. Dihedral angles and interatomic distances (e.g., O-H···O distance in the diaxial conformer) can also be analyzed.

G cluster_workflow Conformational Analysis Workflow A Hypothesize Conformers (Diequatorial vs. Diaxial) B Computational Modeling (DFT) - Geometry Optimization - Energy Calculation A->B C Spectroscopic Analysis - ¹H NMR (J-Coupling) - IR (H-Bonding) A->C D Determine Relative Populations and ΔG B->D C->D E Correlate Structure with Reactivity/Properties D->E

Figure 2: A typical workflow for conformational analysis.

Conclusion

The conformational analysis of trans-p-menthane-1,2-diol is dictated by a subtle interplay of steric hindrance and intramolecular hydrogen bonding. While the diequatorial arrangement of the hydroxyl groups is generally favored for trans-1,2-diols on a cyclohexane ring, the potential for intramolecular hydrogen bonding can significantly stabilize the diaxial conformer.[4][8] Due to the presence of the bulky equatorial isopropyl group, the conformational landscape is simplified, focusing on the orientation of the methyl and two hydroxyl groups. A combined approach utilizing NMR spectroscopy for solution-state analysis, IR spectroscopy for probing hydrogen bonding, and computational modeling provides a robust methodology for a comprehensive understanding of the conformational preferences of this important molecule. This knowledge is paramount for predicting its chemical behavior and designing molecules with specific biological activities.

References

Solubility of p-Menthane-1,2-diol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-menthane-1,2-diol, a dihydroxylated monoterpene derivative. Due to a notable lack of extensive quantitative solubility data in publicly available literature, this document summarizes the available qualitative and limited quantitative information. It also details standardized experimental protocols for determining the solubility of terpenoid compounds, enabling researchers to generate precise data for their specific applications.

Introduction to this compound

This compound, also known as 1-methyl-4-isopropylcyclohexane-1,2-diol, is a saturated diol derivative of p-menthane. It exists as cis and trans stereoisomers, which can influence its physical properties, including solubility. It is crucial to distinguish this compound from its isomers, such as p-menthane-1,8-diol (commonly known as terpin), as their solubility characteristics can differ significantly. Much of the available solubility data refers to "terpin hydrate," and caution must be exercised when applying this information to this compound.

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature. However, qualitative descriptions and some quantitative data for the closely related "terpin hydrate" are available.

Qualitative Solubility:

p-Methane-1,2-diol is generally described as being soluble in polar organic solvents. One source explicitly mentions its synthesis and subsequent reaction, implying solubility in the solvents used for those procedures, though without providing quantitative data. General chemical principles suggest that its two hydroxyl groups will facilitate solubility in protic and polar aprotic solvents.

Quantitative Solubility of "Terpin Hydrate":

The following table summarizes the available quantitative solubility data for "Terpin hydrate." It is critical to note that "Terpin hydrate" often refers to the monohydrate of cis-p-menthane-1,8-diol. Researchers should verify the identity of the compound when using this data.

SolventTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)2538 mg/mL
Dimethyl Sulfoxide (DMSO)Not Specified≥ 100 mg/mL
Ethanol2538 mg/mL
ChloroformNot SpecifiedSoluble

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound in specific solvent systems, the following experimental protocols are recommended. These methods are standard in the pharmaceutical and chemical industries for determining the thermodynamic solubility of solid compounds.

Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., ± 0.5 °C).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Subsequently, centrifuge the samples at the same temperature to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is freely soluble.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 g solvent, or molarity (mol/L).

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of this compound will depend on its chromophoric properties and the available instrumentation.

  • Gas Chromatography (GC): Due to its volatility, GC is a suitable method for the analysis of this compound.

    • Derivatization: To improve volatility and peak shape, derivatization of the hydroxyl groups (e.g., silylation) may be necessary.

    • Detector: A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds. Mass Spectrometry (MS) can be used for confirmation of identity.

  • High-Performance Liquid Chromatography (HPLC): If the compound possesses a suitable chromophore or can be derivatized to introduce one, HPLC with UV detection can be employed. Refractive Index (RI) detection is an alternative for compounds without a UV chromophore.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B Seal vials C Centrifuge to separate solid and liquid B->C Cease agitation D Sample and dilute supernatant C->D Withdraw aliquot E Quantify concentration (e.g., GC, HPLC) D->E Analyze sample

Caption: Workflow for the Shake-Flask Solubility Method.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by several interrelated factors. The following diagram illustrates these relationships.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Solute This compound Isomer Stereoisomerism (cis/trans) Solute->Isomer Purity Purity Solute->Purity Solubility Solubility Isomer->Solubility Purity->Solubility Solvent Organic Solvent Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding (Donor/Acceptor) Solvent->H_Bonding Polarity->Solubility H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (minor effect for solids) Pressure->Solubility

Caption: Factors Influencing this compound Solubility.

The Scarcity and Microbial Origins of p-Menthane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration reveals that p-menthane-1,2-diol, a saturated diol of the p-menthane monoterpenoid family, is not a significant constituent of commonly analyzed plant essential oils. Instead, its presence in nature is predominantly attributed to the microbial biotransformation of the abundant monoterpene, limonene. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's origins, detailing the biosynthetic pathways, experimental protocols for its production and characterization, and quantitative data from microbial conversion studies.

Natural Occurrence: A Tale of Microbial Conversion

Contrary to many other p-menthane derivatives, direct evidence for the significant natural occurrence of this compound in plants is scarce in scientific literature. The primary route to this compound in a "natural" context is through the enzymatic action of microorganisms, particularly fungi and bacteria, on limonene. Limonene, a readily available monoterpene found in high concentrations in citrus fruit rinds and various essential oils, serves as a precursor for the microbial synthesis of this compound.

This biotransformation is a two-step enzymatic process. Initially, a monooxygenase enzyme catalyzes the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide. Subsequently, an epoxide hydrolase facilitates the hydrolysis of the epoxide ring, yielding this compound[1][2]. The bacterium Rhodococcus erythropolis is a well-studied example that utilizes this pathway for limonene degradation, allowing it to use limonene as a carbon source[1][2].

Several fungal species have also been identified as effective biocatalysts for this transformation. For instance, strains of Aspergillus cellulosae, Colletotrichum nymphaeae, and the endophytic fungus Phomopsis sp. have been shown to convert limonene to limonene-1,2-diol, among other oxygenated products[3][4].

Quantitative Data on Microbial Biotransformation

The following table summarizes quantitative data from various studies on the microbial biotransformation of limonene to this compound. These studies highlight the potential of biotechnological production of this diol from a renewable natural precursor.

MicroorganismSubstrateProduct ConcentrationReference
Colletotrichum nymphaeae CBMAI 0864(R)-(+)-Limonene4.19 g/L[3]
Phomopsis sp. (endophytic fungus)(R)-(+)-Limonene2.08 g/L (synthetic medium)[4]
Phomopsis sp. (endophytic fungus)(R)-(+)-Limonene2.10 g/L (orange extract medium)[4]
Diaporthe sp. (endophytic fungus)(R)-(+)-Limonene (from orange waste)2.66 g/kg of substrate[3]

Biosynthetic Pathway from Limonene

The microbial conversion of limonene to this compound follows a distinct enzymatic pathway. The diagram below illustrates the key steps involved in this biotransformation.

Biosynthesis_of_p_Menthane_1_2_diol Limonene Limonene Epoxide Limonene-1,2-epoxide Limonene->Epoxide Limonene-1,2-monooxygenase (Epoxidation) Diol This compound Epoxide->Diol Limonene-1,2-epoxide hydrolase (Hydrolysis)

Microbial biotransformation of limonene to this compound.

Experimental Protocols

This section details the methodologies for the microbial production, isolation, and characterization of this compound from limonene.

Microbial Biotransformation of Limonene

The following workflow outlines a general protocol for the biotransformation of limonene using a fungal culture.

Microbial_Biotransformation_Workflow cluster_prep Culture Preparation cluster_biotransformation Biotransformation cluster_extraction Product Extraction Inoculation Inoculate fungal strain into liquid growth medium Incubation Incubate under optimal conditions (e.g., 25-30°C, shaking) Inoculation->Incubation Add_Substrate Add Limonene to the culture Incubation->Add_Substrate Continued_Incubation Continue incubation for a specified period (e.g., 8 days) Add_Substrate->Continued_Incubation Centrifugation Separate biomass from the culture broth by centrifugation Continued_Incubation->Centrifugation Solvent_Extraction Extract the supernatant with an organic solvent (e.g., ethyl acetate) Centrifugation->Solvent_Extraction Drying Dry the organic phase over anhydrous sodium sulfate Solvent_Extraction->Drying Evaporation Concentrate the extract under reduced pressure Drying->Evaporation

Workflow for microbial production and extraction of this compound.
Isolation and Purification

Further purification of the crude extract is typically achieved using chromatographic techniques.

  • Column Chromatography: The concentrated extract can be subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is commonly employed to separate the components. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the diol.

Analytical Characterization

The identification and structural elucidation of this compound are performed using spectroscopic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: The purified fractions or the crude extract are dissolved in a suitable solvent (e.g., methanol or hexane) for injection.

    • GC Conditions: A capillary column, such as a DB-5 or HP-5MS, is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) to ensure separation of all volatile components.

    • MS Conditions: Electron impact (EI) ionization at 70 eV is standard. The mass spectrometer scans a mass range of approximately m/z 40-400.

    • Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST). The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns for cyclic diols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A purified sample of the diol is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Characteristic signals for the methyl and isopropyl groups, as well as the protons on the hydroxyl-bearing carbons, will be observed.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, including the two carbons attached to the hydroxyl groups.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule and confirm the structure of the isolated compound.

Conclusion

While the direct isolation of this compound from plant sources is not a well-documented phenomenon, its formation through the microbial biotransformation of limonene is a promising area of research. This technical guide provides a foundational understanding of the microbial synthesis, isolation, and characterization of this diol. For researchers and drug development professionals, the biotechnological production of this compound from abundant natural precursors represents a sustainable approach to accessing this and other novel terpenoid structures for further investigation and application.

References

The Architecture of Aroma: A Technical Guide to the Biosynthesis of p-Menthane Monoterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Monoterpenoids of the p-menthane class are a diverse group of volatile secondary metabolites responsible for the characteristic aromas of many plants, most notably those in the Mentha (mint) genus.[1] These C10 isoprenoids, including commercially significant compounds like (-)-menthol, (-)-carvone, and limonene, are widely used as flavorings, fragrances, and pesticides, and possess valuable pharmacological properties.[1][2] Their biosynthesis is a highly regulated and compartmentalized process occurring within specialized plant structures, such as the peltate glandular trichomes of mint leaves.[3][4] This guide provides a detailed examination of the core biosynthetic pathways, key enzymes, and experimental methodologies used to elucidate the production of these valuable natural products.

The Core Biosynthetic Pathway: From Acyclic Precursor to Cyclic Skeletons

The journey to create p-menthane monoterpenoids begins with the universal C10 isoprenoid precursor, geranyl diphosphate (GPP). In higher plants, the precursors for GPP, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are typically supplied by the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][3] The entire biosynthetic pathway involves a series of enzymatic steps, including cyclization, hydroxylation, dehydrogenation, and reduction, that are spatially separated across different subcellular compartments.[3][5]

The key steps in the biosynthesis, particularly well-studied in peppermint (Mentha x piperita) and spearmint (Mentha spicata), are as follows:

  • Cyclization: The pathway initiates in the leucoplasts of secretory cells, where GPP is cyclized by (-)-limonene synthase to form the foundational p-menthane skeleton, (-)-(4S)-limonene.[3][4] This step represents the first committed point in the biosynthesis of this class of monoterpenes.

  • Regiospecific Hydroxylation: Following its synthesis, (-)-limonene moves from the leucoplast to the endoplasmic reticulum. Here, it undergoes regiospecific hydroxylation by a cytochrome P450 monooxygenase. This is a critical branch point that determines the final major products.[3][6]

    • In peppermint, (-)-limonene-3-hydroxylase adds a hydroxyl group at the C-3 position to yield (-)-trans-isopiperitenol, committing the pathway toward menthol production.[3][6]

    • In spearmint, the homologous enzyme (-)-limonene-6-hydroxylase acts on the C-6 position to produce (-)-trans-carveol, directing the pathway toward carvone.[3][6]

  • Dehydrogenation and Reduction Cascade: The subsequent steps involve a series of oxidation and reduction reactions occurring in different cellular locations.

    • In the menthol pathway (peppermint): (-)-trans-isopiperitenol is transported to the mitochondria, where it is oxidized by (-)-trans-isopiperitenol dehydrogenase to (-)-isopiperitenone.[3][5] The pathway continues in the cytoplasm with a series of reductions and isomerizations catalyzed by enzymes like (-)-isopiperitenone reductase, (+)-cis-isopulegone isomerase, (+)-pulegone reductase, and finally (-)-menthone reductase, which produces the principal product, (-)-menthol.[4][6]

    • In the carvone pathway (spearmint): (-)-trans-carveol is oxidized by a dehydrogenase to yield (-)-carvone.[6]

This intricate subcellular compartmentalization necessitates the transport of volatile, potentially cytotoxic intermediates between organelles, a process that is still under investigation.[3][5]

p-Menthane Biosynthesis Pathway GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase (Leucoplast) Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol (-)-Limonene-3-Hydroxylase (ER) Carveol (-)-trans-Carveol Limonene->Carveol (-)-Limonene-6-Hydroxylase (ER) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase (Mitochondria) Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone (-)-Isopiperitenone Reductase Pulegone (+)-Pulegone Isopulegone->Pulegone (+)-cis-Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone (+)-Pulegone Reductase (Cytoplasm) Menthol (-)-Menthol Menthone->Menthol (-)-Menthone Reductase Carvone (-)-Carvone Carveol->Carvone (-)-trans-Carveol Dehydrogenase

Biosynthetic pathways of p-menthane monoterpenoids in Mentha species.

Key Enzymes and Quantitative Data

The enzymes of the p-menthane pathway are responsible for the remarkable specificity and diversity of the final products. While extensive characterization has been performed, detailed kinetic data for all enzymes are not uniformly available. The following table summarizes the key enzymes in the peppermint and spearmint pathways.

EnzymeAbbreviationFunctionSubcellular LocationKmkcatOrganism/Source
Geranyl Diphosphate Synthase GPPSCondenses IPP and DMAPP to form GPP.[3]LeucoplastN/AN/AMentha x piperita
(-)-Limonene Synthase LSCyclizes GPP to (-)-limonene.[4]Leucoplast47.4 µM (GPP)0.012 s⁻¹Lavandula angustifolia[7]
(-)-Limonene-3-Hydroxylase L3HHydroxylates (-)-limonene at C-3.[3][4]Endoplasmic ReticulumN/AN/AMentha x piperita
(-)-Limonene-6-Hydroxylase L6HHydroxylates (-)-limonene at C-6.[3][5]Endoplasmic ReticulumN/AN/AMentha spicata
(-)-trans-Isopiperitenol Dehydrogenase IPDOxidizes (-)-trans-isopiperitenol.[3][4]MitochondriaN/AN/AMentha x piperita
(-)-Isopiperitenone Reductase ISPRReduces (-)-isopiperitenone.[4]CytoplasmN/AN/AMentha x piperita
(+)-cis-Isopulegone Isomerase IPGIIsomerizes (+)-cis-isopulegone.[4]CytoplasmN/AN/AMentha x piperita
(+)-Pulegone Reductase PRReduces (+)-pulegone to (-)-menthone.[3][4]CytoplasmN/AN/AMentha x piperita
(-)-Menthone Reductase MMRReduces (-)-menthone to (-)-menthol.[4]CytoplasmN/AN/AMentha x piperita

N/A: Data not widely available in cited literature. Kinetic values can vary significantly based on assay conditions and enzyme source.

Experimental Protocols

Elucidating biosynthetic pathways requires a combination of biochemical, molecular, and cytological techniques. Below are generalized methodologies for key experiments.

Terpene Synthase Activity Assay

This assay quantifies the conversion of an acyclic pyrophosphate substrate to cyclic and acyclic terpene products.

  • Enzyme Source: Recombinant enzyme heterologously expressed (e.g., in E. coli) and purified, or a crude protein extract from plant tissue (e.g., isolated glandular trichomes).

  • Reaction Mixture: Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.0) containing a divalent cation cofactor (typically 10 mM MgCl₂), and dithiothreitol (DTT) to maintain a reducing environment.

  • Initiation: Add the substrate, [1-³H]GPP or unlabeled GPP, to the reaction mixture containing the enzyme to initiate the reaction. A hydrocarbon overlay (e.g., pentane or hexane) is often used to trap the volatile terpene products as they are formed.

  • Incubation: Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination & Extraction: Stop the reaction by adding EDTA to chelate the Mg²⁺. Vortex vigorously to ensure all volatile products are partitioned into the hydrocarbon overlay.

  • Analysis: Analyze the hydrocarbon phase directly by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products. If using a radiolabeled substrate, product formation can be quantified by scintillation counting.

Cytochrome P450 Monoterpene Hydroxylase Assay

This protocol is designed to measure the activity of membrane-bound P450 enzymes, such as limonene hydroxylases.

  • Enzyme Source: Microsomal fractions isolated from plant tissue or a heterologous expression system (e.g., yeast) are used as the source of the P450 enzyme and its required redox partner, NADPH-cytochrome P450 reductase.

  • Reaction Mixture: Combine the microsomal preparation in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) with the monoterpene substrate (e.g., limonene, delivered in a solvent like acetone).

  • Initiation: Start the reaction by adding the cofactor, NADPH.

  • Incubation: Incubate at an optimal temperature with shaking to ensure proper mixing.

  • Extraction: Terminate the reaction and extract the hydroxylated products with a solvent such as ethyl acetate.

  • Analysis: The organic extract is concentrated and analyzed by GC-MS to identify and quantify the hydroxylated monoterpenes.

Immunocytochemical Localization

This technique visualizes the subcellular location of specific enzymes within the secretory cells of glandular trichomes.

  • Fixation: Small sections of plant tissue (e.g., young mint leaves) are fixed using chemical fixatives (e.g., formaldehyde and glutaraldehyde) to preserve cellular structure.

  • Dehydration & Embedding: The tissue is dehydrated through an ethanol series and embedded in a resin (e.g., LR White) for structural support.

  • Sectioning: The embedded tissue is cut into ultrathin sections (e.g., 80-90 nm) using an ultramicrotome and placed on microscopy grids.

  • Blocking: Sections are treated with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The sections are incubated first with a primary antibody raised specifically against the enzyme of interest (e.g., rabbit anti-pulegone reductase). After washing, they are incubated with a secondary antibody conjugated to a visual marker (e.g., goat anti-rabbit IgG conjugated to 10 nm gold particles).

  • Staining & Visualization: The sections are stained with contrast agents (e.g., uranyl acetate and lead citrate) and visualized using a transmission electron microscope (TEM). The gold particles appear as electron-dense black dots, revealing the location of the target enzyme within the cell.[3][5]

Experimental Workflow Metabolite Metabolite Profiling (GC-MS, LC-MS) Candidate Identify Candidate Genes (e.g., TPS, P450s, Reductases) Metabolite->Candidate Transcriptome Transcriptome Analysis (RNA-Seq of Glandular Trichomes) Transcriptome->Candidate Clone Gene Cloning and Heterologous Expression Candidate->Clone Assay In Vitro Enzyme Assays Clone->Assay Localization Immunocytochemical Localization (TEM) Clone->Localization Generate Antibodies Kinetics Determine Kinetic Parameters (Km, kcat) Assay->Kinetics Pathway Pathway Reconstruction and Metabolic Engineering Kinetics->Pathway Localization->Pathway

A logical workflow for the discovery and characterization of a biosynthetic pathway.

References

An In-depth Technical Guide to the Identification of p-Menthane-1,2-diol in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthane-1,2-diol, a vicinal diol derivative of the p-menthane skeleton, is a potential trace component in essential oils, likely arising from the oxidation of limonene, a widespread monoterpene. While its presence is not as commonly reported as other p-menthane derivatives like menthol or p-menthane-3,8-diol, its identification is of interest for the comprehensive characterization of essential oils and for understanding their degradation pathways. This guide provides a detailed overview of the analytical methodologies required for the identification and potential quantification of this compound in complex essential oil matrices. It covers sample preparation, chromatographic separation, and spectroscopic identification, with a focus on gas chromatography-mass spectrometry (GC-MS). Given the challenges associated with the analysis of polar diols by GC, derivatization techniques are discussed in detail. Furthermore, the importance of chiral analysis for the differentiation of its stereoisomers is highlighted.

Introduction

The chemical composition of essential oils is a complex mixture of volatile and semi-volatile compounds, primarily terpenes and their oxygenated derivatives.[1] The p-menthane monoterpenoids are a significant class of these compounds, with well-known examples including limonene, menthol, and carvone.[2] this compound is a diol that can be formed through the oxidation of the endocyclic double bond of limonene.[3] While not a major constituent, its presence can be an indicator of the age or storage conditions of an essential oil, as limonene is susceptible to oxidation.[4][5][6]

The identification of this compound is challenging due to its low concentration, high polarity, and the presence of multiple stereoisomers. This guide outlines a systematic approach to its identification, leveraging modern analytical techniques.

Biosynthesis and Natural Occurrence

p-Menthane monoterpenes are biosynthesized in plants from geranyl pyrophosphate, with limonene being a key cyclic intermediate.[2] Subsequent enzymatic oxidations lead to the formation of a variety of oxygenated derivatives. The formation of this compound in essential oils is likely a result of the auto-oxidation or microbial transformation of limonene.[3] While quantitative data on the natural occurrence of this compound in essential oils is scarce in the literature, its formation from limonene has been demonstrated in biotransformation studies using microorganisms.[3] Therefore, essential oils with a high limonene content, such as those from citrus fruits (e.g., orange, lemon) and some Pinus species, are the most probable sources of this compound.[7][8]

Analytical Workflow for Identification

The identification of this compound in essential oils requires a multi-step analytical approach, as depicted in the workflow diagram below.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification cluster_quantification Quantification essential_oil Essential Oil Sample derivatization Derivatization (e.g., Silylation, Boronate Ester Formation) essential_oil->derivatization gcms GC-MS Analysis derivatization->gcms chiral_gc Chiral GC-MS Analysis gcms->chiral_gc For Stereoisomer Separation mass_spectrum Mass Spectrum Analysis gcms->mass_spectrum retention_index Retention Index Comparison gcms->retention_index chiral_gc->mass_spectrum quant Quantification using Analytical Standard mass_spectrum->quant nmr NMR Spectroscopy (for isolated compounds)

Figure 1: General workflow for the identification of this compound.

Experimental Protocols

Sample Preparation: Derivatization

Due to the high polarity of the hydroxyl groups, direct analysis of diols by gas chromatography can result in poor peak shape and low sensitivity. Derivatization is therefore a critical step to increase volatility and improve chromatographic performance.[9]

Silylation involves the replacement of the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group.[9]

Protocol for Silylation:

  • Evaporate a known amount of the essential oil (e.g., 1-5 mg) to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Seal the vial and heat at 70-80°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • The derivatized sample can be directly injected into the GC-MS or diluted with a suitable solvent (e.g., hexane, ethyl acetate) if necessary.

For vicinal diols like this compound, derivatization with a boronic acid, such as phenylboronic acid, forms a cyclic boronate ester, which is highly stable and exhibits excellent chromatographic properties.[4][5]

Protocol for Phenylboronate Ester Formation:

  • Dissolve a known amount of the essential oil in a suitable solvent (e.g., pyridine or dimethylformamide).

  • Add an excess of phenylboronic acid.

  • Heat the mixture at 60-80°C for 20-30 minutes.

  • The resulting solution containing the phenylboronate ester can be analyzed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the separation and identification of volatile and semi-volatile compounds in essential oils.[1]

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column is generally used. A common choice is a 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 2-5 minutes.

    • Ramp: 3-5°C/min to 240-280°C.

    • Final hold: 5-10 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split or splitless, depending on the expected concentration of the analyte.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Chiral Gas Chromatography

This compound possesses three chiral centers, leading to the existence of eight possible stereoisomers. Chiral gas chromatography is necessary to separate these enantiomers and diastereomers.

Typical Chiral GC Parameters:

  • Column: A cyclodextrin-based chiral capillary column, such as one coated with a derivative of β-cyclodextrin (e.g., Rt-βDEXsm), is required.[10][11]

  • Oven Temperature Program: A slow temperature ramp (e.g., 1-2°C/min) is often necessary to achieve optimal chiral separation.

  • The other GC-MS parameters can be similar to those used for non-chiral analysis.

Identification of this compound

Positive identification of this compound relies on a combination of its mass spectrum and its retention index.

Mass Spectrum Analysis

The mass spectrum of the derivatized this compound should be compared with a reference spectrum from a spectral library (e.g., NIST, Wiley). In the absence of an experimental spectrum in the library, the fragmentation pattern can be predicted based on the structure. For a bis-TMS derivative, characteristic fragments would arise from the loss of methyl groups (M-15), a trimethylsilyl group (M-73), and a trimethylsilanol group (M-90).

Retention Index

The Kovats retention index (RI) is a valuable tool for the identification of compounds in GC. The experimental RI of the unknown peak should be calculated and compared with the literature value. The PubChem database lists a Kovats retention index of 1378 on a semi-standard non-polar column for this compound.[12]

Chemical Structures and Isomers

The p-menthane skeleton is a substituted cyclohexane ring. This compound has hydroxyl groups at positions 1 and 2. The presence of three chiral centers gives rise to a total of eight stereoisomers.

structures cluster_pmenthane p-Menthane Skeleton cluster_diol This compound p_menthane p_menthane_diol

Figure 2: Chemical structures of the p-menthane skeleton and this compound.

Quantitative Data

As of the writing of this guide, there is a notable lack of published quantitative data on the natural concentration of this compound in essential oils. The closely related p-menthane-3,8-diol is found at concentrations of 1-2% in the essential oil of Corymbia citriodora.[13] It is plausible that this compound, as a limonene oxidation product, exists at significantly lower concentrations, likely in the parts-per-million (ppm) range in aged or oxidized limonene-rich essential oils.[4]

For accurate quantification, the use of a certified analytical standard of this compound is mandatory. The method of standard addition or an external calibration curve would be appropriate.

CompoundEssential Oil Source (Hypothetical)Concentration Range (Hypothetical)Reference
This compoundAged Citrus spp. (e.g., Lemon, Orange)< 100 ppm-
This compoundOxidized Pinus spp.< 50 ppm-

Note: The quantitative data presented in the table is hypothetical due to the lack of experimental data in the literature.

Conclusion

The identification of this compound in essential oils is a complex analytical task that requires a combination of appropriate sample preparation, high-resolution chromatography, and mass spectrometry. Derivatization is a key step to enable the analysis of this polar compound by GC-MS. Chiral GC is essential for the separation of its various stereoisomers. While its natural occurrence appears to be limited and at low concentrations, its identification can provide valuable information about the chemical profile and degradation state of an essential oil. Further research is needed to quantify its presence in various essential oils and to obtain reference spectral data for its unambiguous identification. The availability of an analytical standard is a critical prerequisite for future quantitative studies.

References

Spectroscopic Analysis of p-Menthane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for p-menthane-1,2-diol, a monoterpenoid of interest in various research fields. Due to the limited availability of published experimental spectra for this specific compound, this document combines data from public databases with generalized experimental protocols applicable to this class of molecules.

Data Presentation

Table 1: Nuclear Magnetic Resonance (NMR) Data

A complete, experimentally verified NMR dataset for this compound is not currently available in public spectral databases. The analysis of related diol compounds suggests that spectra would be recorded on spectrometers operating at frequencies of 400 MHz for ¹H NMR and 100.6 MHz for ¹³C NMR, often using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

¹H NMR (Proton NMR) : Predicted chemical shifts would show signals corresponding to the methyl and isopropyl groups, as well as the protons on the cyclohexane ring and the hydroxyl protons. The hydroxyl proton signals can be broad and their chemical shift is highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR) : The spectrum would be expected to show distinct signals for each of the ten carbon atoms in the this compound structure, unless there is symmetry leading to equivalent carbons. The carbons bearing the hydroxyl groups would appear in the downfield region typical for alcohols.

Table 2: Infrared (IR) Spectroscopy Data

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Alcohol)3600 - 3200 (broad)Stretching vibration, indicative of hydrogen bonding.
C-H (Alkane)3000 - 2850Stretching vibration of sp³ hybridized carbons.
C-O (Alcohol)1260 - 1000Stretching vibration.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data for this compound is available from the PubChem database. The data was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z (Mass-to-Charge Ratio)InterpretationSource
125Fragment Ion[1]
111Fragment Ion[1]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound are not published. However, the following are generalized procedures for the analysis of diols and terpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for the NMR analysis of a diol involves dissolving a small sample of the compound in a deuterated solvent.[2]

  • Sample Preparation : A few milligrams of this compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, data would be acquired at a frequency such as 400 MHz. For ¹³C NMR, a frequency of around 100.6 MHz is common.[3] A number of scans are averaged to improve the signal-to-noise ratio.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a liquid or solid sample.

  • Background Spectrum : A background spectrum of the clean ATR crystal is recorded.[4] This accounts for any atmospheric or instrumental interferences.

  • Sample Application : A small amount of this compound is placed directly onto the ATR crystal.[4]

  • Spectrum Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5] Multiple scans are averaged to obtain a high-quality spectrum.

  • Data Analysis : The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to the functional groups within the molecule.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like terpenoids.

  • Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent, such as hexane or ethyl acetate.

  • Gas Chromatography (GC) : A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) : As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis : A mass spectrum is generated for each eluting component, showing the relative abundance of the different fragment ions. This fragmentation pattern serves as a molecular fingerprint that can be used for identification by comparison to spectral libraries.

Mandatory Visualization

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute for GC-MS Sample->Dilute NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR-ATR) Dissolve->IR GCMS GC-MS Dilute->GCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide to the Thermochemical Properties of p-Menthane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Menthane-1,2-diol is a monoterpenoid of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and formulation development. This technical guide provides a summary of the currently available, though limited, thermochemical data for p--menthane-1,2-diol and its isomers. It is important to note that a significant portion of the available data is derived from computational estimations rather than direct experimental measurement. This guide also outlines the standard experimental protocols that are employed to determine the key thermochemical properties of related organic compounds, offering a framework for future empirical studies on this compound.

Thermochemical Data

The following tables summarize the available computed thermochemical data for isomers of p-menthane-diol. Experimental data for this compound is not extensively reported in the current scientific literature.

Table 2.1: Computed Thermochemical Properties of this compound Isomers

PropertySymbolValueUnitSource
p-Menth-8(4)-ene-1,2-diol
Standard Gibbs Free Energy of FormationΔfG°-192.16kJ/molJoback Calculated Property[1]
Enthalpy of Formation at Standard Conditions (gas)ΔfH°gas-438.73kJ/molJoback Calculated Property[1]
Enthalpy of Fusion at Standard ConditionsΔfusH°15.45kJ/molJoback Calculated Property[1]
Enthalpy of Vaporization at Standard ConditionsΔvapH°71.05kJ/molJoback Calculated Property[1]
p-Menth-1-en-7,8-diol
Standard Gibbs Free Energy of FormationΔfG°-192.70kJ/molJoback Method[2]
Enthalpy of Formation (gas)ΔfH°-462.31kJ/molJoback Method[2]
Enthalpy of FusionΔfusH°15.09kJ/molJoback Method[2]
Enthalpy of VaporizationΔvapH°71.30kJ/molJoback Method[2]
p-Menthane-3,8-diol, cis-1,3,trans-1,4-
Standard Gibbs Free Energy of FormationΔfG°-243.68kJ/molJoback Calculated Property[3]
Enthalpy of Formation at Standard Conditions (gas)ΔfH°gas-547.41kJ/molJoback Calculated Property[3]
Enthalpy of Fusion at Standard ConditionsΔfusH°21.03kJ/molJoback Calculated Property[3]
Enthalpy of Vaporization at Standard ConditionsΔvapH°76.22kJ/molJoback Calculated Property[3]

Table 2.2: Computed Temperature-Dependent Properties of p-Menth-1-en-7,8-diol

PropertySymbolValueUnitTemperature (K)Source
Ideal Gas Heat CapacityCp,gas412.62J/mol·K633.02Joback Method[2]
425.64J/mol·K664.49Joback Method[2]
437.90J/mol·K695.96Joback Method[2]
449.45J/mol·K727.44Joback Method[2]
460.32J/mol·K758.91Joback Method[2]
470.54J/mol·K790.38Joback Method[2]
480.16J/mol·K821.85Joback Method[2]

Experimental Protocols

While specific experimental data for this compound is scarce, the following sections detail the standard methodologies used to determine the thermochemical properties of related terpenoids and diols.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining thermal transitions and heat capacity.

Methodology:

  • Sample Preparation: A precisely weighed sample of the compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

  • Temperature Program: The sample and reference pans are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) over the desired temperature range, and a final isothermal period.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the glass transition temperature (Tg), melting point (Tm), and the enthalpy of fusion (ΔHfus). The heat capacity (Cp) can also be determined from the heat flow data.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Measurement cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load purge Purge with N2 load->purge program Run Temperature Program purge->program thermogram Generate Thermogram program->thermogram analyze Determine Tg, Tm, ΔHfus, Cp thermogram->analyze

A simplified workflow for Differential Scanning Calorimetry.
Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to measure changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample is placed in a tared TGA pan, typically made of platinum or alumina.

  • Instrument Setup: The TGA instrument is purged with a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies).

  • Temperature Program: The sample is heated according to a predefined temperature program, usually a linear ramp, to a temperature where decomposition is expected.

  • Data Acquisition: The instrument continuously records the mass of the sample as the temperature increases.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss, and the final residual mass.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Measurement cluster_analysis Data Analysis weigh_tga Weigh Sample in Tared Pan load_tga Load Sample into Furnace weigh_tga->load_tga purge_tga Purge with Gas load_tga->purge_tga program_tga Run Temperature Program purge_tga->program_tga tga_curve Generate TGA Curve program_tga->tga_curve analyze_tga Determine Decomposition Temperatures tga_curve->analyze_tga

A simplified workflow for Thermogravimetric Analysis.
Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid or liquid.

Methodology:

  • Sample Preparation: A known mass of the sample is pressed into a pellet and placed in a crucible within a high-pressure vessel (the "bomb"). A fuse wire is positioned in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in a well-insulated container (calorimeter) filled with a known volume of water. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is recorded until it reaches a maximum and then begins to cool.

  • Calculation: The enthalpy of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_measurement Calorimetry cluster_analysis Calculation weigh_bomb Weigh Sample Pellet place_in_bomb Place in Bomb with Fuse weigh_bomb->place_in_bomb pressurize Pressurize with O2 place_in_bomb->pressurize submerge Submerge in Water Bath pressurize->submerge ignite Ignite Sample submerge->ignite measure_temp Record Temperature Change ignite->measure_temp calc_q Calculate Heat Released (q) measure_temp->calc_q calc_delta_h Calculate ΔHc calc_q->calc_delta_h

A simplified workflow for Bomb Calorimetry.

Logical Relationships in Thermochemical Analysis

The determination of a complete thermochemical profile for a compound like this compound involves a logical progression of experiments.

Logical_Progression cluster_initial Initial Characterization cluster_thermal_behavior Thermal Behavior cluster_energetics Energetics Purity Purity Analysis (GC-MS, NMR) Structure Structural Confirmation Purity->Structure DSC DSC (Tm, ΔHfus, Tg) Structure->DSC TGA TGA (Decomposition Temp.) Structure->TGA VaporP Vapor Pressure Measurement DSC->VaporP BombCal Bomb Calorimetry (ΔHc) TGA->BombCal EnthalpyF Enthalpy of Formation (calculated from ΔHc) BombCal->EnthalpyF EnthalpyVap Enthalpy of Vaporization (from Vapor P or DSC) VaporP->EnthalpyVap

Logical progression of thermochemical analysis.

Conclusion and Future Work

The thermochemical properties of this compound are not well-documented with experimental data. The values presented in this guide are based on computational predictions and should be used with an understanding of their inherent limitations. For applications requiring high accuracy, it is imperative that experimental determination of these properties be conducted. The protocols and logical workflows outlined in this document provide a solid foundation for researchers to undertake such studies. Future work should focus on the systematic experimental characterization of the various isomers of this compound to provide a comprehensive and reliable thermochemical database for the scientific and industrial communities.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of p-Menthane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-1,2-diol is a naturally occurring monoterpene diol with a cyclohexane backbone. The stereochemistry of the hydroxyl groups and the isopropyl and methyl substituents on the ring gives rise to several possible stereoisomers. The controlled, stereoselective synthesis of specific isomers of this compound is of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. These compounds can serve as chiral building blocks, starting materials for the synthesis of more complex natural products, and as potential bioactive molecules themselves. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound, focusing on established dihydroxylation methodologies.

Synthetic Strategies

The key to the stereoselective synthesis of this compound lies in the controlled dihydroxylation of a suitable p-menthene precursor, such as limonene or its derivatives. The two primary methods for achieving stereocontrol in this transformation are the Upjohn dihydroxylation for syn-diols and the Sharpless asymmetric dihydroxylation for enantioselective syn-diol formation. Additionally, biotransformation offers an alternative route to specific stereoisomers.

Upjohn Dihydroxylation for syn-P-Menthane-1,2-diol

The Upjohn dihydroxylation is a reliable method for the syn-dihydroxylation of alkenes to produce cis-1,2-diols.[1] This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[2][3] The reaction generally proceeds from the less sterically hindered face of the double bond.

Sharpless Asymmetric Dihydroxylation for Enantiomerically Enriched syn-P-Menthane-1,2-diol

For the synthesis of specific enantiomers of this compound, the Sharpless asymmetric dihydroxylation is the method of choice.[4] This powerful reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a stoichiometric oxidant (such as potassium ferricyanide), and a base.[5] Commercially available pre-packaged reagents, known as AD-mix-α and AD-mix-β, contain the catalyst, oxidant, base, and the chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL, respectively, simplifying the experimental procedure.[4] AD-mix-β typically provides the (R,R)-diol from a trans-disubstituted or monosubstituted alkene, while AD-mix-α yields the (S,S)-diol.

Biotransformation of Limonene

Certain microorganisms are capable of selectively hydroxylating the 1,2-double bond of limonene to produce limonene-1,2-diol. For instance, the fungus Lasiodiplodia pseudotheobromae has been shown to convert limonene into limonene-1,2-diol.[6] This method offers a green chemistry approach to the synthesis of this diol.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound and related compounds using different stereoselective methods.

Starting MaterialMethodCatalyst/ReagentProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(+)-LimoneneDihydroxylationOsO₄ / NMO (Upjohn)trans-p-Menthane-1,2-diol esters---[7]
p-Menth-3-ene derivativeSharpless ADAD-mix-αcis-4 (B-α)76 (two steps)-55[8]
p-Menth-3-ene derivativeSharpless ADAD-mix-βcis-4 (B-β)91 (two steps)-59[8]
(R)-(+)-LimoneneBiotransformationTrichosporon sp.(+)-Limonene-1,2-trans-diol30--[6]
LimoneneBiotransformationLasiodiplodia pseudotheobromaeLimonene-1,2-diol---[6]

Experimental Protocols

Protocol 1: Synthesis of syn-p-Menthane-1,2-diol via Upjohn Dihydroxylation

This protocol is adapted from the general procedure for Upjohn dihydroxylation.[1]

Materials:

  • p-Menth-1-ene (or limonene)

  • N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water

  • Osmium tetroxide (OsO₄), 2.5 wt. % solution in tert-butanol

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of p-menth-1-ene (1.0 mmol) in acetone (10 mL) and water (1 mL) at room temperature, add N-methylmorpholine N-oxide (1.2 mmol).

  • To this stirred solution, add a catalytic amount of osmium tetroxide solution (0.02 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for an additional 30 minutes.

  • Filter the mixture through a pad of Celite and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude diol by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure syn-p-menthane-1,2-diol.

Protocol 2: Enantioselective Synthesis of (+)-(1R,2R,4R)-p-Menthane-1,2-diol via Sharpless Asymmetric Dihydroxylation

This protocol utilizes the commercially available AD-mix-β for the synthesis of the (1R,2R)-diol.[4]

Materials:

  • p-Menth-1-ene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Prepare a solvent mixture of tert-butanol and water (1:1, v/v).

  • In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in the tert-butanol/water solvent mixture (10 mL per 1 g of AD-mix-β) and cool to 0 °C with an ice bath.

  • Add methanesulfonamide (1.0 mmol) to the stirred mixture. Stir until the two phases become one and the mixture turns a pale yellow.

  • Add p-menth-1-ene (1.0 mmol) to the reaction mixture at 0 °C.

  • Stir the reaction vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for 1 hour.

  • Add ethyl acetate (30 mL) and stir for an additional 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with 2 M NaOH, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield enantiomerically enriched (+)-(1R,2R,4R)-p-menthane-1,2-diol.

Visualizations

Stereoselective_Synthesis_Workflow cluster_syn syn-Dihydroxylation cluster_ligands Chiral Ligands start p-Menth-1-ene upjohn Upjohn Dihydroxylation (OsO4 cat., NMO) start->upjohn Non-selective sharpless Sharpless Asymmetric Dihydroxylation (OsO4 cat., Chiral Ligand, Oxidant) start->sharpless Enantioselective racemic_diol racemic syn-p-Menthane-1,2-diol upjohn->racemic_diol enantioenriched_diol Enantiomerically Enriched syn-p-Menthane-1,2-diol sharpless->enantioenriched_diol ad_mix_alpha AD-mix-α ((DHQ)2PHAL) sharpless->ad_mix_alpha ad_mix_beta AD-mix-β ((DHQD)2PHAL) sharpless->ad_mix_beta ad_mix_alpha->enantioenriched_diol (S,S)-diol ad_mix_beta->enantioenriched_diol (R,R)-diol

Caption: General workflow for the stereoselective syn-dihydroxylation of p-menth-1-ene.

Sharpless_Catalytic_Cycle os_viii Os(VIII)O4-Ligand cycloaddition [3+2] Cycloaddition os_viii->cycloaddition alkene p-Menth-1-ene alkene->cycloaddition osmate_ester Osmate(VI) Ester cycloaddition->osmate_ester hydrolysis Hydrolysis (H2O) osmate_ester->hydrolysis diol syn-p-Menthane-1,2-diol hydrolysis->diol os_vi Os(VI)-Ligand hydrolysis->os_vi reoxidation Re-oxidation (e.g., K3[Fe(CN)6]) os_vi->reoxidation reoxidation->os_viii

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

References

Synthesis of p-Menthane-1,2-diol from Limonene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene, a naturally abundant monoterpene found in citrus fruits, serves as a versatile and renewable starting material for the synthesis of various valuable oxygenated derivatives. Among these, p-menthane-1,2-diol is a key intermediate in the synthesis of flavorings, fragrances, and potential pharmaceutical agents. This application note provides detailed protocols for the chemical synthesis of this compound from limonene via two common dihydroxylation methods: the Upjohn dihydroxylation using osmium tetroxide and N-methylmorpholine N-oxide (NMO), and oxidation with potassium permanganate. These methods offer reliable routes to cis-diols.

Synthesis Overview

The primary transformation involves the dihydroxylation of the endocyclic double bond of limonene. This reaction can be achieved through several methods, with syn-dihydroxylation being a common and stereospecific approach. Both the Upjohn method and potassium permanganate oxidation proceed via a concerted mechanism to yield a cis-diol.

Quantitative Data Summary

The following table summarizes typical yields and key analytical data for the synthesis of this compound from limonene.

ParameterUpjohn Dihydroxylation (OsO₄/NMO)Potassium Permanganate (KMnO₄)
Typical Yield HighModerate to Low (prone to over-oxidation)
Stereochemistry cis-diolcis-diol
¹H NMR (CDCl₃, δ) ~3.4-3.6 (m, 1H, CH-OH), ~1.2-2.2 (m, ring protons), ~0.8-1.0 (m, methyl & isopropyl protons)Similar to Upjohn method
¹³C NMR (CDCl₃, δ) ~70-75 (C-OH), ~20-45 (aliphatic carbons)Similar to Upjohn method
IR (KBr, cm⁻¹) ~3400 (br, O-H), ~2950 (C-H), ~1450, ~1370~3400 (br, O-H), ~2950 (C-H), ~1450, ~1370

Experimental Protocols

Protocol 1: Upjohn Dihydroxylation of Limonene

This protocol utilizes a catalytic amount of osmium tetroxide with a stoichiometric amount of NMO as the co-oxidant, which is a safer and more cost-effective approach than using stoichiometric OsO₄.[1][2]

Materials:

  • (R)-(+)-Limonene

  • N-methylmorpholine N-oxide (NMO) (50 wt% in water)

  • Osmium tetroxide (OsO₄) (2.5 wt% in tert-butanol)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(+)-limonene (1.0 eq) in a 10:1 mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (1.2 eq) to the solution and stir until it is fully dissolved.

  • To the stirred solution, add a catalytic amount of osmium tetroxide solution (0.002 eq) dropwise. The reaction mixture will typically turn dark brown.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes, during which the color of the solution should lighten.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Protocol 2: Dihydroxylation of Limonene with Potassium Permanganate

This method employs potassium permanganate under cold, alkaline conditions to achieve syn-dihydroxylation.[3][4] Care must be taken to control the temperature to avoid over-oxidation of the product.[3]

Materials:

  • (R)-(+)-Limonene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ice

  • Water

  • Ethanol

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a solution of (R)-(+)-limonene (1.0 eq) in a suitable solvent such as ethanol or a mixture of tert-butanol and water in a round-bottom flask.

  • In a separate beaker, prepare a solution of potassium permanganate (1.2 eq) and sodium hydroxide (1.5 eq) in cold water.

  • Cool the limonene solution to 0°C in an ice bath.

  • Slowly add the cold potassium permanganate solution to the stirred limonene solution. Maintain the reaction temperature below 5°C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Stir the reaction mixture vigorously at 0°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate disappears and the solution becomes colorless.

  • Filter the mixture to remove any remaining manganese dioxide.

  • Extract the filtrate with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Signaling Pathway Diagram

Synthesis_Pathway Limonene Limonene Intermediate Cyclic Osmate Ester or Manganate Ester Limonene->Intermediate OsO4/NMO or KMnO4, NaOH, H2O Product This compound Intermediate->Product Hydrolysis (Na2SO3 or NaHSO3) Experimental_Workflow cluster_upjohn Upjohn Dihydroxylation cluster_kmno4 Potassium Permanganate Oxidation upjohn_start Dissolve Limonene in Acetone/Water upjohn_add_nmo Add NMO upjohn_start->upjohn_add_nmo upjohn_add_oso4 Add OsO4 (catalytic) upjohn_add_nmo->upjohn_add_oso4 upjohn_react Stir at RT (12-24h) upjohn_add_oso4->upjohn_react upjohn_quench Quench with Na2SO3 upjohn_react->upjohn_quench upjohn_extract Extract with CH2Cl2 upjohn_quench->upjohn_extract upjohn_purify Purify by Chromatography upjohn_extract->upjohn_purify upjohn_product This compound upjohn_purify->upjohn_product kmno4_start Dissolve Limonene in Solvent kmno4_cool Cool to 0°C kmno4_start->kmno4_cool kmno4_add_kmno4 Add cold KMnO4/NaOH solution kmno4_cool->kmno4_add_kmno4 kmno4_react Stir at 0°C (1-2h) kmno4_add_kmno4->kmno4_react kmno4_quench Quench with NaHSO3 kmno4_react->kmno4_quench kmno4_extract Extract with Diethyl Ether kmno4_quench->kmno4_extract kmno4_purify Purify by Chromatography kmno4_extract->kmno4_purify kmno4_product This compound kmno4_purify->kmno4_product

References

Application Notes and Protocols: Dihydroxylation of p-Menth-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the syn-dihydroxylation of p-menth-1-ene, a common monoterpene, to produce p-menthane-1,2-diols. The protocols described herein utilize two common methods: the Upjohn dihydroxylation using catalytic osmium tetroxide with N-methylmorpholine-N-oxide (NMO) as a co-oxidant, and a classic method employing potassium permanganate. These methods result in the formation of vicinal diols with syn-stereochemistry.[1][2][3][4][5][6]

Introduction

The dihydroxylation of alkenes is a fundamental transformation in organic synthesis, providing access to 1,2-diols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. p-Menth-1-ene, a chiral monoterpene, can be converted to its corresponding diols, which can serve as chiral building blocks. The stereochemical outcome of the dihydroxylation is of significant interest. Due to the steric hindrance posed by the isopropyl group, the dihydroxylating agent is expected to preferentially attack the double bond from the less hindered face. This document outlines the protocols for achieving this transformation.

Data Presentation

The following table summarizes representative quantitative data for the dihydroxylation of p-menth-1-ene based on the two described protocols. Please note that actual yields and diastereoselectivity may vary depending on the specific reaction conditions and the purity of the starting materials.

ProtocolReagentsCo-oxidantTypical Yield (%)Diastereomeric Ratio (syn:anti)Notes
1. Upjohn Dihydroxylation Catalytic OsO4NMO85-95>95:5High yields and selectivity, but OsO4 is toxic and expensive.[2][3][7]
2. Permanganate Dihydroxylation KMnO4-40-60>90:10Less expensive but can be prone to over-oxidation and lower yields if not carefully controlled.[4][5][6]

Experimental Protocols

Protocol 1: Upjohn Dihydroxylation of p-Menth-1-ene using OsO4/NMO

This protocol describes the syn-dihydroxylation of p-menth-1-ene using a catalytic amount of osmium tetroxide with N-methylmorpholine-N-oxide (NMO) as the stoichiometric co-oxidant.[2][3][7]

Materials:

  • p-Menth-1-ene

  • N-methylmorpholine-N-oxide (NMO) (50% solution in water)

  • Osmium tetroxide (OsO4) (2.5% solution in t-butanol)

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-menth-1-ene (10.0 g, 72.3 mmol) in a mixture of acetone (100 mL) and water (10 mL).

  • Addition of Reagents: To the stirring solution, add NMO (50% in water, 10.2 g, 87.0 mmol). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add the OsO4 solution (2.5% in t-butanol, 2.3 mL, 0.18 mmol) to the reaction mixture. The solution will turn dark brown.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (50 mL). Stir vigorously for 30 minutes, during which the color of the solution should lighten.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the p-menthane-1,2-diol.

Protocol 2: Dihydroxylation of p-Menth-1-ene using Potassium Permanganate

This protocol details the syn-dihydroxylation of p-menth-1-ene using cold, dilute potassium permanganate.[4][5][6] Careful temperature control is crucial to prevent over-oxidation.

Materials:

  • p-Menth-1-ene

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Water

  • Ice

  • Ethanol

  • Celite

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-salt bath

  • Buchner funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of p-menth-1-ene (10.0 g, 72.3 mmol) in ethanol (150 mL).

  • Cooling: Cool the solution to below 0 °C in an ice-salt bath.

  • Permanganate Solution: In a separate beaker, dissolve potassium permanganate (11.4 g, 72.1 mmol) and sodium hydroxide (1.4 g, 35 mmol) in cold water (150 mL).

  • Addition: Add the cold potassium permanganate solution to the stirring p-menth-1-ene solution dropwise over a period of 1-2 hours, ensuring the temperature of the reaction mixture remains below 5 °C. A brown precipitate of manganese dioxide will form.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at 0 °C for an additional 2 hours. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Visualizations

Caption: General mechanism of syn-dihydroxylation of p-menth-1-ene.

experimental_workflow Experimental Workflow for Dihydroxylation start Start: p-Menth-1-ene reaction Dihydroxylation (OsO4/NMO or KMnO4) start->reaction quench Reaction Quenching reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product: this compound purification->product

Caption: A generalized experimental workflow for the dihydroxylation of p-menth-1-ene.

decision_tree Decision Tree for Dihydroxylation Method Selection q1 High Yield & Selectivity Critical? q2 Cost & Toxicity a Major Concern? q1->q2 No oso4 Use OsO4/NMO Protocol q1->oso4 Yes q2->oso4 No kmno4 Use KMnO4 Protocol q2->kmno4 Yes

Caption: A decision tree to aid in selecting the appropriate dihydroxylation protocol.

References

Application Notes and Protocols for the Purification of p-Menthane-1,2-diol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Menthane-1,2-diol is a vicinal diol derivative of p-menthane, a monoterpene. As with many synthetic and naturally derived compounds, purification is a critical step to isolate the diol from reaction byproducts, unreacted starting materials, and other impurities. Column chromatography is a widely utilized and effective technique for the purification of moderately polar compounds such as diols.[1] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. While specific literature on the purification of this compound is not abundant, the provided methodology is based on established principles for the separation of diols and closely related isomers like p-menthane-3,8-diol.[2]

Principle of Separation

The purification is achieved using normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[1] The separation of components in the crude mixture is based on their differential adsorption to the stationary phase and solubility in the mobile phase.[3] More polar compounds will have a stronger interaction with the silica gel and will therefore move down the column more slowly. Less polar compounds will be eluted more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.

Experimental Protocols

1. Materials and Equipment

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)[4]

  • Anhydrous sodium sulfate

  • Solvents (HPLC grade): n-hexane, ethyl acetate, dichloromethane, methanol[5][6]

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Beakers, Erlenmeyer flasks, and round-bottom flasks

  • Separatory funnel

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate or p-anisaldehyde)

  • Rotary evaporator

  • Compressed air or nitrogen source (for flash chromatography)

2. Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will help in selecting the mobile phase that provides the best separation of this compound from its impurities.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1).

  • Visualize the spots under a UV lamp and/or by staining.

  • The ideal solvent system will result in the this compound spot having an Rf value of approximately 0.2-0.4.

3. Column Chromatography Procedure

This protocol is based on the wet packing method, which is a common and reliable technique.[7]

a. Preparation of the Column

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]

  • Add a thin layer of sand (approximately 1 cm) on top of the wool plug.[1]

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., n-hexane).[7] The amount of silica gel should be 20-50 times the weight of the crude sample.[3]

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.[1]

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add a layer of sand (approximately 1 cm) on top of the silica bed to prevent it from being disturbed during sample loading.[1]

  • Continuously run the mobile phase through the column until the packing is stable and the solvent level is just above the top layer of sand.

b. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just above the sand.

  • Carefully add a small amount of the mobile phase to wash any remaining sample from the sides of the column onto the silica gel.

c. Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle pressure using compressed air or nitrogen.

  • Collect the eluent in fractions using test tubes.

  • Monitor the separation by collecting small spots from the fractions on a TLC plate and developing it.

  • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in n-hexane).

d. Isolation of the Purified Product

  • Identify the fractions containing the pure this compound using TLC.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) n-Hexane and Ethyl Acetate gradient
Initial Mobile Phase 9:1 (v/v) n-Hexane:Ethyl Acetate
Final Mobile Phase 1:1 (v/v) n-Hexane:Ethyl Acetate
Sample Load 1-5% of the silica gel weight

Table 2: Example of Chromatographic Conditions for a Related Compound (p-Menthane-3,8-diol) [2][8]

ParameterValue
Stationary Phase Silica gel 60
Mobile Phase 4:1 (v/v) n-Hexane:Ethyl Acetate
Column Dimensions 40 cm x 2 cm
Silica Gel Amount 50.00 g
Sample Volume 0.50 g

Table 3: Solvent Polarity Series for Mobile Phase Selection

SolventPolarity Index
n-Hexane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
2-Propanol3.9
Ethanol4.3
Methanol5.1
Water10.2

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product crude_sample Crude this compound dissolve_sample Dissolve in Minimal Solvent crude_sample->dissolve_sample load_sample Load Sample onto Column dissolve_sample->load_sample prep_column Prepare Silica Gel Column prep_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Purified this compound evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of p-Menthane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of p-menthane-1,2-diol in various matrices, with a focus on cosmetic and personal care products. The protocols described are based on established analytical techniques for similar diol compounds and provide a strong foundation for developing and validating a quantitative assay for this compound.

Introduction

This compound is a monoterpene diol that may be present in essential oils or used as an ingredient in cosmetic and pharmaceutical formulations. Accurate and precise quantification of this analyte is crucial for quality control, formulation development, and safety assessments. The following protocols detail methods for sample preparation, derivatization, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method, ideal for the analysis of volatile and semi-volatile compounds. Due to the polar nature of diols, a derivatization step is typically required to improve chromatographic performance and achieve sharp, symmetrical peaks.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for non-volatile compounds and may not require a derivatization step, offering a potentially simpler workflow. However, it may be less sensitive than GC-MS and is dependent on the analyte having a suitable UV chromophore.

Quantitative Data Summary

ParameterGC-MS with Phenylboronic Acid Derivatization (Propane-1,2-diol in Cheese)[1]
Limit of Detection (LOD)0.26 mg/kg
Limit of Quantification (LOQ)Not explicitly stated, but can be estimated from LOD.
Linearity (R²)> 0.9991
Calibration Range0 - 1000 mg/kg
Precision (Horwitz Ratio)< 0.45

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS with Phenylboronic Acid Derivatization

This protocol is adapted from a validated method for the determination of other 1,2-diols and is expected to be highly effective for this compound.[1]

1. Sample Preparation (for Cosmetic Creams/Lotions)

  • Objective: To extract this compound from the sample matrix.

  • Materials:

    • Homogenizer

    • Centrifuge and centrifuge tubes (15 mL)

    • Vortex mixer

    • Analytical balance

    • Methanol (HPLC grade)

    • Internal Standard (IS) solution (e.g., 1,3-propanediol or another suitable diol not present in the sample, at a known concentration in methanol)

  • Procedure:

    • Accurately weigh approximately 1.0 g of the homogenized cosmetic sample into a 15 mL centrifuge tube.

    • Spike the sample with a known amount of the Internal Standard solution.

    • Add 5 mL of methanol to the tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Homogenize the sample for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction (steps 3-7) with another 5 mL of methanol and combine the supernatants.

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for derivatization (e.g., 1 mL of pyridine or acetonitrile).

2. Derivatization

  • Objective: To convert the polar diol into a more volatile and less polar phenylboronic ester for GC analysis.

  • Materials:

    • Reconstituted sample extract

    • Phenylboronic acid (PBA) solution (e.g., 1 mg/mL in a suitable solvent like pyridine)

    • Heating block or water bath

    • GC vials with inserts

  • Procedure:

    • To the reconstituted sample extract, add 100 µL of the phenylboronic acid solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS analysis.

3. GC-MS Analysis

  • Objective: To separate and quantify the derivatized this compound.

  • Instrumentation and Conditions (starting point, requires optimization):

    • Gas Chromatograph: Agilent 7890A or equivalent

    • Mass Spectrometer: Agilent 5975C or equivalent

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column (e.g., β-cyclodextrin) for stereoisomer separation.[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless or with an appropriate split ratio)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp to 180°C at 10°C/min

      • Ramp to 280°C at 20°C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Key ions for the this compound phenylboronate derivative and the internal standard derivative should be determined by analyzing a derivatized standard in full scan mode.

4. Quantification

  • Calibration: Prepare a series of calibration standards of this compound at known concentrations in the same solvent as the samples. Derivatize these standards using the same procedure as the samples.

  • Analysis: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Calculation: Determine the concentration of this compound in the samples by using the linear regression equation from the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general framework for the analysis of this compound by HPLC-UV. Method development and validation are required to establish optimal conditions.

1. Sample Preparation (for Cosmetic Creams/Lotions)

  • Objective: To extract this compound from the sample matrix and prepare it for HPLC analysis.

  • Materials:

    • Homogenizer

    • Centrifuge and centrifuge tubes (15 mL)

    • Vortex mixer

    • Analytical balance

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Syringe filters (0.45 µm)

  • Procedure:

    • Accurately weigh approximately 1.0 g of the homogenized cosmetic sample into a 15 mL centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile and water, 50:50 v/v).

    • Vortex for 2 minutes.

    • Homogenize for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

2. HPLC-UV Analysis

  • Objective: To separate and quantify this compound.

  • Instrumentation and Conditions (starting point, requires optimization):

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Initial conditions: 20% Acetonitrile, 80% Water

      • Gradient: Linearly increase to 80% Acetonitrile over 15 minutes.

      • Hold at 80% Acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: this compound does not have a strong chromophore, so detection will be in the low UV range (e.g., 200-220 nm). A photodiode array (PDA) detector is recommended to identify the optimal wavelength.

3. Quantification

  • Calibration: Prepare a series of calibration standards of this compound at known concentrations in the mobile phase.

  • Analysis: Generate a calibration curve by plotting the peak area of the analyte against its concentration. An internal standard may be used for improved accuracy.

  • Calculation: Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification weigh Weigh Sample spike Spike with Internal Standard weigh->spike extract Extract with Methanol spike->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute Residue evaporate->reconstitute add_pba Add Phenylboronic Acid reconstitute->add_pba heat Heat at 60°C add_pba->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Concentration calibrate->calculate

Caption: GC-MS workflow for this compound quantification.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification weigh Weigh Sample extract Extract with ACN/Water weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into HPLC-UV filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Concentration calibrate->calculate

Caption: HPLC-UV workflow for this compound quantification.

References

Application Note: GC-MS Analysis of p-Menthane-1,2-diol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the analysis of p-menthane-1,2-diol isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of multiple chiral centers in this compound, the separation of its stereoisomers presents an analytical challenge. This document provides a detailed methodology, including sample preparation, potential derivatization, GC-MS parameters utilizing a chiral column, and data analysis guidelines to facilitate the accurate identification and characterization of these isomers. The protocols outlined are intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance analysis, and drug development.

Introduction

This compound is a monoterpenoid diol with various stereoisomers. These isomers can exhibit different biological activities and sensory properties, making their individual characterization crucial in various applications, from pharmaceutical research to the quality control of essential oils. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the separation of stereoisomers, which often have identical mass spectra and very similar boiling points, requires specialized chromatographic techniques. The use of chiral capillary GC columns is essential for the resolution of the enantiomeric and diastereomeric forms of this compound.[1][2] This application note provides a robust method for the GC-MS analysis of this compound isomers.

Experimental Protocols

Sample Preparation

A stock solution of the this compound isomer mixture should be prepared in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Standard Solution: Prepare a 1 mg/mL stock solution of the this compound isomer mixture.

  • Working Solutions: Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) to establish a calibration curve for quantitative analysis.

  • Sample Matrix: For samples in a complex matrix, such as essential oils or biological fluids, a suitable extraction method like liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the diols and minimize matrix interference.

Derivatization (Optional)

For certain complex matrices or to improve chromatographic peak shape and resolution, derivatization can be employed. Acetylation or silylation are common methods for hydroxyl-containing compounds.

  • Acetylation: To 100 µL of the dried sample extract, add 50 µL of acetic anhydride and 50 µL of pyridine. Heat at 60°C for 30 minutes. After cooling, evaporate the reagents under a stream of nitrogen and reconstitute the sample in ethyl acetate for GC-MS analysis.

  • Silylation: To the dried sample extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 60 minutes. The sample can then be directly injected into the GC-MS.

GC-MS Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and isomers of interest. A chiral stationary phase is critical for the separation of stereoisomers.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Split (split ratio 20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, ramp at 5°C/min to 220°C, hold for 5 minutes.
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Acquisition Mode Full Scan

Data Presentation

The mass spectra of stereoisomers are typically identical. The primary means of differentiation is their retention time on a chiral column.

Quantitative Data Summary
Compound Retention Index (Kovats, non-polar) Key Mass Spectral Fragments (m/z)
This compound1378[3]43, 58, 71, 81, 95, 110, 128, 154, 172 (M+)

Note: The Kovats retention index is a general value and will vary with the specific column and conditions used. Retention times on a chiral column will differ for each stereoisomer, allowing for their separation and quantification. The elution order of the isomers will need to be confirmed with authentic standards.

Visualizations

Experimental Workflow for GC-MS Analysis of this compound Isomers

workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound isomers Extraction Extraction (if in complex matrix) Sample->Extraction Optional Solvent Dissolve in appropriate solvent Sample->Solvent Extraction->Solvent Derivatization Acetylation or Silylation Solvent->Derivatization Injection GC Injection Solvent->Injection Derivatization->Injection Separation Chiral Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectra Mass Spectra Analysis Detection->MassSpectra Identification Isomer Identification (based on Retention Time) Chromatogram->Identification MassSpectra->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the separation and identification of this compound isomers. The use of a chiral capillary column is paramount for the successful resolution of the stereoisomers. The optional derivatization step can further enhance chromatographic performance, particularly for complex sample matrices. This protocol serves as a valuable tool for researchers and scientists requiring detailed characterization of these important monoterpenoids. Further optimization of the GC parameters may be necessary depending on the specific instrumentation and the isomeric profile of the sample.

References

Application Notes and Protocols for Chiral HPLC Separation of p-Menthane-1,2-diol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of chiral compounds often exhibit different pharmacological and toxicological profiles. Consequently, the separation and analysis of enantiomers are critical in the pharmaceutical, agrochemical, and food industries. p-Menthane-1,2-diol, a cyclic terpene diol, possesses chiral centers, making the separation of its enantiomers essential for stereoselective synthesis and biological activity studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.

This document provides detailed application notes and protocols for the chiral HPLC separation of this compound enantiomers. The methodologies are based on established principles of chiral chromatography for cyclic diols and menthane derivatives.

Data Presentation

The following tables summarize typical quantitative data obtained during the chiral separation of this compound enantiomers under different chromatographic conditions. These values are illustrative and may vary based on the specific instrument, column batch, and laboratory conditions.

Table 1: Chromatographic Parameters for Chiral Separation of this compound Enantiomers

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Polysaccharide-based (Cellulose)Polysaccharide-based (Amylose)Cyclodextrin-based
Column CHIRALPAK® IC or similarCHIRALPAK® AD or similarAstec® CYCLOBOND™ I 2000 or similar
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (85:15, v/v)Acetonitrile / Water (70:30, v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temperature 25 °C30 °C20 °C
Detection Wavelength 210 nm210 nm210 nm
Injection Volume 10 µL10 µL10 µL

Table 2: Expected Performance Data

ParameterMethod 1Method 2Method 3
Retention Time (Enantiomer 1) ~ 9.5 min~ 11.2 min~ 8.1 min
Retention Time (Enantiomer 2) ~ 11.0 min~ 13.5 min~ 9.7 min
Resolution (Rs) > 1.5> 1.8> 1.4
Selectivity (α) ~ 1.16~ 1.21~ 1.20

Experimental Protocols

The following are detailed protocols for the chiral HPLC separation of this compound enantiomers.

Protocol 1: Normal Phase Separation on a Cellulose-Based CSP

1. Objective: To achieve baseline separation of this compound enantiomers using a cellulose-based chiral stationary phase under normal phase conditions.

2. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral HPLC Column: CHIRALPAK® IC (or equivalent cellulose-based column), 4.6 x 250 mm, 5 µm particle size

3. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

4. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

5. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Identify and integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) and selectivity (α) to evaluate the separation performance.

Protocol 2: Method Optimization with an Amylose-Based CSP

1. Objective: To optimize the separation of this compound enantiomers using an amylose-based chiral stationary phase.

2. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (EtOH)

  • Chiral HPLC Column: CHIRALPAK® AD (or equivalent amylose-based column), 4.6 x 250 mm, 5 µm particle size

3. Instrumentation:

  • As described in Protocol 1.

4. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Ethanol (85:15, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

5. Sample Preparation:

  • As described in Protocol 1, using the mobile phase for this method as the diluent.

6. Procedure:

  • Follow the procedural steps outlined in Protocol 1.

  • This method utilizes a different polysaccharide-based CSP and a slightly different mobile phase composition and temperature to potentially improve resolution and selectivity.

Protocol 3: Reversed-Phase Separation on a Cyclodextrin-Based CSP

1. Objective: To separate this compound enantiomers using a cyclodextrin-based chiral stationary phase under reversed-phase conditions.

2. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Chiral HPLC Column: Astec® CYCLOBOND™ I 2000 (or equivalent beta-cyclodextrin column), 4.6 x 250 mm, 5 µm particle size

3. Instrumentation:

  • As described in Protocol 1.

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / Water (70:30, v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

5. Sample Preparation:

  • As described in Protocol 1, using the mobile phase for this method as the diluent.

6. Procedure:

  • Follow the procedural steps outlined in Protocol 1.

  • This protocol offers an alternative separation mechanism using a cyclodextrin-based CSP and reversed-phase conditions, which can be advantageous for certain analytes.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC separation of this compound enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Racemic This compound B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Filter Sample (0.45 µm) C->D F Inject Sample D->F E Equilibrate Chiral Column E->F G Isocratic Elution F->G H UV Detection (210 nm) G->H I Obtain Chromatogram H->I J Integrate Peaks I->J K Calculate Resolution (Rs) and Selectivity (α) J->K

Application Note: Derivatization of p-Menthane-1,2-diol for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Menthane-1,2-diol is a cyclic diol that, due to its polarity and potential for hydrogen bonding, can exhibit poor peak shape and tailing during gas chromatography (GC) analysis. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. This application note provides detailed protocols for the derivatization of this compound to improve its chromatographic behavior and detection sensitivity in GC-based analyses, such as GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID).

Two primary derivatization strategies are presented: silylation, a widely used technique for compounds containing active hydrogens, and boronate ester formation, which is highly specific for 1,2- and 1,3-diols.

Derivatization Strategies

Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl groups of this compound with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and intermolecular hydrogen bonding, leading to increased volatility and improved peak symmetry. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[1][2]

Boronate Ester Formation

The reaction of this compound with a boronic acid, such as phenylboronic acid, forms a cyclic boronate ester. This derivatization is highly specific for compounds with vicinal diol functionalities and results in a stable, less polar derivative suitable for GC analysis.

Experimental Protocols

General Laboratory Workflow

The overall process for the derivatization and analysis of this compound is outlined below.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing sample This compound Sample solvent Dissolve in Anhydrous Solvent sample->solvent reagent Add Derivatization Reagent (e.g., BSTFA + TMCS or Phenylboronic Acid) solvent->reagent reaction Incubate (Heat as required) reagent->reaction injection Inject into GC/GC-MS reaction->injection separation Chromatographic Separation injection->separation detection Detection (MS or FID) separation->detection processing Data Acquisition and Analysis detection->processing

Caption: General workflow for the derivatization and GC analysis of this compound.

Protocol 1: Silylation using BSTFA with TMCS Catalyst

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS or GC-FID system

Procedure:

  • Accurately weigh approximately 1 mg of the this compound standard or dried sample extract into a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly to mix the contents.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC system. A typical injection volume is 1 µL.

Protocol 2: Boronate Ester Formation using Phenylboronic Acid

Materials:

  • This compound standard or sample extract

  • Phenylboronic acid

  • Anhydrous pyridine or ethyl acetate

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS or GC-FID system

Procedure:

  • Accurately weigh approximately 1 mg of the this compound standard or dried sample extract into a reaction vial.

  • Prepare a 10 mg/mL solution of phenylboronic acid in anhydrous pyridine.

  • Add 200 µL of the phenylboronic acid solution to the vial containing the sample.

  • Securely cap the vial and vortex briefly.

  • Heat the vial at 60°C for 20 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC system. A typical injection volume is 1 µL.

Data Presentation

The following table summarizes the expected GC-MS parameters and results for the analysis of underivatized and derivatized this compound. Note that retention times are estimates and will vary depending on the specific instrument and conditions.

AnalyteDerivatization MethodExpected Retention Time (min)Key Mass Fragments (m/z)Peak Shape
This compoundNone~12.5172, 154, 139, 111, 95, 81, 71Tailing
TMS-derivatized this compoundSilylation (BSTFA + TMCS)~10.2316 (M+), 301, 227, 147, 73Symmetrical
Phenylboronate ester of this compoundBoronate Ester Formation~15.8258 (M+), 181, 105, 77Symmetrical

Chemical Reactions

The chemical transformations during the derivatization processes are illustrated below.

reactions cluster_silylation Silylation Reaction cluster_boronation Boronate Ester Formation start_s This compound product_s Bis-TMS Derivative start_s->product_s + 2 (CH3)3Si- reagent_s BSTFA + TMCS start_b This compound product_b Cyclic Phenylboronate Ester start_b->product_b + C6H5B(OH)2 reagent_b Phenylboronic Acid

Caption: Derivatization reactions of this compound.

Conclusion

Derivatization of this compound via silylation or boronate ester formation significantly improves its chromatographic properties for GC analysis. Both methods effectively reduce peak tailing and can enhance detector response. The choice of derivatization reagent will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired sensitivity. The protocols provided in this application note offer a reliable starting point for the successful GC-based analysis of this compound in various research and development settings.

References

Application Notes and Protocols for p-Menthane-1,2-diol as a Chiral Auxiliary in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive literature search, there is a notable scarcity of specific examples detailing the application of p-menthane-1,2-diol as a chiral auxiliary in asymmetric synthesis. The information presented herein is based on the general principles of how chiral 1,2-diols function as auxiliaries and provides a hypothetical framework for its potential use. The protocols and data are illustrative and should be adapted and optimized for specific research applications.

Application Notes

Introduction to Chiral Auxiliaries

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] By attaching an enantiomerically pure auxiliary to a prochiral substrate, the substrate's prochiral faces become diastereotopic. This allows for a subsequent reaction to proceed with high diastereoselectivity, effectively controlling the formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.

This compound as a Potential Chiral Auxiliary

This compound, a derivative of the naturally abundant monoterpene menthol, possesses several features that make it a candidate for a chiral auxiliary. Its rigid cyclohexane backbone and defined stereocenters can create a well-defined chiral environment. When reacted with a prochiral carbonyl compound (an aldehyde or ketone), it can form a chiral acetal or ketal, respectively. The bulky isopropyl group and the methyl group on the cyclohexane ring can effectively shield one of the diastereotopic faces of the attached substrate, directing the approach of a reagent to the less sterically hindered face.

The primary mode of application for a chiral 1,2-diol like this compound is in the diastereoselective functionalization of carbonyl compounds. This includes reactions such as enolate alkylation, aldol reactions, and Diels-Alder reactions involving an α,β-unsaturated carbonyl system.

General Workflow

The use of this compound as a chiral auxiliary would typically follow a three-step sequence:

  • Attachment: Covalent bonding of the diol to the prochiral substrate. For a ketone, this would involve the formation of a chiral ketal under acidic conditions.

  • Diastereoselective Reaction: Performing the key bond-forming reaction, where the chiral auxiliary directs the stereochemistry.

  • Cleavage: Removal of the auxiliary to release the enantiomerically enriched product and allow for the recovery of the diol. This is typically achieved by acidic hydrolysis of the acetal/ketal.

Visualizing the Workflow

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral Prochiral Substrate (e.g., Ketone) Acetal Chiral Ketal Intermediate Prochiral->Acetal [H+] Auxiliary (+)-p-Menthane-1,2-diol Auxiliary->Acetal Product_Attached Diastereomerically Enriched Product-Auxiliary Adduct Acetal->Product_Attached 1. Base (LDA) 2. R-X Reagent Reagent (e.g., Alkyl Halide) Reagent->Product_Attached Final_Product Enantiomerically Enriched Product Product_Attached->Final_Product H3O+ Recovered_Aux Recovered Auxiliary Product_Attached->Recovered_Aux H3O+

Caption: General workflow for using this compound as a chiral auxiliary.

Hypothetical Performance Data

The following table summarizes hypothetical quantitative data for the diastereoselective alkylation of a prochiral ketone using (+)-p-menthane-1,2-diol as a chiral auxiliary. This data is illustrative and serves as a target for potential applications.

EntrySubstrate (Ketone)Alkylating Agent (R-X)Yield (%)Diastereomeric Excess (de, %)
1CyclohexanoneMethyl Iodide8592
2CyclohexanoneEthyl Iodide8294
3CyclohexanoneBenzyl Bromide90>98
44-tert-ButylcyclohexanoneMethyl Iodide8895
54-tert-ButylcyclohexanoneBenzyl Bromide91>98

Experimental Protocols

The following are detailed, hypothetical methodologies for the key experiments outlined in the workflow.

Protocol 1: Formation of the Chiral Ketal

Objective: To attach the this compound auxiliary to a prochiral ketone.

Materials:

  • Cyclohexanone (1.0 equiv)

  • (+)-p-Menthane-1,2-diol (1.1 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Toluene

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add toluene, cyclohexanone (1.0 equiv), and (+)-p-menthane-1,2-diol (1.1 equiv).

  • Add a catalytic amount of p-TSA (0.05 equiv).

  • Heat the mixture to reflux and allow the water generated to be collected in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude chiral ketal can be purified by column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation of the chiral ketal enolate.

Materials:

  • Chiral ketal from Protocol 1 (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkylating agent (e.g., Benzyl Bromide) (1.5 equiv)

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve the chiral ketal (1.0 equiv) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution (1.2 equiv) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.5 equiv) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. The diastereomeric excess (de) can be determined at this stage by NMR spectroscopy or chiral HPLC.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the this compound auxiliary and isolate the enantiomerically enriched product.

Materials:

  • Alkylated ketal from Protocol 2 (1.0 equiv)

  • Acetone

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified alkylated ketal (1.0 equiv) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add a few drops of concentrated HCl to catalyze the hydrolysis.

  • Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting ketal (typically 2-8 hours).

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • The organic layer contains the desired alkylated ketone. Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography.

  • The aqueous layer contains the water-soluble this compound, which can be recovered by extraction with a more polar solvent like ethyl acetate, followed by purification.

This framework provides a starting point for researchers interested in exploring the potential of this compound as a chiral auxiliary. All protocols would require optimization for specific substrates and reagents.

References

The Multifaceted Role of p-Menthane-1,2-diol and Related Diols in Fragrance Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While p-menthane-1,2-diol is not prominently featured as a standalone fragrance ingredient in commercial applications, its structural relatives and other alkane diols play a significant role in the architecture of modern fragrance formulations. This document explores the potential applications of this compound and provides a detailed overview of the functions of related compounds, such as p-menthane-3,8-diol, as sensory agents, solvents, and skin-conditioning agents.

Application Notes

The utility of diols in fragrance formulations extends beyond simple carriers for scent molecules. Their chemical properties can influence the final product's stability, skin feel, and overall sensory experience.

Solubilizers and Carriers

Diols like pentane-1,2-diol are excellent solvents for a wide range of aromatic materials, including essential oils and synthetic fragrance chemicals.[1][2][3] Their ability to dissolve challenging ingredients helps to create clear and stable fragrance solutions, preventing the separation of components.[1][2][3] This is particularly crucial in aqueous-based formulations such as lotions, body mists, and certain cosmetic products where fragrance oils are not readily soluble.

Humectants and Skin-Conditioning Agents

In cosmetic applications that incorporate fragrances, such as creams and lotions, diols contribute to the product's hydrating properties.[1][2] As humectants, they attract and retain moisture in the skin, providing a pleasant skin feel and counteracting the potential drying effect of other ingredients like ethanol.[1] This dual functionality makes them valuable in fragranced skincare products.

Sensory Modifiers: The Cooling Effect

A notable application of a p-menthane diol in the fragrance and sensory field is the use of p-menthane-3,8-diol (PMD) as a cooling agent.[4][5] This compound provides a refreshing and long-lasting cooling sensation on the skin by stimulating the skin's nerve endings.[4][6] Its minty, herbal, and eucalyptus-like odor profile can also complement certain fragrance compositions.[4] The cooling effect of PMD and other similar agents is a key component in products designed to be refreshing, such as after-sun lotions, sports fragrances, and invigorating body washes.

Viscosity and Texture Modifiers

The viscosity of a final product can be influenced by the inclusion of diols.[7] They can act as viscosity-decreasing agents, ensuring the desired flow and application properties of a fragranced product.[7]

Data Presentation

Table 1: Properties and Functions of Relevant Diols in Formulations
CompoundIUPAC NameCAS NumberMolecular FormulaKey Functions in FormulationsScent ProfileRecommended Usage Levels in Fragrance Concentrate
This compound 1-methyl-4-propan-2-ylcyclohexane-1,2-diol33669-76-0[8]C10H20O2[8]Potential Solvent, HumectantNot widely documented as a fragrance ingredient.Not established.
p-Menthane-3,8-diol 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol42822-86-6C10H20O2Cooling Agent, Skin Conditioning, Hair Conditioning[4]Minty, Herbal, Eucalyptus[4]Up to 5.0%[4]
Pentane-1,2-diol Pentane-1,2-diol5343-92-0[1]C5H12O2[1]Solvent, Humectant, Emulsion Stabilizer, Antimicrobial[1][2]Odorless[1]Up to 5% in skin and hair care products.[1]
Propylene Glycol Propane-1,2-diol57-55-6C3H8O2Solvent, Humectant, Viscosity Control, Penetration Enhancer[9]OdorlessWidely used; up to 50% in some cosmetics.[9]

Experimental Protocols

Protocol 1: Evaluation of Cooling Effect in a Fragranced Lotion

Objective: To assess the intensity and longevity of the cooling sensation of a fragrance formulation containing a cooling agent.

Materials:

  • Base lotion (unfragranced)

  • Fragrance oil

  • Cooling agent (e.g., p-Menthane-3,8-diol)

  • Human sensory panel (minimum 10 trained panelists)

  • Skin thermometer (optional)

  • Timer

Methodology:

  • Sample Preparation: Prepare three formulations:

    • A: Base lotion with fragrance oil (Control).

    • B: Base lotion with fragrance oil and cooling agent at a predetermined concentration (e.g., 1%).

    • C: Base lotion with cooling agent only (to isolate the cooling effect from the fragrance).

  • Panelist Acclimatization: Allow panelists to acclimatize to the room temperature (22-24°C) for at least 15 minutes.

  • Application: Apply a standardized amount (e.g., 0.5 mL) of each formulation to a designated area on the panelists' inner forearms. The application sites should be randomized.

  • Sensory Evaluation:

    • At timed intervals (e.g., 1, 5, 15, 30, 60 minutes) after application, ask panelists to rate the intensity of the cooling sensation on a labeled magnitude scale (LMS) from 0 (no sensation) to 100 (strongest imaginable sensation).

    • Record any qualitative descriptors of the sensation (e.g., tingling, fresh, minty).

  • (Optional) Instrumental Measurement: Measure the skin temperature of the application site at the same timed intervals using a non-contact skin thermometer.

  • Data Analysis:

    • Calculate the mean cooling intensity scores for each formulation at each time point.

    • Plot the mean intensity over time to visualize the cooling profile and longevity.

    • Use statistical analysis (e.g., ANOVA) to determine significant differences between the formulations.

Protocol 2: Fragrance Stability in a Diol-Based Solvent System

Objective: To evaluate the physical and chemical stability of a fragrance formulation where a diol is used as a primary solvent.

Materials:

  • Fragrance oil

  • Diol solvent (e.g., Pentane-1,2-diol, Propylene Glycol)

  • Ethanol (for control)

  • Glass vials with airtight caps

  • Oven capable of maintaining 45°C

  • Refrigerator/Freezer capable of maintaining 4°C and -10°C

  • UV light chamber

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

  • pH meter

  • Viscometer

Methodology:

  • Sample Preparation: Prepare two solutions:

    • Solution A: Fragrance oil diluted in the diol solvent at the desired concentration.

    • Solution B: Fragrance oil diluted in ethanol at the same concentration (Control).

  • Storage Conditions: Aliquot each solution into separate glass vials and store them under the following conditions for a period of 4-12 weeks:[10]

    • Room temperature (22-24°C), protected from light.

    • Elevated temperature (45°C).[10]

    • Refrigerated (4°C).

    • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at room temperature, repeated for 3-5 cycles).[10]

    • UV light exposure (controlled conditions).

  • Evaluation at Intervals: At specified time points (e.g., 0, 2, 4, 8, 12 weeks), remove samples from each storage condition and evaluate the following parameters:

    • Appearance: Color, clarity, and presence of any precipitation.

    • Odor: Olfactory evaluation by a trained perfumer or sensory panel to detect any changes in the scent profile.

    • pH: Measure the pH of the solutions.

    • Viscosity: Measure the viscosity of the solutions.

    • Chemical Profile (GC-MS): Analyze the chemical composition of the fragrance to identify any degradation of key fragrance molecules or the formation of new byproducts.

  • Data Analysis: Compare the results of Solution A with the control (Solution B) and the initial (time 0) measurements. Document any significant changes in the physical or chemical properties to assess the stability of the fragrance in the diol-based system.

Mandatory Visualizations

Chemical_Structure_to_Sensory_Effect cluster_chemical Chemical Compound cluster_receptor Biological Interaction cluster_sensation Perceived Sensation p_Menthane_3_8_diol p-Menthane-3,8-diol TRPM8_Receptor TRPM8 Receptor (in sensory nerves) p_Menthane_3_8_diol->TRPM8_Receptor Activates Cooling_Sensation Cooling Sensation TRPM8_Receptor->Cooling_Sensation Signals to Brain Fragrance_Formulation_Workflow Start Formulation Concept Fragrance_Oil Fragrance Oil Start->Fragrance_Oil Diol_Solvent Diol as Solvent/Carrier Start->Diol_Solvent Other_Ingredients Other Ingredients (e.g., water, emulsifiers) Start->Other_Ingredients Mixing Mixing & Homogenization Fragrance_Oil->Mixing Diol_Solvent->Mixing Other_Ingredients->Mixing QC_Testing Quality Control Testing (Stability, Sensory) Mixing->QC_Testing Final_Product Final Fragranced Product QC_Testing->Final_Product

References

The Untapped Potential of p-Menthane-1,2-diol in Pharmaceutical Synthesis: A Prospective Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Grasping the potential of chiral precursors is a cornerstone of modern pharmaceutical development. Within the vast library of natural products, terpenes and their derivatives represent a rich source of stereochemically complex scaffolds. This document explores the prospective application of p-menthane-1,2-diol as a chiral starting material for the synthesis of novel bioactive molecules. While direct evidence of its use as a precursor for a commercially available pharmaceutical remains limited in publicly available literature, its structural features suggest significant, yet largely unexplored, potential.

This application note will provide a comprehensive overview of the chemical properties of this compound, a hypothetical synthetic protocol for its derivatization, and a discussion of its potential in the broader context of drug discovery. The information is intended for researchers, scientists, and drug development professionals interested in leveraging novel chiral building blocks.

Physicochemical Properties of this compound

This compound, a dihydroxylated monoterpenoid, possesses a cyclohexane ring with a methyl and an isopropyl group, along with two hydroxyl moieties on adjacent carbons. These features provide a rigid, chiral scaffold that can be strategically functionalized. A summary of its key computed physicochemical properties is presented in Table 1.

PropertyValue
Molecular FormulaC₁₀H₂₀O₂
Molecular Weight172.26 g/mol
XLogP31.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass172.14633 g/mol
Topological Polar Surface Area40.5 Ų

Table 1: Computed Physicochemical Properties of this compound. These properties suggest good potential for oral bioavailability according to Lipinski's rule of five.

Hypothetical Application: Synthesis of a Chiral Ligand for Asymmetric Catalysis

The vicinal diol functionality of this compound makes it an attractive candidate for the synthesis of chiral ligands, which are crucial for the stereoselective synthesis of many active pharmaceutical ingredients (APIs). Below is a hypothetical experimental protocol for the synthesis of a phosphine-based chiral ligand derived from this compound.

Experimental Protocol: Synthesis of a Novel Diphosphine Ligand

Objective: To synthesize a novel chiral diphosphine ligand from (+)-p-menthane-1,2-diol for use in asymmetric hydrogenation reactions.

Materials:

  • (+)-p-Menthane-1,2-diol (98% purity)

  • n-Butyllithium (2.5 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Chlorodiphenylphosphine

  • Toluene, anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Deprotonation: To a solution of (+)-p-menthane-1,2-diol (1.72 g, 10 mmol) in anhydrous THF (50 mL) under an argon atmosphere at -78 °C, add n-butyllithium (8.4 mL, 21 mmol, 2.1 eq.) dropwise over 15 minutes.

  • Phosphinylation: Stir the resulting solution at -78 °C for 1 hour, then slowly add chlorodiphenylphosphine (4.64 g, 21 mmol, 2.1 eq.) in anhydrous THF (10 mL).

  • Reaction Quench: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel (eluent: 10:1 hexanes/ethyl acetate) to yield the desired diphosphine ligand.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Expected Outcome: The synthesis is expected to yield the target diphosphine ligand in moderate to good yield. The purity and identity will be confirmed by spectroscopic methods.

ParameterExpected Value
Yield 60-70%
Appearance White solid
³¹P NMR (CDCl₃) δ 25-35 ppm

Table 2: Expected Quantitative Data for the Synthesized Diphosphine Ligand.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for the diphosphine ligand.

G start Start: (+)-p-Menthane-1,2-diol deprotonation 1. Deprotonation Reagents: n-BuLi, THF Temp: -78 °C start->deprotonation phosphinylation 2. Phosphinylation Reagent: ClPPh₂ Temp: -78 °C to RT deprotonation->phosphinylation quench 3. Reaction Quench Reagent: sat. aq. NH₄Cl phosphinylation->quench workup 4. Extraction & Purification Solvents: EtOAc, Brine quench->workup chromatography 5. Column Chromatography Eluent: Hexanes/EtOAc workup->chromatography characterization 6. Characterization Techniques: NMR, MS chromatography->characterization end End: Chiral Diphosphine Ligand characterization->end

Caption: Synthetic workflow for the preparation of a chiral diphosphine ligand.

Potential Signaling Pathway Modulation

While no specific pharmaceutical target has been identified for derivatives of this compound, its chiral scaffold could be elaborated to interact with various biological targets. For instance, derivatives could be designed to modulate signaling pathways implicated in inflammation or cancer. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase pathway.

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras ligand Growth Factor ligand->receptor drug This compound Derivative (Inhibitor) raf Raf drug->raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Broader Context and Future Directions

The exploration of novel chiral scaffolds is a critical endeavor in pharmaceutical research. While this compound has not yet been established as a key precursor in pharmaceutical synthesis, its availability from natural sources (or through stereoselective synthesis) and its inherent chirality make it a promising candidate for future investigations.

Researchers are encouraged to explore the derivatization of this compound to generate libraries of compounds for screening against a wide range of biological targets. The development of efficient and scalable synthetic routes to such derivatives will be paramount to unlocking the full potential of this intriguing monoterpenoid. The methodologies and hypothetical workflows presented in this document provide a starting point for such investigations.

Application Notes and Protocols for the Synthesis and Biological Evaluation of p-Menthane-1,2-diol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of p-menthane-1,2-diol and its derivatives, along with protocols for evaluating their biological activities. The information is intended to guide researchers in the exploration of this class of compounds for potential therapeutic applications.

Introduction

This compound is a naturally occurring monoterpenoid diol found in some essential oils. Its derivatives have garnered interest in the scientific community due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines synthetic strategies to access these compounds and methods to assess their biological efficacy.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through various chemical and biocatalytic methods, often starting from readily available monoterpenes like limonene.

Protocol 1: Biocatalytic Synthesis of trans-p-Menthane-1,2-diol from (+)-Limonene

This protocol utilizes a fungal biotransformation approach to achieve the stereoselective dihydroxylation of (+)-limonene.

Materials:

  • (+)-Limonene

  • Fungal strain (e.g., Aspergillus cellulosae)

  • Potato Dextrose Broth (PDB)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane/ethyl acetate gradient)

Procedure:

  • Fungal Culture Preparation: Inoculate a suitable volume of sterile PDB with the selected fungal strain. Incubate at 25-28°C with shaking (150 rpm) for 48-72 hours to obtain a seed culture.

  • Biotransformation: Add (+)-limonene to the seed culture to a final concentration of 1-5 g/L. Continue the incubation under the same conditions for another 72-120 hours.

  • Extraction: After the incubation period, filter the culture broth to separate the mycelium. Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure trans-p-menthane-1,2-diol.

  • Characterization: Confirm the structure and stereochemistry of the product using spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Diagram: General Workflow for Biocatalytic Synthesis

G start Fungal Culture Preparation biotransformation Biotransformation with (+)-Limonene start->biotransformation extraction Extraction with Ethyl Acetate biotransformation->extraction purification Column Chromatography extraction->purification product trans-p-Menthane-1,2-diol purification->product

Caption: Workflow for the biocatalytic synthesis of trans-p-menthane-1,2-diol.

Biological Activity of p-Menthane Derivatives

The biological activities of p-menthane derivatives are influenced by their stereochemistry and the nature of their functional groups.

Anticancer Activity

Several p-menthane derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of epoxide and aldehyde functionalities appears to enhance this activity.

Table 1: Cytotoxicity of p-Menthane Derivatives against Human Cancer Cell Lines [1][2]

CompoundCell LineGrowth Inhibition (GI%) at 25 µg/mLIC50 (µg/mL)
(+)-Limonene 1,2-epoxideOVCAR-8 (Ovarian)58.48 ± 3.12> 25
HCT-116 (Colon)93.10 ± 1.5412.5
SF-295 (Glioblastoma)75.23 ± 2.8720.1
(-)-Perillaldehyde 8,9-epoxideOVCAR-8 (Ovarian)96.32 ± 0.541.75
HCT-116 (Colon)99.89 ± 0.011.03
SF-295 (Glioblastoma)98.76 ± 0.211.52
(-)-8-HydroxycarvotanacetoneOVCAR-8 (Ovarian)61.59 ± 4.32> 25
HCT-116 (Colon)94.01 ± 0.9815.8
SF-295 (Glioblastoma)83.03 ± 1.7618.9
Perillyl alcoholOVCAR-8 (Ovarian)90.92 ± 2.1110.2
HCT-116 (Colon)95.82 ± 0.878.7
SF-295 (Glioblastoma)92.34 ± 1.459.5

Data are presented as mean ± standard deviation.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

This protocol describes a common method for assessing the cytotoxic potential of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., OVCAR-8, HCT-116, SF-295)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivatives

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control (doxorubicin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition (GI%) and the half-maximal inhibitory concentration (IC50) values.

Diagram: MTT Assay Workflow

G seed Seed Cancer Cells treat Treat with p-Menthane Derivatives seed->treat incubate Incubate for 72h treat->incubate mtt Add MTT Solution incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate GI% and IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential therapeutic applications. The synthetic and evaluation protocols provided here offer a starting point for researchers to explore their synthesis and biological activities further. Future work should focus on the synthesis of a broader range of derivatives, including esters and ethers, and a more comprehensive evaluation of their antimicrobial and anti-inflammatory properties, including the determination of Minimum Inhibitory Concentrations (MICs) and IC50 values against relevant targets. Elucidation of their mechanism of action will be crucial for their development as potential drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of p-Menthane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of p-menthane-1,2-diol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Dihydroxylation of p-Menth-1-ene

Q1: My dihydroxylation of a p-menth-1-ene precursor is resulting in a mixture of cis and trans diastereomers with low selectivity. How can I improve the diastereoselectivity?

A1: The diastereoselectivity of the dihydroxylation of p-menth-1-ene is highly dependent on the chosen reagents and reaction conditions, which determine whether the reaction proceeds via a syn- or anti-addition mechanism.

  • For syn-dihydroxylation (to obtain cis-p-menthane-1,2-diol):

    • Recommended Reagents: The most common and reliable reagents for syn-dihydroxylation are osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) under cold, alkaline conditions.[1] OsO₄ typically provides higher stereoselectivity and yields.

    • Troubleshooting Poor Selectivity:

      • Temperature Control: Ensure the reaction is carried out at low temperatures (typically 0°C or below) to suppress side reactions and enhance selectivity.

      • pH Control: When using KMnO₄, maintaining a basic pH is crucial for preventing over-oxidation and improving the yield of the diol.

      • Stoichiometry: Use a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) or hydrogen peroxide to improve safety and reduce costs.

  • For anti-dihydroxylation (to obtain trans-p-menthane-1,2-diol):

    • Recommended Method: A two-step process involving epoxidation of the double bond followed by acid-catalyzed ring-opening of the epoxide is the standard method for anti-dihydroxylation.[1]

    • Troubleshooting Poor Selectivity:

      • Epoxidation Step: Use a stereoselective epoxidizing agent. For enantioselective synthesis, a Sharpless asymmetric epoxidation can be employed if a suitable allylic alcohol is available.

      • Ring-Opening Step: The ring-opening of the epoxide is generally highly stereoselective, proceeding via an SN2-type mechanism. Ensure complete conversion of the epoxide and use a suitable acid catalyst (e.g., perchloric acid, sulfuric acid) in an aqueous medium.

Q2: I am attempting a trans-dihydroxylation of terpinen-4-ol and observing low yields and poor stereoselectivity. What are the likely causes?

A2: The trans-dihydroxylation of a homoallylic alcohol like terpinen-4-ol can be challenging. A high level of stereoselectivity can be achieved using hydrogen peroxide as the oxidant with a vanadium pentoxide (V₂O₅) catalyst. The hydroxyl group of the starting material can direct the epoxidation to the same face, leading to a specific stereoisomer upon ring opening.

Issue 2: Undesired Side Products in the Synthesis

Q3: During the acid-catalyzed cyclization of citronellal to produce a p-menthane diol scaffold, I am observing significant amounts of isopulegol and acetal byproducts. How can I minimize these?

A3: The formation of isopulegol and acetal side products is a common issue in the acid-catalyzed cyclization of citronellal. The reaction conditions, particularly the acid strength and catalyst type, play a critical role in the product distribution.

  • Influence of Acid Strength: Stronger acid sites tend to favor the formation of isopulegol, while weaker acid sites promote the desired p-menthane diol product.[2]

  • Minimization Strategies:

    • Catalyst Selection: Consider using weaker acid catalysts. Studies have shown that sustainable carbon acid catalysts derived from alkaline lignin can achieve high yields of p-menthane-3,8-diol with minimal side products.[2]

    • Reaction Conditions: Optimization of reaction time, temperature, and solvent is crucial. For instance, using 0.25% sulfuric acid at 50°C has been shown to be effective in maximizing the yield of p-menthane-3,8-diols while minimizing acetal byproducts.

    • Water Content: In some systems, the presence of water is essential for the hydration step to form the diol.

Issue 3: Controlling Enantioselectivity

Q4: How can I achieve high enantioselectivity in the synthesis of a specific this compound enantiomer?

A4: Achieving high enantioselectivity requires the use of chiral reagents, catalysts, or starting materials.

  • Chiral Starting Materials: The absolute configuration of your starting material can dictate the stereochemistry of the final product. For example, the enzymatic hydroxylation of (-)-(4S)-limonene yields a single product, while (+)-(4R)-limonene results in multiple products.

  • Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation, which utilizes a chiral ligand with OsO₄, is a powerful method for the enantioselective syn-dihydroxylation of alkenes.

  • Enzymatic Methods: Biocatalysis can offer high stereoselectivity. For instance, the MeHNL-catalyzed addition of HCN to 4-alkylcyclohexanones can proceed with very high cis-selectivity (≥96%).[3] Enzymatic resolution of a racemic mixture of diols or their derivatives is another common strategy.

Data Presentation

Table 1: Comparison of Methods for Stereoselective Dihydroxylation

MethodReagent/CatalystStereochemical OutcomeTypical YieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Key Considerations
Syn-Dihydroxylation OsO₄ (catalytic), NMOcis-diolHigh>20:1Up to >99% (with chiral ligands)OsO₄ is toxic and expensive.
Cold, alkaline KMnO₄cis-diolModerateVariable, often lower than OsO₄N/A (achiral)Over-oxidation can be an issue.
Anti-Dihydroxylation 1. m-CPBA 2. H₃O⁺trans-diolHigh>20:1Dependent on epoxide synthesisTwo-step process.
H₂O₂, V₂O₅trans-diolHighHighDependent on substrateEffective for homoallylic alcohols.[4]

Experimental Protocols

Protocol 1: Stereoselective syn-Dihydroxylation of (R)-(+)-Limonene

This protocol is adapted from methodologies for the dihydroxylation of cyclic alkenes.

Objective: To synthesize (1S,2S,4R)-p-menthane-1,2-diol.

Materials:

  • (R)-(+)-Limonene

  • N-methylmorpholine N-oxide (NMO) (50 wt% in water)

  • Osmium tetroxide (4% solution in water)

  • tert-Butanol

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve (R)-(+)-limonene (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Add NMO (1.2 equivalents) to the solution and stir at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a catalytic amount of the OsO₄ solution (e.g., 0.01 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired cis-diol.

Mandatory Visualizations

Logical Relationships in Stereoselective Dihydroxylation

G cluster_start Starting Material cluster_syn Syn-Dihydroxylation cluster_anti Anti-Dihydroxylation start p-Menth-1-ene Derivative syn_reagents OsO4, NMO or Cold, alkaline KMnO4 start->syn_reagents syn-addition epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation anti-addition pathway cis_diol cis-p-Menthane-1,2-diol syn_reagents->cis_diol epoxide Epoxide Intermediate epoxidation->epoxide ring_opening Acid-catalyzed Ring Opening (H3O+) epoxide->ring_opening trans_diol trans-p-Menthane-1,2-diol ring_opening->trans_diol

Caption: Synthetic pathways to cis- and trans-p-menthane-1,2-diols.

Troubleshooting Decision Tree for Low Diastereoselectivity

G start Low Diastereoselectivity in Dihydroxylation target_diol What is the target diastereomer? start->target_diol check_syn_conditions Check Syn-Addition Conditions target_diol->check_syn_conditions cis-diol check_anti_conditions Check Anti-Addition Conditions target_diol->check_anti_conditions trans-diol temp_control Is temperature low enough (e.g., 0°C)? check_syn_conditions->temp_control reagent_choice_syn Are you using OsO4 or cold, alkaline KMnO4? temp_control->reagent_choice_syn Yes lower_temp Action: Lower reaction temperature. temp_control->lower_temp No change_reagent_syn Action: Switch to OsO4 for higher selectivity. reagent_choice_syn->change_reagent_syn No epoxidation_check Was the epoxidation step clean and complete? check_anti_conditions->epoxidation_check ring_opening_check Was the ring-opening acid-catalyzed? epoxidation_check->ring_opening_check Yes purify_epoxide Action: Purify epoxide before ring opening. epoxidation_check->purify_epoxide No ensure_acid Action: Ensure proper acid catalysis for SN2 opening. ring_opening_check->ensure_acid No

Caption: Troubleshooting guide for low diastereoselectivity.

References

Technical Support Center: Synthesis of p-Menthane-3,8-diol from Citronellal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-menthane-3,8-diol from citronellal.

Frequently Asked Questions (FAQs)

Q1: The topic mentions p-menthane-1,2-diol, but the documentation focuses on p-menthane-3,8-diol. Is this a typo?

A1: Yes, this is likely a typographical error in the initial query. The acid-catalyzed intramolecular Prins reaction of citronellal predominantly yields p-menthane-3,8-diol. The formation of this compound directly from citronellal under these conditions is not the expected or commonly reported reaction pathway. Therefore, all information provided here pertains to the synthesis of p-menthane-3,8-diol.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The two main byproducts in the acid-catalyzed cyclization of citronellal are isopulegol and acetals.[1] Isopulegol is an intermediate in the reaction, and its presence in the final product often indicates an incomplete reaction.[2][3] Acetals can form from the condensation reaction between the desired p-menthane-3,8-diol product and unreacted citronellal.[1][4]

Q3: How can I minimize the formation of these byproducts?

A3: To minimize isopulegol, ensure sufficient reaction time and optimal temperature to promote its hydration to p-menthane-3,8-diol. To reduce acetal formation, it is crucial to control the reaction conditions, such as using a lower concentration of the acid catalyst. For instance, using a sulfuric acid concentration between 0.02 and 0.5 wt. % has been shown to significantly decrease the production of acetal byproducts.

Q4: What is the general reaction mechanism for the synthesis of p-menthane-3,8-diol from citronellal?

A4: The synthesis proceeds via an acid-catalyzed intramolecular Prins reaction. The aldehyde group in citronellal is first protonated by the acid catalyst. This is followed by the cyclization of the molecule, where the double bond attacks the protonated carbonyl, forming a carbocation intermediate. This intermediate is then hydrated to yield p-menthane-3,8-diol. Isopulegol is a key intermediate in this process.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low conversion of citronellal - Insufficient reaction time or temperature.- Low concentration or activity of the acid catalyst.- Increase the reaction time or temperature within the recommended range (e.g., 50-60°C).[1][4]- If using a solid acid catalyst, ensure it is properly activated. For liquid acids, consider a slight increase in concentration, but be mindful of byproduct formation.
High levels of isopulegol in the product - Incomplete hydration of the isopulegol intermediate.- Reaction conditions favoring the cyclization but not the subsequent hydration.- Increase the reaction time to allow for the complete conversion of isopulegol.- Ensure an adequate amount of water is present in the reaction medium to facilitate hydration.
Significant formation of acetal byproducts - High concentration of the acid catalyst.- High reaction temperature.- Reduce the concentration of the acid catalyst. Concentrations of sulfuric acid in the range of 0.25% are often effective.[4]- Lower the reaction temperature.
Difficulty in crystallizing the final product - Presence of impurities (unreacted citronellal, isopulegol, acetals) that inhibit crystallization.- Inappropriate solvent or temperature for crystallization.- Purify the crude product before crystallization, for example, by column chromatography.- Use a suitable solvent for crystallization, such as n-heptane, and cool to a low temperature (e.g., -50°C) for a sufficient duration.[4]
Product is an oil instead of a solid - The product may be a mixture of cis and trans isomers of p-menthane-3,8-diol, which can have a lower melting point than the pure isomers.- Presence of byproducts.- Analyze the isomeric ratio using techniques like GC or NMR.- Purify the product to remove byproducts that may be acting as impurities and depressing the melting point.

Data Presentation

Table 1: Influence of Reaction Conditions on Product and Byproduct Yields

Catalyst Temperature (°C) Time (h) Citronellal Conversion (%) p-Menthane-3,8-diol Selectivity (%) Acetal Byproduct (%) Reference
0.25% Sulfuric Acid501197.992.32.7[4]
Lignin-derived Carbon Acid50249789Not Reported[2]
Sulfuric AcidNot Specified697.573.918.6
0.75% Sulfuric Acid60698.595.6Not Reported[1]

Experimental Protocols

Detailed Methodology for the Synthesis of p-Menthane-3,8-diol

This protocol is a synthesis of procedures described in the literature.[4][5]

1. Materials:

  • (±)-Citronellal (≥95%)

  • Sulfuric acid (0.25% aqueous solution)

  • Sodium bicarbonate (5% aqueous solution)

  • n-Heptane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer and condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

2. Reaction Procedure:

  • Prepare a 0.25% (w/w) aqueous solution of sulfuric acid.

  • To a round-bottom flask, add the aqueous sulfuric acid solution.

  • Begin stirring and heat the solution to 50°C.

  • Slowly add citronellal to the heated acid solution over a period of about 1 hour.

  • Maintain the reaction mixture at 50°C with vigorous stirring for 11 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature. The organic layer should separate from the aqueous layer.

  • Separate the organic layer using a separatory funnel.

  • Neutralize the organic layer by washing it with a 5% sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The solvent (if any was used) and any remaining volatile impurities can be removed under reduced pressure using a rotary evaporator.

4. Crystallization:

  • Dissolve the crude product in a minimal amount of warm n-heptane.

  • Cool the solution to a low temperature (-50°C) and allow it to stand for 20 hours to induce crystallization.[4]

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold n-heptane.

  • Dry the crystals under vacuum to obtain pure p-menthane-3,8-diol.

Visualizations

Reaction_Pathway Reaction Pathway for p-Menthane-3,8-diol Synthesis Citronellal Citronellal Protonated_Citronellal Protonated Citronellal Citronellal->Protonated_Citronellal + H+ Carbocation_Intermediate Carbocation Intermediate Protonated_Citronellal->Carbocation_Intermediate Intramolecular Cyclization Isopulegol Isopulegol (Intermediate) Carbocation_Intermediate->Isopulegol - H+ PMD p-Menthane-3,8-diol (Product) Isopulegol->PMD + H2O Acetal Acetal (Byproduct) PMD->Acetal + Citronellal, -H2O

Caption: Synthesis of p-menthane-3,8-diol from citronellal.

Troubleshooting_Workflow Troubleshooting Workflow Start Analyze Product Mixture Low_Conversion Low Citronellal Conversion? Start->Low_Conversion High_Isopulegol High Isopulegol Content? Low_Conversion->High_Isopulegol No Increase_Time_Temp Increase Reaction Time/Temp Low_Conversion->Increase_Time_Temp Yes High_Acetal High Acetal Content? High_Isopulegol->High_Acetal No Increase_Hydration_Time Increase Hydration Time High_Isopulegol->Increase_Hydration_Time Yes Decrease_Acid_Temp Decrease Acid Conc./Temp High_Acetal->Decrease_Acid_Temp Yes Purify_Recrystallize Purify and Recrystallize High_Acetal->Purify_Recrystallize No Increase_Time_Temp->Start Increase_Hydration_Time->Start Decrease_Acid_Temp->Start End Pure Product Purify_Recrystallize->End

Caption: A logical workflow for troubleshooting common issues.

References

"optimization of reaction conditions for p-menthane-1,2-diol synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of p-menthane-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are p-menthenes, which are monoterpenes containing a cyclohexene ring. The most frequently used precursors are limonene and α-terpinene due to their commercial availability.

Q2: What are the primary synthetic routes to obtain this compound?

A2: The primary synthetic route is the dihydroxylation of the double bond in a suitable p-menthene precursor. This is typically achieved using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). These methods generally result in syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond.[1][2][3] An alternative route involves the epoxidation of the alkene followed by acid-catalyzed hydrolysis to yield the anti-diol.

Q3: What is the difference between using Osmium Tetroxide and Potassium Permanganate for dihydroxylation?

A3: Osmium tetroxide is a highly reliable and efficient reagent for syn-dihydroxylation, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation.[1][4] This method generally provides high yields and is very selective.[3] Potassium permanganate is a less expensive alternative but is a stronger oxidizing agent. Reactions with KMnO₄ must be carefully controlled (cold, dilute, and basic conditions) to prevent over-oxidation and cleavage of the resulting diol.[3][5]

Q4: How can I achieve stereoselectivity in the synthesis of this compound?

A4: For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is the method of choice. This technique employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derivatives of dihydroquinidine or dihydroquinine, to direct the dihydroxylation to a specific face of the double bond, resulting in a high enantiomeric excess of one stereoisomer.[1]

Troubleshooting Guides

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Inactive Reagents Ensure the quality and activity of your oxidizing agent. OsO₄ solutions should be properly stored to prevent decomposition. KMnO₄ solutions should be freshly prepared.
Sub-optimal Reaction Temperature For KMnO₄ reactions, maintain a low temperature (typically 0-5 °C) to prevent over-oxidation. For OsO₄ reactions, ensure the temperature is appropriate for the specific protocol being followed.
Incorrect pH (for KMnO₄ reactions) The reaction with KMnO₄ should be conducted under basic conditions (pH > 8) to prevent oxidative cleavage of the diol.[2][6]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration.
Poor Quality Starting Material Ensure the purity of the starting p-menthene. Impurities can interfere with the reaction.

Problem 2: Formation of multiple products and impurities.

Possible Cause Suggested Solution
Over-oxidation (especially with KMnO₄) Use cold, dilute, and basic KMnO₄ solution.[3][5] Reduce the reaction time and monitor carefully. The formation of ketones or carboxylic acids indicates oxidative cleavage.
Side reactions with limonene Limonene has two double bonds. While the endocyclic double bond is generally more reactive towards dihydroxylation, some reaction at the exocyclic double bond can occur. Use a selective dihydroxylation method or protect the exocyclic double bond if necessary.
Formation of stereoisomers If a mixture of diastereomers is formed, their separation can be challenging. Use a stereoselective method like the Sharpless asymmetric dihydroxylation if a specific stereoisomer is desired.[1]
Autoxidation of Limonene Limonene can undergo autoxidation in the presence of air, leading to products like limonene oxide, carveol, and carvone.[7] Use fresh, purified limonene and consider running the reaction under an inert atmosphere.

Problem 3: Difficulty in purifying the this compound product.

Possible Cause Suggested Solution
Similar polarities of product and byproducts Column chromatography is a common method for purification.[8][9][10][11][12] A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the diol from less polar impurities.
Product is a solid that is difficult to handle Recrystallization from a suitable solvent system can be an effective purification method for solid diols.
Residual oxidizing agent Ensure the reaction is properly quenched to remove any remaining oxidizing agent before workup and purification. For OsO₄ reactions, a reducing agent like sodium bisulfite is used. For KMnO₄, the manganese dioxide byproduct needs to be filtered off.

Experimental Protocols

Protocol 1: Syn-dihydroxylation of Limonene using Osmium Tetroxide (Upjohn Conditions)

This protocol is a general guideline and may require optimization.

Materials:

  • (R)-(+)-Limonene

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (4% solution in water)

  • Acetone

  • Water

  • Sodium bisulfite

  • Magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve (R)-(+)-limonene (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.02 equivalents) to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield this compound.

Protocol 2: Syn-dihydroxylation of α-Terpinene using Potassium Permanganate

This protocol requires careful temperature control to avoid over-oxidation.

Materials:

  • α-Terpinene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ice

  • Water

  • Ethanol

  • Celite or filter aid

Procedure:

  • Dissolve α-terpinene (1 equivalent) in a suitable solvent like ethanol or a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate (1.2 equivalents) and a small amount of sodium hydroxide in water.

  • Cool both solutions to 0 °C in an ice bath.

  • Slowly add the cold KMnO₄ solution to the vigorously stirred α-terpinene solution, maintaining the temperature below 5 °C. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue stirring at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄.

  • Filter the reaction mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extract the remaining aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Dihydroxylation Reagents for this compound Synthesis

Parameter Osmium Tetroxide (Upjohn) Potassium Permanganate
Stereoselectivity syn-additionsyn-addition
Typical Yield HighModerate to low
Key Side Reactions Minimal if reaction is cleanOver-oxidation to ketones/carboxylic acids
Cost High (OsO₄ is expensive)Low
Toxicity High (OsO₄ is highly toxic and volatile)Moderate
Reaction Conditions Catalytic OsO₄, stoichiometric co-oxidant (NMO)Cold, dilute, basic solution

Visualizations

Reaction_Pathway Synthesis of this compound via Dihydroxylation Limonene Limonene (p-Mentha-1,8-diene) Dihydroxylation Dihydroxylation (OsO4/NMO or cold, dilute KMnO4) Limonene->Dihydroxylation PMD This compound Dihydroxylation->PMD

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Dissolve p-menthene, add reagents) Start->Reaction_Setup Reaction Reaction (Stir at controlled temperature) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quenching Quench Reaction Monitoring->Quenching Complete Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for synthesis.

Troubleshooting_Tree Troubleshooting Low Yield Low_Yield Low Yield of Product Check_Reagents Check Reagent Quality Low_Yield->Check_Reagents Check_Temp Verify Reaction Temperature Low_Yield->Check_Temp Check_pH Check pH (KMnO4) Low_Yield->Check_pH Check_Time Extend Reaction Time Low_Yield->Check_Time Check_SM Analyze Starting Material Purity Low_Yield->Check_SM

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of p-Menthane-1,2-diol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of p-menthane-1,2-diol diastereomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the separation and purification of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing poor or no separation of my this compound diastereomers on a silica gel column?

A1: Poor separation on silica gel is a common issue. Here are several factors to consider and troubleshoot:

  • Mobile Phase Polarity: The polarity of your eluent system is critical. If the polarity is too high, both diastereomers will elute quickly with little separation. If it's too low, they may not move from the baseline. You may need to systematically screen different solvent systems.

  • Co-elution: Diastereomers can have very similar polarities, leading to co-elution. Visualizing spots on a TLC plate under a UV lamp or with staining solutions (like potassium permanganate) can help confirm if you are achieving any separation.[1]

  • Column Overloading: Loading too much sample onto the column can cause band broadening and prevent effective separation. Try reducing the amount of crude mixture applied to the column.

  • Flow Rate: A slower flow rate can sometimes improve resolution by allowing more time for equilibrium between the stationary and mobile phases.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Start with a non-polar solvent system and gradually increase polarity. A common mobile phase for separating similar diols is a mixture of n-hexane and ethyl acetate.[2] Systematically test different ratios (e.g., 9:1, 8:2, 4:1 v/v).

  • Try a Different Stationary Phase: If silica gel is ineffective, consider other normal-phase media like alumina or explore reversed-phase chromatography.

  • Consider Derivatization: Converting the diols into diastereomeric esters or amides can exaggerate the stereochemical differences, making them easier to separate by chromatography.[3][4]

Q2: My TLC analysis shows only one spot. Does this mean my product is pure?

A2: Not necessarily. A single spot on a TLC plate can be misleading, especially with diastereomers which often have very similar Rf values.[1]

  • Developing Solvent System: The chosen solvent system may not be capable of resolving the two diastereomers.

  • Visualization: Some visualization techniques might not be sensitive enough to distinguish between two very close spots.

To confirm purity, it is essential to use multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) offers much higher resolution than TLC. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are also crucial for confirming the presence of a single diastereomer.[2]

Q3: I am struggling with fractional crystallization. What can I do to improve the separation?

A3: Fractional crystallization relies on differences in the solubility of diastereomers in a particular solvent.

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve one diastereomer significantly better than the other at a given temperature. You may need to screen various solvents or solvent mixtures.

  • Cooling Rate: Slow, controlled cooling is crucial. Rapid cooling can cause both diastereomers to precipitate out of solution together.

  • Seeding: Introducing a seed crystal of the desired pure diastereomer can promote the crystallization of that specific isomer.

A patented method for a related compound, p-menthane-3,8-diol, involves crystallization from an aliphatic hydrocarbon solvent (like n-hexane) by cooling to temperatures between -10°C and -70°C.[5]

Q4: How can I improve the separation of my diastereomers using HPLC?

A4: HPLC is a powerful tool for separating diastereomers. If you are facing challenges, consider the following:[6]

  • Column Choice: Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be effective. The choice depends on the polarity of your compounds. For diols, a normal-phase column (e.g., silica or diol-bonded) is often a good starting point.[4][6]

  • Mobile Phase Optimization: For NP-HPLC, mixtures of hexane/isopropanol or hexane/ethyl acetate are common. For RP-HPLC, methanol/water or acetonitrile/water gradients are typically used. Fine-tuning the solvent ratio is key to achieving baseline separation.[7]

  • Derivatization: As with column chromatography, derivatizing the diols can significantly improve separation. Esterification with a chiral agent like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) creates diastereomeric esters that are often easily separable on a standard silica gel HPLC column.[3][4]

Data Presentation: Purification Parameters

The following tables summarize key data for the purification and characterization of p-menthane diols and related compounds.

Table 1: Chromatographic Separation Conditions for p-Menthane Diol Isomers

Parameter Value/Description Source
Technique Silica Gel Column Chromatography [2]
Stationary Phase Silica Gel 60 [2]
Mobile Phase n-hexane: ethyl acetate (4:1 v/v) [2]

| Sample Monitoring | Thin Layer Chromatography (TLC) |[2] |

Table 2: Physical and Spectral Data for this compound and a Related Diol

Property This compound trans-p-menthane-3,8-diol Source
Molecular Formula C₁₀H₂₀O₂ C₁₀H₂₀O₂ [8],[2]
Molecular Weight 172.26 g/mol - [8]
Melting Point - 74 °C [2]
IR (KBr) ν (cm⁻¹) - 3270 (O-H stretch) [2]

| ¹³C NMR (δ, ppm) | - | 20.27, 22.26, 25.22, 28.29, 28.52, 34.74, 48.8, 66.15, 71.52 |[2] |

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted for the separation of cis and trans isomers of p-menthane diols.[2]

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 cm x 2 cm).

    • Prepare a slurry of silica gel 60 in the mobile phase (n-hexane:ethyl acetate 4:1 v/v).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the mobile phase.

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution:

    • Begin eluting the column with the mobile phase, maintaining a constant and slow flow rate.

    • Collect fractions of a fixed volume (e.g., 10-15 mL) in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which fractions contain the separated diastereomers.

    • Combine the pure fractions of each diastereomer.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified diol.

Protocol 2: Purification by Fractional Crystallization

This protocol is based on methods used for purifying related p-menthane diols.[5]

  • Dissolution:

    • Dissolve the crude diastereomeric mixture in a suitable aliphatic hydrocarbon solvent (e.g., n-hexane) at room temperature or with gentle warming. Use the minimum amount of solvent required to fully dissolve the solid.

  • Cooling:

    • Slowly cool the solution in a controlled manner. For p-menthane diols, cooling to low temperatures (e.g., -25°C) is often effective.[2] Place the flask in a freezer or a cooling bath. Avoid rapid cooling.

  • Crystallization:

    • Allow the solution to stand undisturbed for an extended period (e.g., 24-48 hours) to allow crystals to form. The less soluble diastereomer should crystallize out first.

  • Isolation:

    • Isolate the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Purity Check:

    • Dry the crystals and check their purity using an appropriate analytical method (e.g., HPLC, GC-MS, or NMR). The mother liquor can be concentrated and subjected to further crystallization steps to recover more of the product.

Visualizations

Purification_Workflow General Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Diastereomeric Mixture Purification Primary Purification (Column Chromatography or Crystallization) Crude->Purification TLC_HPLC Purity Check (TLC / HPLC) Purification->TLC_HPLC Spectroscopy Structural Confirmation (NMR, IR, MS) TLC_HPLC->Spectroscopy Pure_Diastereomers Isolated Pure Diastereomers Spectroscopy->Pure_Diastereomers

Caption: General workflow for purification and analysis.

Troubleshooting_Separation Troubleshooting Poor Diastereomer Separation Start Poor Separation Observed CheckTLC Optimize TLC Mobile Phase? Start->CheckTLC OptimizeColumn Optimize Column Conditions (Flow Rate, Loading) CheckTLC->OptimizeColumn Yes Derivatize Derivatize Diols to Enhance Separation CheckTLC->Derivatize No ChangeStationary Change Stationary Phase (e.g., Alumina, RP-silica) OptimizeColumn->ChangeStationary Still Poor Success Separation Achieved OptimizeColumn->Success Improved ChangeStationary->Derivatize Still Poor ChangeStationary->Success Improved Derivatize->Success

Caption: Decision tree for troubleshooting poor separation.

Purification_Relationships Relationship Between Purification Techniques Crude Crude Mixture CC Column Chromatography Crude->CC Bulk Separation FC Fractional Crystallization Crude->FC If Crystalline Deriv Derivatization Crude->Deriv For Difficult Separations HPLC Preparative HPLC CC->HPLC High Purity Finishing FC->CC Purify Mother Liquor Deriv->CC Deriv->HPLC

Caption: Interplay of different purification methods.

References

"improving yield and purity in p-menthane-1,2-diol synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-menthane-1,2-diol, with a focus on improving both yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely adopted method is the acid-catalyzed intramolecular Prins cyclization of citronellal.[1] This reaction is typically performed using a dilute aqueous solution of a strong Brønsted acid, such as sulfuric acid, to convert citronellal into a mixture of cis- and trans-p-menthane-3,8-diol.[2]

Q2: Which reaction parameters are most critical for maximizing yield and purity?

A2: The key parameters that significantly influence the reaction's outcome are:

  • Acid Concentration: Lower concentrations are crucial. High acid concentrations (e.g., above 1.0 wt.%) can lead to the formation of by-products like acetals, which reduces the purity and selectivity of the desired diol.[3] Optimal concentrations are often reported in the range of 0.02 to 0.5 wt.%.[3]

  • Reaction Temperature: Temperature control is vital. An optimal range of 50-60°C is frequently cited to achieve high conversion and yield.[4][5] Temperatures that are too high can increase the rate of side reactions and decrease overall efficiency.[5]

  • Reaction Time: The ideal duration depends on other parameters, but studies show optimal yields after 5 to 11 hours.[4][6] Monitoring the reaction progress is recommended to prevent the degradation of the product or the formation of further byproducts over extended periods.

Q3: What are the primary byproducts in this synthesis, and how can their formation be minimized?

A3: The main byproducts are isopulegol and acetals formed from the condensation of p-menthane-3,8-diol with citronellal.[2][3]

  • Acetal Formation: This is favored by high acid concentrations. To minimize this, use a sulfuric acid concentration of 0.5% or lower.[3]

  • Isopulegol Formation: This can be influenced by the type of catalyst used. Weaker acid sites, such as those on lignin-derived carbon acid catalysts, have been shown to favor the formation of p-menthane-3,8-diol over isopulegol.[7]

Q4: What is the typical stereochemical outcome (cis/trans ratio), and can the isomers be separated?

A4: The synthesis typically yields a mixture of cis and trans isomers, with the cis-isomer often being the kinetic product and the trans-isomer the thermodynamic product.[2] The cis/trans ratio is commonly around 2:1 (or approximately 65:35).[3][4] Separation of the purified cis- and trans-PMD fractions can be achieved using column chromatography.[4]

Q5: Are there any "greener" or alternative catalysts to sulfuric acid?

A5: Yes, research has explored more environmentally friendly catalysts. Sustainable carbon acid catalysts derived from alkaline lignin have demonstrated high citronellal conversion (97%) and a high p-menthane-3,8-diol yield (86%) in water.[7] Another approach involves using CO2 dissolved in water, which forms carbonic acid in situ, to catalyze the cyclization without other additives.[2]

Section 2: Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conversion of Citronellal Reaction time is too short or temperature is too low.Increase the reaction time, monitoring progress hourly after the first few hours. Ensure the temperature is maintained within the optimal 50-60°C range.[5]
Low acid concentration is resulting in a very slow reaction rate.While high concentrations are detrimental, a concentration below 0.15% may significantly slow the synthesis rate.[4] Consider a modest increase to the 0.25% range.
Low Yield of this compound Suboptimal reaction conditions are favoring byproduct formation.Optimize the reaction temperature and acid concentration. A temperature of 60°C and a sulfuric acid concentration of 0.75% have been shown to produce a yield of 95.6%.[5]
Inefficient purification and isolation process.The purification method is critical for the final yield. Use an aliphatic hydrocarbon solvent (e.g., n-heptane) for extraction, followed by crystallization at a very low temperature (-40°C to -60°C) to maximize the recovery of the solid diol.[2][3]
Low Purity (High Contamination with Byproducts) Acid concentration is too high, promoting acetal formation.Reduce the sulfuric acid concentration to the 0.02-0.5 wt.% range. This has been shown to dramatically decrease acetal production to less than 5%.[3]
Reaction temperature is too high.Lowering the temperature to 50°C can improve selectivity for the desired diol and reduce byproduct formation.[4][6]
Difficulty Achieving Crystallization Crystallization temperature is not low enough.For effective crystallization from n-heptane, the solution must be cooled to temperatures of -10°C or less, with a range of -45°C to -55°C being preferable.[3]
Incorrect solvent used for extraction/crystallization.Aliphatic hydrocarbon solvents with 5 to 8 carbon atoms are recommended. n-Heptane is a commonly cited and effective choice.[2][3]

Section 3: Data on Reaction Parameters

The following tables summarize quantitative data from various studies to illustrate the impact of key experimental parameters.

Table 1: Effect of Sulfuric Acid Concentration on Selectivity and Byproduct Formation (Data adapted from patent literature)[3]

H₂SO₄ Conc. (wt.%)Selectivity for p-Menthane-3,8-diol (%)Acetal Byproduct Formation (%)
10.066.225.4
5.073.821.2
3.078.814.8
1.0 86.7 8.5
0.5 89.5 4.8
0.25 92.3 2.1
0.1 91.8 2.5
0.02 88.2 3.1

Table 2: Effect of Reaction Temperature and Time on Yield and Conversion (Data adapted from a 2021 study)[5]

Temperature (°C)Time (h)Citronellal Conversion (%)p-Menthane-3,8-diol Yield (%)
40676.875.4
60 4 96.2 84.3
60 5 97.8 91.5
60 6 98.5 95.6
60 7 98.6 88.4
80698.961.8

Section 4: Experimental Protocols

Protocol 1: Optimized Synthesis via Sulfuric Acid Catalysis

This protocol is based on optimized conditions reported for high yield and purity.[2][5][6]

  • Preparation: Prepare a 0.25 wt.% aqueous solution of sulfuric acid.

  • Reaction Setup: Add the aqueous sulfuric acid solution to a jacketed glass reactor equipped with a mechanical stirrer and temperature controller.

  • Heating: Heat the acid solution to the reaction temperature of 50-60°C with vigorous stirring.

  • Addition of Citronellal: Slowly add citronellal to the heated acid solution over a period of approximately 1 hour. A typical weight ratio is 1:2 of citronellal to aqueous acid solution.[5]

  • Reaction: Maintain the reaction mixture at the set temperature under continuous stirring for 6 to 11 hours. Monitor the reaction's progress periodically by taking small samples for analysis (e.g., via gas chromatography).

  • Neutralization: Once the reaction is complete, cool the mixture to room temperature. Add a sufficient amount of a base (e.g., 25% sodium hydroxide solution) to neutralize the sulfuric acid until the aqueous phase is alkaline (pH ~12).[3]

Protocol 2: Purification by Low-Temperature Crystallization

This protocol describes an effective method for isolating high-purity p-menthane-3,8-diol from the reaction mixture.[2][3]

  • Extraction: Add an aliphatic hydrocarbon solvent (e.g., n-heptane) to the neutralized reaction mixture from Protocol 1. Stir vigorously to extract the organic products.

  • Phase Separation: Stop stirring and allow the layers to separate. Recover the organic phase (top layer).

  • Washing: Wash the organic phase with water to remove any remaining salts or impurities. Separate and retain the organic phase.

  • Drying (Optional but Recommended): Dry the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate, then filter.

  • Crystallization: Place the organic extract in a vessel suitable for low temperatures. Cool the solution to between -45°C and -55°C and hold for at least 20 hours.[2][3] This will induce the crystallization of p-menthane-3,8-diol.

  • Isolation: Collect the resulting crystals by cold filtration and wash them with a small amount of pre-chilled solvent (n-heptane).

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent. The resulting product should be high-purity p-menthane-3,8-diol.[3][6]

Section 5: Visualized Workflows and Pathways

Synthesis_Workflow cluster_reaction Synthesis cluster_purification Purification Start Citronellal + Aq. H₂SO₄ Reaction Cyclization (50-60°C, 6-11h) Start->Reaction Neutralize Neutralization (e.g., NaOH) Reaction->Neutralize Extract Extraction (n-Heptane) Neutralize->Extract Crystallize Low-Temp Crystallization (-50°C, 20h) Extract->Crystallize Isolate Filtration & Drying Crystallize->Isolate End High-Purity This compound Isolate->End

Caption: General workflow for the synthesis and purification of this compound.

Parameter_Effects cluster_params Input Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Optimal (50-60°C) Byproducts Byproducts Temp->Byproducts Too High Acid Acid Conc. Purity Purity Acid->Purity Low (0.25%) Acid->Byproducts Too High Time Reaction Time Time->Yield Sufficient

Caption: Logical relationships between key reaction parameters and outcomes.

Reaction_Pathway Start Citronellal Intermediate Carbocation Intermediate Start->Intermediate H⁺ (Acid Catalyst) Product This compound (Main Product) Intermediate->Product Hydration Byproduct1 Isopulegol (Byproduct) Intermediate->Byproduct1 Elimination Byproduct2 Acetal (Byproduct) Intermediate->Byproduct2 + Citronellal (High [H⁺])

Caption: Simplified reaction pathway for this compound and major byproducts.

References

"stability and degradation of p-menthane-1,2-diol under acidic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-menthane-1,2-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of this compound in an acidic environment?

Under acidic conditions, this compound, as a vicinal diol, is expected to undergo a pinacol rearrangement.[1][2][3][4][5][6][7][8][9] This acid-catalyzed reaction involves the protonation of one hydroxyl group, its departure as a water molecule to form a carbocation, followed by a 1,2-migration of an alkyl or hydride group to yield a ketone or an aldehyde.[1][2][3] For cyclic diols like this compound, this rearrangement can lead to ring expansion or contraction.[1][10]

Q2: What are the likely degradation products of this compound under acidic conditions?

The specific degradation products will depend on which hydroxyl group is protonated and which group migrates. Given the structure of this compound, the pinacol rearrangement could lead to the formation of various ketones. The stability of the intermediate carbocation will determine the major product. The formation of a more stable carbocation is the driving force for the initial dehydration step.[3][11] Subsequent rearrangement is driven by the formation of a resonance-stabilized oxonium ion, which is a protonated ketone.[1][2]

Q3: What analytical techniques are recommended for studying the degradation of this compound?

Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for identifying and quantifying the degradation products of this compound.[12][13][14][15] High-performance liquid chromatography (HPLC) can also be employed, particularly for monitoring the disappearance of the starting material and the appearance of products over time. For structural elucidation of unknown degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable.

Q4: How do factors like acid concentration and temperature affect the degradation rate?

The rate of the pinacol rearrangement is dependent on both acid concentration and temperature. Higher acid concentrations will lead to a faster rate of protonation of the hydroxyl group, thus increasing the overall reaction rate. Similarly, higher temperatures will increase the kinetic energy of the molecules, leading to a faster reaction rate. However, excessively harsh conditions (high acid concentration and high temperature) may lead to the formation of undesired side products or further degradation.[2]

Troubleshooting Guides

Issue 1: The degradation reaction is not proceeding or is very slow.
  • Possible Cause: Insufficient acid concentration or low temperature.

    • Solution: Gradually increase the concentration of the acid catalyst. Ensure the reaction is being conducted at an appropriate temperature. For many pinacol rearrangements, gentle heating is required.

  • Possible Cause: Inappropriate solvent.

    • Solution: The choice of solvent can influence the reaction rate. Ensure a solvent is used that can solubilize the diol and is stable under the acidic conditions.

Issue 2: A complex mixture of products is being formed.
  • Possible Cause: The reaction conditions are too harsh.

    • Solution: Reduce the acid concentration and/or the reaction temperature. This can help to improve the selectivity of the reaction towards the desired rearranged product.[2]

  • Possible Cause: Presence of impurities in the starting material.

    • Solution: Ensure the this compound starting material is of high purity. Impurities can lead to side reactions and a complex product mixture.

Issue 3: Difficulty in identifying the degradation products.
  • Possible Cause: Lack of appropriate analytical standards.

    • Solution: If standards for the expected degradation products are not commercially available, they may need to be synthesized. Alternatively, detailed structural elucidation using techniques like GC-MS with fragmentation analysis and NMR spectroscopy will be necessary.

  • Possible Cause: Thermal degradation during analysis.

    • Solution: When using GC-MS, be aware that terpenes and related compounds can be susceptible to thermal degradation in the injector port.[16][17] Using a lower injection temperature or a cool on-column injection technique can help to minimize this.[16]

Data Presentation

Table 1: Effect of pH on the Degradation of this compound at a Constant Temperature

pHReaction Time (hours)% this compound RemainingMajor Degradation Product(s)Yield of Major Product(s) (%)
1
3
5

Table 2: Effect of Temperature on the Degradation of this compound at a Constant pH

Temperature (°C)Reaction Time (hours)% this compound RemainingMajor Degradation Product(s)Yield of Major Product(s) (%)
25
50
75

Experimental Protocols

General Protocol for Acid-Catalyzed Degradation Study of this compound

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Prepare aqueous solutions of a strong acid (e.g., sulfuric acid, hydrochloric acid) at various concentrations to achieve the desired pH values.

  • Degradation Experiment:

    • In a reaction vessel, combine the this compound stock solution with the acidic solution at a specific ratio.

    • Maintain the reaction mixture at a constant temperature using a water bath or heating block.

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Sample Preparation for Analysis:

    • Quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the organic components from the aqueous mixture using an appropriate solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

    • If necessary, derivatize the analytes to improve their volatility and chromatographic behavior for GC-MS analysis. For diols, phenylboronic esterification can be a suitable method.[12]

  • Analysis:

    • Analyze the prepared samples by GC-MS to identify and quantify the remaining this compound and the formed degradation products.

    • Use an internal standard for accurate quantification.

Mandatory Visualizations

pinacol_rearrangement cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Water cluster_step3 Step 3: 1,2-Alkyl/Hydride Shift cluster_step4 Step 4: Deprotonation diol This compound protonated_diol Protonated Diol diol->protonated_diol diol->protonated_diol proton H+ carbocation Carbocation Intermediate protonated_diol->carbocation protonated_diol->carbocation water H2O rearranged_carbocation Rearranged Carbocation carbocation->rearranged_carbocation carbocation->rearranged_carbocation protonated_ketone Protonated Ketone rearranged_carbocation->protonated_ketone rearranged_carbocation->protonated_ketone ketone Ketone Product protonated_ketone->ketone protonated_ketone->ketone

Caption: Proposed pinacol rearrangement pathway for this compound under acidic conditions.

experimental_workflow start Start: this compound Sample prep Prepare Reaction Mixture (Diol + Acidic Solution) start->prep reaction Incubate at Controlled Temperature and Time prep->reaction sampling Withdraw Aliquots at Time Intervals reaction->sampling quench Quench Reaction (Neutralization) sampling->quench extract Liquid-Liquid Extraction quench->extract analyze GC-MS Analysis extract->analyze data Data Interpretation (Quantification & Identification) analyze->data end End: Degradation Profile data->end

Caption: General experimental workflow for studying the degradation of this compound.

References

Technical Support Center: Enantioselective Resolution of Racemic p-Menthane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective resolution of racemic p-menthane-1,2-diol, primarily through enzymatic kinetic resolution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Question: Why is the conversion of my kinetic resolution low?

Answer: Low conversion in the kinetic resolution of this compound can stem from several factors. Primarily, issues with enzyme activity are a common cause. This can be due to improper storage, handling, or the use of a non-optimal enzyme for the specific substrate. The choice of solvent and acyl donor also plays a critical role; a solvent that denatures the enzyme or an acyl donor that reacts poorly will hinder the reaction. Additionally, reaction conditions such as temperature and pH must be optimized for the specific lipase being used. Sub-optimal conditions can significantly reduce enzyme efficacy. To address low conversion, it is recommended to:

  • Verify Enzyme Activity: Test the enzyme with a standard substrate to confirm its activity.

  • Screen Enzymes: Test a variety of commercially available lipases, as their selectivity and activity can vary greatly with the substrate.

  • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and acyl donor to find the optimal combination for this compound.

  • Check for Inhibitors: Ensure that the starting material and solvent are free from impurities that could inhibit the enzyme.

Question: What are the primary reasons for low enantioselectivity (low ee%)?

Answer: Low enantioselectivity, or a low enantiomeric excess (ee%), indicates that the enzyme is not effectively discriminating between the two enantiomers of this compound. Several factors can contribute to this issue. The intrinsic selectivity of the chosen lipase for the specific substrate is a primary determinant. If the enzyme's active site does not provide a sufficiently different steric or electronic environment for the two enantiomers, the resolution will be poor. The reaction conditions also play a crucial role. For instance, running the reaction to a conversion significantly higher than 50% will inherently lead to a decrease in the enantiomeric excess of the remaining substrate and product. The choice of acyl donor and solvent can also influence the enzyme's conformation and, consequently, its enantioselectivity. To improve enantioselectivity:

  • Enzyme Selection: Screen a panel of different lipases to identify one with high selectivity for this compound. Lipases from Pseudomonas cepacia (PSL-C) and Candida antarctica Lipase B (CALB) are often good starting points for diol resolutions.[1][2]

  • Control Conversion: Monitor the reaction closely and aim to stop it as close to 50% conversion as possible to maximize the enantiomeric excess of both the unreacted diol and the acylated product.

  • Optimize Acyl Donor and Solvent: Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate) and solvents (e.g., MTBE, toluene, hexane) as these can significantly impact enantioselectivity.[1]

  • Temperature Optimization: Vary the reaction temperature, as lower temperatures can sometimes enhance enantioselectivity, although this may come at the cost of a slower reaction rate.

Question: How can I effectively separate the unreacted diol from the monoacylated product after the reaction?

Answer: The separation of the remaining this compound from its monoacylated product is typically achieved using standard chromatographic techniques. Due to the difference in polarity between the diol (more polar) and the monoester (less polar), column chromatography on silica gel is a highly effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, will typically allow for the clean separation of the two compounds. Thin-layer chromatography (TLC) should be used beforehand to determine the optimal solvent system for separation. For larger scale preparations, flash chromatography can be employed.

Question: What is the best method for determining the enantiomeric excess (ee%) of my resolved products?

Answer: The most common and reliable method for determining the enantiomeric excess of the resolved this compound and its acylated product is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. It is often necessary to screen different chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phases (typically mixtures of hexane and isopropanol) to achieve baseline separation of the enantiomers. Alternatively, Gas Chromatography (GC) with a chiral column can also be used, particularly if the compounds are sufficiently volatile. For GC analysis, derivatization of the diol and monoester to more volatile species may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the enantioselective resolution of this compound.

What is enzymatic kinetic resolution?

Enzymatic kinetic resolution is a process used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. It relies on the use of a chiral catalyst, in this case, an enzyme (typically a lipase), which reacts at a different rate with each enantiomer. In the context of this compound, the lipase will preferentially acylate one enantiomer over the other. If the reaction is stopped at approximately 50% conversion, the reaction mixture will contain one enantiomer of the diol in high enantiomeric excess and the monoacylated product of the other enantiomer, also in high enantiomeric excess.

Which enzymes are commonly used for the kinetic resolution of 1,2-diols?

Lipases are the most widely used enzymes for the kinetic resolution of 1,2-diols due to their broad substrate acceptance, commercial availability, and high chemo-, regio-, and enantioselectivity.[1] Commonly successful lipases include:

  • Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435).

  • Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS).

  • Lipase from Pseudomonas fluorescens.

  • Candida rugosa lipase.

The choice of the best enzyme is substrate-dependent, and screening of several lipases is highly recommended for optimizing the resolution of this compound.

What are the most suitable acyl donors for this reaction?

The choice of acyl donor is crucial as it can influence both the reaction rate and the enantioselectivity. For lipase-catalyzed resolutions, activated acyl donors that lead to an irreversible acylation process are preferred. Common and effective acyl donors include:

  • Vinyl acetate: This is a very common choice as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.

  • Isopropenyl acetate: Similar to vinyl acetate, it forms acetone as a byproduct.

  • Acid anhydrides: Anhydrides such as acetic anhydride or butyric anhydride can also be used.

How does the choice of solvent affect the resolution?

The solvent plays a critical role in enzymatic kinetic resolutions by influencing the enzyme's activity and stability. The ideal solvent should solubilize the substrate and product without denaturing the enzyme. Common solvents for lipase-catalyzed resolutions include:

  • Ethers: such as methyl tert-butyl ether (MTBE) and tetrahydrofuran (THF).

  • Hydrocarbons: such as hexane, heptane, and toluene.

  • Halogenated solvents: such as dichloromethane.

The optimal solvent must be determined empirically for the resolution of this compound. It is advisable to screen a range of solvents with varying polarities.

Data Presentation

Table 1: Common Enzymes and Acyl Donors for Kinetic Resolution of 1,2-Diols

EnzymeCommon Acyl DonorsTypical Solvents
Candida antarctica Lipase B (CALB)Vinyl acetate, Isopropenyl acetate, Acetic anhydrideToluene, MTBE, Hexane
Pseudomonas cepacia Lipase (PSL)Vinyl acetate, Vinyl butyrateMTBE, Diisopropyl ether
Pseudomonas fluorescens LipaseVinyl acetateToluene, Hexane
Candida rugosa LipaseAcetic anhydride, Vinyl acetateBiphasic systems (e.g., buffer/organic)

Experimental Protocols

Generalized Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a general starting point and should be optimized for the specific substrate and desired outcome.

  • Preparation of the Reaction Mixture:

    • To a solution of racemic this compound (1.0 eq.) in an appropriate organic solvent (e.g., MTBE, 10-20 mL per mmol of diol), add the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq.).

  • Enzyme Addition:

    • Add the selected lipase (e.g., Pseudomonas cepacia lipase, typically 10-50% by weight of the substrate). The optimal amount should be determined experimentally.

  • Reaction Monitoring:

    • Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC, or HPLC. The goal is to stop the reaction at or near 50% conversion.

  • Work-up:

    • Once the desired conversion is reached, filter off the enzyme.

    • Wash the enzyme with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Purification:

    • Purify the resulting mixture of unreacted diol and monoacylated product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Analysis:

    • Determine the enantiomeric excess of the purified diol and monoester fractions using chiral HPLC or chiral GC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis racemic_diol Racemic this compound add_lipase Add Lipase (e.g., PSL-C) racemic_diol->add_lipase solvent Solvent (e.g., MTBE) solvent->add_lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->add_lipase reaction_mixture Stir at Constant Temperature add_lipase->reaction_mixture monitor Monitor Conversion (TLC/GC/HPLC) reaction_mixture->monitor filter_enzyme Filter to Remove Enzyme monitor->filter_enzyme At ~50% Conversion concentrate Concentrate Filtrate filter_enzyme->concentrate chromatography Column Chromatography concentrate->chromatography ee_diol Determine ee% of Diol chromatography->ee_diol ee_ester Determine ee% of Monoester chromatography->ee_ester

Caption: Experimental workflow for the enzymatic kinetic resolution of this compound.

Troubleshooting_Guide cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions start Unsatisfactory Result low_conversion Low Conversion start->low_conversion low_ee Low Enantioselectivity start->low_ee check_enzyme Verify Enzyme Activity low_conversion->check_enzyme Is enzyme active? screen_enzymes Screen Different Lipases low_conversion->screen_enzymes Is enzyme suitable? optimize_conditions Optimize Temp, Solvent, Acyl Donor low_conversion->optimize_conditions Are conditions optimal? low_ee->screen_enzymes Is enzyme selective? low_ee->optimize_conditions Can conditions be improved? control_conversion Stop Reaction at ~50% low_ee->control_conversion Is conversion > 50%?

Caption: Troubleshooting logic for common issues in kinetic resolution experiments.

References

"methods to control cis/trans selectivity in p-menthane-1,2-diol synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of p-menthane-1,2-diol. This resource is designed for researchers, chemists, and professionals in drug development. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in controlling the cis/trans selectivity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound, starting from precursors like limonene or p-cymene, primarily involves three strategic approaches:

  • Syn-dihydroxylation: This method introduces both hydroxyl groups to the same face of the precursor's double bond, resulting in the cis-diol. Reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) are commonly used.[1][2][3]

  • Anti-dihydroxylation: This approach adds the hydroxyl groups to opposite faces of the double bond, yielding the trans-diol. It is typically a two-step process involving epoxidation of the alkene followed by acid-catalyzed hydrolysis of the epoxide ring.[3][4]

  • Catalytic Hydrogenation: This method involves the reduction of a diketone precursor, such as 1,2-p-menthanedione, or an aromatic precursor like p-cymene. The stereoselectivity of this reaction is highly dependent on the catalyst, support, and temperature.[5][6][7]

Q2: How can I selectively synthesize cis-p-menthane-1,2-diol?

A2: To favor the formation of the cis isomer, you should employ a syn-dihydroxylation method. The use of osmium tetroxide (OsO₄) is highly reliable for producing syn-diols.[1][2] To reduce toxicity and cost, catalytic amounts of OsO₄ are used in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as the Upjohn dihydroxylation.[8] Low-temperature catalytic hydrogenation of precursors like p-cymene can also favor the kinetically controlled cis product.[5][6]

Q3: What is the best way to produce trans-p-menthane-1,2-diol?

A3: The most effective route to the trans isomer is through anti-dihydroxylation. This involves a two-step sequence:

  • Epoxidation of a p-menthene precursor using a peroxy acid (e.g., m-CPBA).

  • Hydrolysis of the resulting epoxide. The ring-opening of the epoxide by a nucleophile (like water under acidic conditions) occurs via an SN2-type attack, leading to the trans product.[3][9] Alternatively, high-temperature hydrogenation of precursors such as p-cymene tends to yield the thermodynamically more stable trans isomer.[5][6]

Troubleshooting Guides

Issue / Observation Potential Cause Recommended Solution
Low cis/trans selectivity in hydrogenation Suboptimal Temperature: Temperature is a critical factor in determining the stereochemical outcome of hydrogenation.[5][6]For cis selectivity, run the reaction at a lower temperature (e.g., 4°C) to favor the kinetic product. For trans selectivity, increase the temperature (e.g., 150°C) to favor the thermodynamic product.[5]
Incorrect Catalyst/Support: The choice of metal and its support significantly influences selectivity.Rhodium on charcoal (Rh/C) has shown excellent efficiency and selectivity. Charcoal is generally a better support than alumina for this transformation.[5][10]
Formation of side products (e.g., carvone, carveol) during dihydroxylation of limonene Oxidation of Allylic Position: The reagents used for dihydroxylation can sometimes oxidize other positions on the molecule, especially when using limonene as a starting material.Use milder, more selective reagents. For trans-diols, a two-step epoxidation/hydrolysis is generally more selective than direct oxidation. Biocatalytic methods using specific enzymes like epoxide hydrolases can also offer high selectivity.[11]
Low yield in OsO₄-catalyzed dihydroxylation Overoxidation: Stronger oxidizing conditions can lead to the cleavage of the diol to form dicarbonyl compounds.[2]Ensure the use of a reliable co-oxidant like NMO in the Upjohn method. Avoid using potassium permanganate, which is more prone to overoxidation.[3][8]
Catalyst Poisoning or Deactivation: Impurities in the substrate or solvent can deactivate the osmium catalyst.Purify the starting materials and use high-purity solvents. Ensure the reaction is run under an inert atmosphere if necessary.
Incomplete hydrolysis of the epoxide intermediate Insufficient Acid Catalyst or Water: The ring-opening is a hydrolysis reaction that requires both a proton source and water.Ensure a sufficient amount of aqueous acid is present to catalyze the reaction to completion. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the epoxide.

Data Presentation: Controlling Selectivity

The stereochemical outcome of p-menthane synthesis can be significantly influenced by the reaction conditions, particularly in catalytic hydrogenation.

Table 1: Effect of Temperature on Hydrogenation of p-Cymene to p-Menthane using Rh/C Catalyst

EntryTemperature (°C)Pressure (MPa)Conversion (%)trans-p-menthane (%)cis-p-menthane (%)
142.75>992872
2252.75>993862
3502.75>995644
41002.75>998218
51502.75>9991 9

Data adapted from a study on the solvent-free hydrogenation of p-cymene.[5] This table clearly demonstrates that lower temperatures favor the formation of the cis isomer, while higher temperatures favor the trans isomer.[5][6]

Experimental Protocols

Protocol 1: Selective Synthesis of cis-p-Menthane-1,2-diol via Syn-Dihydroxylation

This protocol is based on the Upjohn dihydroxylation method, which provides a reliable route to cis-diols.

Materials:

  • (R)-(+)-Limonene (or other p-menthene precursor)

  • N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water

  • Osmium tetroxide (OsO₄), 2.5 wt. % solution in tert-butanol

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the p-menthene precursor (1.0 eq) in a 10:1 mixture of acetone and water.

  • Add the NMO solution (1.2 eq) to the flask and stir the mixture at room temperature.

  • Slowly add the catalytic amount of OsO₄ solution (0.002 eq) dropwise to the reaction mixture. The solution will typically turn dark brown.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes until the color changes from dark brown to a lighter precipitate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude diol by flash column chromatography on silica gel to yield the pure cis-p-menthane-1,2-diol.

Protocol 2: Selective Synthesis of trans-p-Menthane-1,2-diol via Epoxidation and Hydrolysis

This two-step protocol is a standard method for achieving anti-dihydroxylation.

Step A: Epoxidation of p-Menthene

  • Dissolve the p-menthene precursor (1.0 eq) in dichloromethane (DCM) in a round-bottom flask cooled in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise to the solution, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide (a mixture of cis/trans isomers), which can be used directly in the next step.

Step B: Acid-Catalyzed Hydrolysis of the Epoxide

  • Dissolve the crude epoxide from Step A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Add a catalytic amount of a strong acid, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄).

  • Stir the mixture at room temperature for 2-4 hours. The hydrolysis of the cis-epoxide is often faster than the trans-epoxide, which can be exploited for kinetic separation.[9]

  • Monitor the reaction by TLC for the disappearance of the epoxide.

  • Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the trans-p-menthane-1,2-diol.

Visualizations

Below are diagrams illustrating the synthetic pathways and experimental workflows discussed.

G cluster_start Starting Material cluster_cis cis-Diol Pathway cluster_trans trans-Diol Pathway Start p-Menthene Precursor Cis_Method Syn-Dihydroxylation Start->Cis_Method OsO₄ (cat.), NMO or cold, dil. KMnO₄ Trans_Method1 Epoxidation Start->Trans_Method1 m-CPBA Cis_Product cis-p-Menthane-1,2-diol Cis_Method->Cis_Product Trans_Intermediate p-Menthane-1,2-epoxide Trans_Method1->Trans_Intermediate Trans_Method2 Hydrolysis (Acid-catalyzed) Trans_Intermediate->Trans_Method2 Trans_Product trans-p-Menthane-1,2-diol Trans_Method2->Trans_Product

Caption: Synthetic pathways to cis- and trans-p-menthane-1,2-diol.

G cluster_factors Controlling Factors cluster_outcomes Stereochemical Outcomes Temp Temperature Cis cis-Diol (Kinetic Product) Temp->Cis Low Temp (e.g., 4°C) Trans trans-Diol (Thermodynamic Product) Temp->Trans High Temp (e.g., 150°C) Catalyst Catalyst & Support (e.g., Rh/C) Catalyst->Cis Hydrogenation Catalyst->Trans Hydrogenation Reagent Reagent Type Reagent->Cis Syn-addition (OsO₄) Reagent->Trans Anti-addition (Epoxidation/Hydrolysis)

Caption: Factors influencing cis/trans selectivity in diol synthesis.

G A 1. Dissolve p-menthene in Acetone/H₂O B 2. Add NMO (co-oxidant) A->B C 3. Add OsO₄ (catalyst) dropwise B->C D 4. Stir 12-24h at RT (Monitor by TLC) C->D E 5. Quench with Na₂SO₃ solution D->E F 6. Aqueous Workup (Extraction with EtOAc) E->F G 7. Dry, Concentrate F->G H 8. Purify via Column Chromatography G->H I cis-p-Menthane-1,2-diol H->I

Caption: Experimental workflow for cis-diol synthesis via OsO₄ catalysis.

References

"scale-up considerations for p-menthane-1,2-diol production"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data and scale-up considerations for p-menthane-1,2-diol are not extensively available in published literature. The following guide is based on established principles of diol synthesis and information available for the closely related and more widely studied p-menthane-3,8-diol. Researchers should use this information as a starting point and optimize conditions for their specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically starts from a precursor with the p-menthane skeleton and a double bond at the 1,2-position. A common precursor for p-menthane diols is citronellal, which undergoes an acid-catalyzed cyclization. However, to obtain the 1,2-diol, a more direct approach involving the dihydroxylation of a suitable alkene precursor, such as p-menth-1-ene, would be necessary.

Q2: What are the key reaction parameters to control during the synthesis?

Key parameters to control include:

  • Temperature: Influences reaction rate and the formation of by-products. Higher temperatures can lead to dehydration or other side reactions.

  • Catalyst Concentration: The concentration of the acid or oxidizing agent is critical for controlling the reaction rate and selectivity.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can increase by-product formation.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.

  • Agitation: Proper mixing is crucial for ensuring homogeneous reaction conditions, especially in multiphasic systems.

Q3: What are the major challenges in scaling up this compound production?

Scaling up the production of this compound presents several challenges:

  • Heat Management: Exothermic reactions can lead to temperature gradients and localized overheating in large reactors, promoting the formation of by-products. Efficient heat exchange is critical.

  • Mass Transfer: In heterogeneous reactions (e.g., using a solid catalyst or in a biphasic system), ensuring efficient mixing and contact between reactants becomes more challenging at a larger scale.

  • Product Isolation and Purification: Crystallization and chromatographic purification can be more complex and costly at an industrial scale.

  • By-product Formation: Side reactions that are insignificant at the lab scale can become major issues at a larger scale, impacting yield and purity.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I troubleshoot this?

A: Low yield can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Verify Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has run to completion.

    • Check Catalyst Activity: Ensure the catalyst is fresh and active. If using an acid catalyst, verify its concentration.

  • Sub-optimal Reaction Temperature:

    • Low Temperature: The reaction may be too slow. Consider a modest increase in temperature, while monitoring for by-product formation.

    • High Temperature: Excessive heat can lead to the degradation of the product or the formation of unwanted side products.

  • Incorrect Stoichiometry:

    • Double-check the molar ratios of your reactants and catalyst.

Issue 2: High Levels of Impurities and By-products

Q: My final product is contaminated with significant amounts of impurities. How can I identify and minimize them?

A: The formation of by-products is a common issue. Common impurities in similar diol syntheses include unreacted starting material, isomeric diols, and dehydration products.

  • Identification: Use analytical techniques like GC-MS or NMR to identify the structure of the main impurities.

  • Minimization Strategies:

    • Temperature Control: As mentioned, high temperatures often favor the formation of by-products. Running the reaction at a lower temperature for a longer duration might improve selectivity.

    • Catalyst Loading: An excessively high catalyst concentration can promote side reactions. Experiment with reducing the catalyst amount.

    • Reaction Time: Stopping the reaction as soon as the starting material is consumed can prevent the formation of degradation products.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?

A: Purification of diols can be challenging due to their polarity and potential for forming complex mixtures.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for large-scale purification.

    • Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while keeping impurities dissolved. For similar p-menthane diols, solvents like n-heptane or hexane are used.[1]

    • Cooling Rate: A slow cooling rate generally leads to larger, purer crystals.

  • Column Chromatography: For laboratory-scale purification and for separating isomers, silica gel column chromatography is a common method.[2] A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used for elution.

Experimental Protocols

Note: The following is a generalized protocol for the synthesis of a p-menthane diol, based on the well-documented synthesis of p-menthane-3,8-diol from citronellal. For this compound, the starting material would need to be p-menth-1-ene, and an appropriate dihydroxylation method (e.g., using osmium tetroxide or potassium permanganate) would be employed.

Generalized Dihydroxylation of p-Menth-1-ene:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-menth-1-ene in a suitable solvent (e.g., a mixture of t-butanol and water).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of the oxidizing agent (e.g., a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide as a co-oxidant, or a cold, dilute solution of potassium permanganate).

  • Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting alkene spot indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., sodium sulfite for osmium tetroxide, or sodium bisulfite for potassium permanganate).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by crystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of p-Menthane-3,8-diol from Citronellal (for reference)

ParameterConditionYield (%)Purity (%)Reference
Catalyst 0.25% H₂SO₄80>95[3]
Temperature 50°C76.0996.38[2]
Reaction Time 5 hours76.0996.38[2]
Solvent Water86-[4]

Note: The data above is for the synthesis of p-menthane-3,8-diol and should be used as a general guideline for optimizing the synthesis of this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes check_impurities High Impurities? check_yield->check_impurities No optimize_time Increase Reaction Time / Monitor with TLC/GC incomplete_reaction->optimize_time Yes check_catalyst Check Catalyst Activity / Concentration incomplete_reaction->check_catalyst Yes suboptimal_temp Sub-optimal Temperature? incomplete_reaction->suboptimal_temp No optimize_time->check_impurities check_catalyst->check_impurities adjust_temp Adjust Temperature (monitor by-products) suboptimal_temp->adjust_temp Yes suboptimal_temp->check_impurities No adjust_temp->check_impurities identify_impurities Identify Impurities (GC-MS, NMR) check_impurities->identify_impurities Yes purification_issues Purification Difficulty? check_impurities->purification_issues No minimize_impurities Minimize By-products (Adjust Temp, Catalyst, Time) identify_impurities->minimize_impurities minimize_impurities->purification_issues optimize_crystallization Optimize Crystallization (Solvent, Cooling Rate) purification_issues->optimize_crystallization Yes column_chromatography Use Column Chromatography purification_issues->column_chromatography Yes end_product Successful Synthesis purification_issues->end_product No optimize_crystallization->end_product column_chromatography->end_product

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for p-Menthane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantification of p-menthane-1,2-diol, a compound with potential applications in various pharmaceutical formulations. The focus is on providing objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical technique.

Data Presentation: A Comparative Analysis

The following table summarizes typical performance characteristics for the validation of analytical methods for diols, such as this compound, using Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). These values are representative of what can be expected based on analyses of structurally similar compounds.

Validation Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.999
Accuracy (% Recovery) 98-102%99-101%
Precision (RSD %) < 2%< 1%
Limit of Detection (LOD) ng levelpg to fg level
Limit of Quantification (LOQ) ng levelpg to fg level
Specificity Good, but potential for co-elutionExcellent, based on mass-to-charge ratio
Robustness GoodGood

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of similar diol compounds and can be adapted for the specific validation of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the routine quantification of this compound in various sample matrices.

a. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable organic solvent, such as ethanol or methanol, to a known concentration.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • For derivatization, which can improve peak shape and thermal stability, the sample can be treated with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Inject a known volume of the final solution into the GC-FID system.

b. Chromatographic Conditions:

  • Instrument: Agilent 6890 Series Gas Chromatograph or equivalent.[1]

  • Column: A polar capillary column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000), is a good choice for analyzing diols to minimize peak tailing.[2] A non-polar column like a poly(dimethylsiloxane) phase can also be used.[2]

  • Injector: Split/splitless inlet, operated in split mode.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Final hold: Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Detector: Flame Ionization Detector (FID) maintained at 250°C.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides higher specificity and sensitivity, making it ideal for impurity profiling and trace-level quantification.

a. Sample Preparation:

Sample preparation is similar to the GC-FID method. However, for trace analysis, a pre-concentration step may be necessary. Derivatization with phenylboronic acid can also be employed to form stable esters, enhancing chromatographic performance and providing characteristic mass spectra.[4]

b. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of polar analytes, similar to that used for GC-FID.

  • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: Similar to the GC-FID method, but may be optimized for better separation of trace impurities.

  • Carrier Gas: Helium is preferred for GC-MS.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Acquisition Mode: Full scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis of the target analyte and known impurities.

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, adhering to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation & Approval Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Proto Define Validation Protocol & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD Limit of Detection (LOD) Proto->LOD LOQ Limit of Quantification (LOQ) Proto->LOQ Rob Robustness Proto->Rob Report Compile Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report LOQ->Report Rob->Report Approve Review & Approve Report->Approve

References

A Comparative Analysis of p-Menthane-1,2-diol and p-Menthane-3,8-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of terpenoid research, p-menthane diols represent a class of compounds with significant potential in various applications, from insect repellents to pharmaceuticals. This guide provides a detailed comparative study of two specific isomers: p-menthane-1,2-diol and p-menthane-3,8-diol (PMD). While PMD is a well-researched compound with established applications, data on this compound is notably scarce, highlighting a significant gap in the current scientific literature.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of these diols. Both are colorless organic compounds with the same molecular formula and molar mass. However, the positioning of the hydroxyl groups on the p-menthane backbone influences their physical properties.

PropertyThis compoundp-Menthane-3,8-diol (PMD)
Molecular Formula C₁₀H₂₀O₂[1]C₁₀H₂₀O₂[2][3]
Molar Mass 172.26 g/mol [1]172.268 g/mol [2][3]
IUPAC Name 1-methyl-4-propan-2-ylcyclohexane-1,2-diol[1]2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol[2][3]
Density Data not available1.009 g/cm³[3][]
Boiling Point Data not available266.00 to 268.00 °C at 760.00 mm Hg[][5]
Melting Point Data not available34.00 to 35.00 °C[5] (cis-isomer: 67°C[6])
Solubility Soluble in waterSoluble in 65% alcohol[]
Natural Occurrence Potentially in wild celerySmall quantities in the essential oil of Corymbia citriodora (lemon eucalyptus)[3][7]

Synthesis Protocols

The synthesis of these diols is a key area of investigation, particularly for producing them in sufficient quantities for research and commercial use.

p-Menthane-3,8-diol (PMD) Synthesis from Citronellal

PMD is commonly synthesized from citronellal through an intramolecular Prins reaction.[3] This acid-catalyzed cyclization and hydration process is a well-established method.

Experimental Protocol:

A widely cited method for the synthesis of PMD involves the following steps:

  • Reaction Setup: Citronellal is treated with an aqueous solution of sulfuric acid (0.25%) at 50°C for a period of 11 hours.[8]

  • Conversion: This process typically achieves a high conversion rate of citronellal, around 97.9%.[8]

  • Crystallization: The crude product is then crystallized from n-heptane at a low temperature (-50°C) for 20 hours to yield high-purity p-menthane-3,8-diols.[8] More sustainable approaches using lignin-derived carbon acid catalysts are also being explored, achieving high yields in an environmentally friendly solvent like water.[9]

G Synthesis of p-Menthane-3,8-diol from Citronellal Citronellal Citronellal Reaction Intramolecular Prins Reaction (Cyclization & Hydration) 50°C, 11 hours Citronellal->Reaction Acid Aqueous Sulfuric Acid (0.25%) Acid->Reaction Crude_PMD Crude p-Menthane-3,8-diol Reaction->Crude_PMD Crystallization Crystallization (n-heptane, -50°C, 20 hours) Crude_PMD->Crystallization Pure_PMD High-Purity p-Menthane-3,8-diol Crystallization->Pure_PMD

Synthesis of p-Menthane-3,8-diol from Citronellal.
This compound Synthesis

Conceptual Experimental Workflow:

The synthesis of cis-p-menthane-1,7-diol involves the transformation of a cyano group into a hydroxymethyl group.[10] A similar approach for this compound could conceptually start from a suitable cyclohexanone precursor.

G Conceptual Synthesis Workflow for this compound Precursor Suitable Cyclohexanone Precursor Step1 Introduction of Hydroxyl Groups at C1 and C2 Precursor->Step1 Purification Purification Step1->Purification PM_1_2_diol This compound Purification->PM_1_2_diol

Conceptual Synthesis of this compound.

Biological Activities and Mechanisms of Action

The biological activities of p-menthane-3,8-diol are well-documented, in stark contrast to the lack of data for this compound.

p-Menthane-3,8-diol (PMD)

1. Insect Repellent Activity:

PMD is a widely recognized and effective insect repellent, particularly against mosquitoes.[7][11] Its efficacy is comparable to that of DEET, the synthetic standard.[12] The mechanism of action is believed to involve the disruption of insects' sensory receptors, making it difficult for them to locate a host.[7][12] PMD's strong, unpleasant odor to insects also acts as a deterrent.[7]

Experimental Protocol: Arm-in-Cage Test

The "arm-in-cage" test is a standard method for evaluating the efficacy of insect repellents.

  • Volunteer Application: A specific dose of the repellent formulation is applied to a defined area on a volunteer's forearm.

  • Exposure: The treated arm is then exposed to a cage containing a known number of host-seeking mosquitoes (e.g., Aedes aegypti).

  • Data Collection: The time until the first confirmed bite is recorded. This is used to determine the Complete Protection Time (CPT). Multiple doses are tested to calculate the 95% effective dose (ED95) and the repellent's half-life.[13]

G Proposed Mechanism of PMD Insect Repellency PMD p-Menthane-3,8-diol (PMD) Receptors Insect Olfactory Receptors PMD->Receptors Binds to/Interferes with Signal Sensory Signal Disruption Receptors->Signal Host Inability to Locate Host Signal->Host

Proposed Mechanism of PMD Insect Repellency.

2. Antimicrobial and Antiviral Activities:

PMD has also demonstrated antimicrobial properties, inhibiting the growth of bacteria and fungi, which makes it a useful ingredient in personal care products.[7][11] Furthermore, studies have indicated that PMD possesses antiviral properties, showing activity against viruses such as the original Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Herpes Simplex Virus type-1 (HSV-1).[14][15][16]

Experimental Protocol: Virucidal Assay

  • Toxicity Assay: The non-toxic concentrations of PMD on the host cell line are first determined.

  • Virucidal Test: A known titer of the virus is mixed with the non-toxic concentrations of PMD for a specific contact time.

  • Infection and Observation: The mixture is then used to infect host cells. The reduction in viral titer is calculated by observing the cytopathic effect (CPE) or through other quantification methods like TCID₅₀ assays.[14][15]

This compound

Currently, there is a significant lack of published research on the biological activities of this compound. Its potential as an insect repellent, antimicrobial, or antiviral agent remains unexplored. The only notable mention is its potential as a biomarker for the consumption of wild celery.

Conclusion and Future Directions

This comparative guide highlights the extensive body of research on p-menthane-3,8-diol, confirming its status as a versatile compound with proven applications as an insect repellent and potential as an antimicrobial and antiviral agent. The detailed protocols for its synthesis and biological evaluation provide a solid foundation for further research and development.

Conversely, the stark absence of data for this compound underscores a critical knowledge gap. While its basic physicochemical properties are partially documented, its synthesis has not been well-established, and its biological activities remain a mystery. This presents a compelling opportunity for researchers in natural product chemistry and drug discovery. Future investigations should focus on:

  • Developing efficient and scalable synthesis methods for this compound.

  • Conducting comprehensive screening of its biological activities, including insect repellent, antimicrobial, and antiviral properties, using established experimental protocols.

  • Performing comparative studies with PMD to understand the structure-activity relationships and the influence of hydroxyl group positioning on biological efficacy.

Addressing these research gaps will not only contribute to a more complete understanding of the p-menthane diol family but also potentially uncover new lead compounds for the development of novel products in the pharmaceutical and personal care industries.

References

Comparative Analysis of the Biological Activities of p-Menthane Diols: A Focus on p-Menthane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented biological activities of various p-menthane diols, with a wealth of information available for p-menthane-3,8-diol (PMD) and a notable lack of quantitative data for p-menthane-1,2-diol. While PMD is a well-established and commercially utilized insect repellent with additional antimicrobial and antiviral properties, the biological profile of this compound remains largely uncharacterized in publicly accessible research. This guide synthesizes the existing experimental data for PMD and highlights the critical knowledge gaps concerning this compound and other isomers, thereby identifying key areas for future research.

Insect Repellent Activity

p-Menthane-3,8-diol (PMD) is one of the most effective botanical insect repellents currently available, with efficacy often compared to the synthetic compound DEET.[1][2] It is the active ingredient in oil of lemon eucalyptus and is recommended by the Centers for Disease Control and Prevention (CDC) for protection against mosquitoes.[3] The repellent mechanism of PMD is believed to involve interference with the sensory receptors of insects, making it difficult for them to locate a host.[4]

In contrast, there is a significant lack of publicly available data on the insect repellent activity of this compound. Studies on the structure-activity relationships of p-menthane diols have shown that the presence and position of hydroxyl groups are critical for repellency. For instance, monohydroxy analogues such as menthol and α-terpineol have been found to be non-repellent.[5] While various stereoisomers of PMD have been shown to be equally active against Anopheles gambiae mosquitoes, similar comparative studies for this compound are absent from the literature.[6]

Antimicrobial Activity

p-Menthane-3,8-diol has demonstrated antimicrobial properties, inhibiting the growth of various bacteria and fungi.[4] This has led to its inclusion in some personal care products. However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not consistently reported across a wide range of microorganisms in the readily available literature.

Similarly, the antimicrobial potential of this compound is not well-documented. While some diols like propan-1,2-diol and propan-1,3-diol are known to have antimicrobial effects, it is not possible to extrapolate these findings to the more complex structure of this compound.[7] Without dedicated studies to determine the MIC values of this compound against a panel of relevant bacteria and fungi, its efficacy as an antimicrobial agent remains unknown.

Anti-inflammatory Activity

The anti-inflammatory properties of p-menthane diols are another area with incomplete data. While some terpenoids are known to exhibit anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway, specific studies on this compound are lacking. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory cytokines.[8][9]

There is a notable absence of in vitro or in vivo studies investigating the ability of this compound to modulate inflammatory pathways. Consequently, no IC50 values for the inhibition of inflammatory markers or enzymes are available for this compound.

Data Summary

The following table summarizes the available quantitative data for the biological activities of p-menthane-3,8-diol. The absence of data for this compound and other isomers is a critical limitation in providing a direct comparison.

CompoundBiological ActivityAssayOrganism/TargetResultCitation
p-Menthane-3,8-diol (PMD) Insect RepellencyArm-in-cageAedes aegyptiED95: 0.24-0.25 mg/cm²[10]
Insect RepellencyArm-in-cageAedes aegyptiComplete Protection Time (20% solution): ~312 minutes[7]
ToxicityIn vitroHuman KeratinocytesLess toxic than DEET[11]
ToxicityIn vivoZebrafish EmbryosLess toxic than DEET[11]
This compound Insect Repellency--No data available-
Antimicrobial Activity--No data available-
Anti-inflammatory Activity--No data available-

Experimental Protocols

For researchers aiming to fill the existing knowledge gaps, the following are detailed methodologies for key experiments cited in the evaluation of related compounds.

Insect Repellent Bioassay (Arm-in-Cage Method)

This method is widely used to evaluate the efficacy of topical repellents against mosquitoes.

  • Subject Preparation: Human volunteers are recruited, and a defined area of their forearm is marked for repellent application.

  • Repellent Application: A precise dose of the test compound, dissolved in a suitable solvent like ethanol, is applied evenly to the marked skin area.

  • Mosquito Exposure: The treated arm is exposed in a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Data Collection: The time until the first confirmed bite is recorded as the Complete Protection Time (CPT). The number of landings or probing attempts can also be recorded.

  • Controls: A control arm treated with solvent only is used to confirm mosquito biting avidity. A positive control with a known repellent like DEET is also included for comparison.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This assay determines the minimum concentration of a substance that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Controls: Positive (broth with inoculum) and negative (broth only) growth controls are included.

Anti-inflammatory Assay (NF-κB Activation)

This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor, a key regulator of inflammation.

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.

  • Treatment: The cells are treated with various concentrations of the test compound prior to or concurrently with the inflammatory stimulus.

  • NF-κB Measurement: NF-κB activation can be measured using various techniques, such as a reporter gene assay where the expression of a reporter protein (e.g., luciferase) is under the control of an NF-κB responsive promoter. The amount of reporter protein is then quantified. Alternatively, the nuclear translocation of NF-κB subunits (e.g., p65) can be visualized and quantified using immunofluorescence microscopy.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activation, is calculated.

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the methodologies and biological processes discussed, the following diagrams are provided.

Experimental_Workflow_Insect_Repellency cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis Subject Human Volunteer Application Apply Compound to Forearm Subject->Application Compound Test Compound (p-Menthane Diol) Compound->Application Solvent Solvent (e.g., Ethanol) Solvent->Application Mosquitoes Host-Seeking Female Mosquitoes Exposure Expose Arm in Cage Mosquitoes->Exposure Application->Exposure Observation Record Time to First Bite Exposure->Observation Analysis Calculate Complete Protection Time (CPT) Observation->Analysis

Figure 1. Workflow for Arm-in-Cage Insect Repellent Bioassay.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Gene Expression cluster_inhibition Potential Inhibition by p-Menthane Diols LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates IkB IκB Phosphorylation & Degradation IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Gene_Expression induces Inhibitor p-Menthane Diol? Inhibitor->IKK inhibition? Inhibitor->NFkB_nucleus inhibition?

Figure 2. Simplified NF-κB Inflammatory Signaling Pathway.

Conclusion and Future Directions

The current body of scientific literature provides a strong foundation for the use of p-menthane-3,8-diol as an effective insect repellent. However, the biological activities of other p-menthane diols, most notably this compound, remain largely unexplored. To enable a comprehensive comparison and potentially uncover new bioactive compounds, future research should prioritize the systematic evaluation of this compound and other isomers for their insecticidal, antimicrobial, and anti-inflammatory properties using standardized in vitro and in vivo assays. Such studies would not only enhance our understanding of the structure-activity relationships within this class of terpenoids but could also lead to the development of new and effective products for personal care and disease prevention.

References

A Comparative Guide to the Synthetic Routes of p-Menthane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to p-menthane-1,2-diol, a valuable diol in chemical synthesis. The following sections detail the performance of different methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.

Data Summary of Synthetic Routes

The following table summarizes the quantitative data for key synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.

Synthetic RouteStarting MaterialKey Reagents/CatalystReaction TimeTemperatureYield/Conversion & Selectivity/Product ConcentrationStereoselectivityReference(s)
Biotransformation (+)-LimoneneColletotrichum nymphaeae CBMAI 08648 days27 °C4.19 g/L limonene-1,2-diolNot specified[1]
R-(+)-LimonenePestalotiopsis mangiferae LaBMicrA-505120 hours24 °CMaximized production at 98.34% accumulationNot specified[1][2]
LimoneneOrange Waste (as substrate)7 daysNot specified2.66 g/kg of substrateNot specified[3]
Catalytic Oxidation LimoneneTi-Bz (0.5)/AC, H₂O₂6 hours70 °C36.7% yield of limonene diolNot specified[4]
Epoxidation followed by Hydrolysis Limonenem-CPBA or CH₃CO₃H, then H₂SO₄ (aq)Not specifiedNot specifiedYields one diol isomer (1S,2S)Stereospecific[5]
cis-Limonene-1,2-epoxideRhodococcus erythropolis DCL14 (Limonene Epoxide Hydrolase)Not specifiedNot specifiedConverts cis-epoxide to diolEnantioconvergent[6][7][8]
Stereoselective Synthesis 4-IsopropylcyclohexanoneMeHNL, HCN, then reductionNot specifiedNot specified≥ 96% cis-selectivity for the cyanohydrin intermediateHigh cis-selectivity[9]
Classical Dihydroxylation (General Method) Alkene (e.g., Limonene)OsO₄ (catalytic), NMO18 hoursRoom TemperatureHigh yields for dihydroxylationSyn-addition[3][10]
Alkene (e.g., Limonene)Cold, dilute, alkaline KMnO₄Not specifiedColdModerate yields, risk of over-oxidationSyn-addition[11][12][13]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound, based on cited experimental data.

Fungal Biotransformation of R-(+)-Limonene

This protocol utilizes the fungus Pestalotiopsis mangiferae to produce this compound from R-(+)-limonene.

Materials:

  • Pestalotiopsis mangiferae LaBMicrA-505 culture

  • Mineral Media (0.5 g/L MgSO₄, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L KCl, 0.01 g/L Fe₂SO₄)

  • R-(+)-Limonene

  • Rotary shaker

  • Erlenmeyer flasks (125 mL)

Procedure:

  • Cultivate the biomass of Pestalotiopsis mangiferae LaBMicrA-505.

  • Inoculate the obtained biomass into 125 mL Erlenmeyer flasks containing 50 mL of the mineral media.[2]

  • Add R-(+)-limonene as the substrate to the flasks at a concentration of 0.5% (v/v).[2]

  • Incubate the flasks on a rotary shaker at 24 °C and 120 rpm for 120 hours.[2]

  • Monitor the reaction progress by periodically taking samples and analyzing them for substrate consumption and product formation.

Product Isolation:

  • The product, limonene-1,2-diol, can be extracted from the culture broth using a suitable organic solvent, such as ethyl acetate.[1]

Catalytic Oxidation of Limonene

This method employs a titanium-based catalyst on activated carbon to oxidize limonene to its corresponding diol using hydrogen peroxide.

Materials:

  • Limonene

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ti-Bz (0.5)/AC catalyst

  • Glass reactor

  • Acetonitrile (solvent)

Procedure:

  • Charge a glass reactor with 0.6 mL of limonene, 0.6 mL of 30% H₂O₂, and 0.06 g of the Ti-Bz (0.5)/AC catalyst. The reaction can also be carried out in 3 mL of acetonitrile.

  • Heat the reaction mixture to 70 °C and maintain for 6 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • The product can be isolated from the liquid phase through standard workup and purification techniques, such as extraction and chromatography.

Epoxidation of Limonene and Subsequent Hydrolysis

This two-step synthesis first involves the epoxidation of limonene, followed by the acid-catalyzed hydrolysis of the resulting epoxide to yield the diol.

Step 1: Epoxidation of d-Limonene

  • Reagents: d-Limonene, meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (CH₃CO₃H), suitable solvent (e.g., dichloromethane).

  • Procedure: Dissolve d-limonene in a suitable solvent and cool the solution in an ice bath. Add the epoxidizing agent (e.g., m-CPBA) portion-wise while maintaining the low temperature. Stir the reaction mixture until completion (monitored by TLC). The resulting limonene-1,2-epoxide is a mixture of cis and trans isomers.[5]

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-Epoxide

  • Reagents: Limonene-1,2-epoxide, dilute aqueous sulfuric acid (H₂SO₄).

  • Procedure: Add the limonene-1,2-epoxide (either as a pure isomer or a mixture) to a dilute aqueous solution of sulfuric acid. Stir the mixture. The hydrolysis of the epoxide ring proceeds to form this compound. It has been reported that under these conditions, both cis and trans epoxides can yield the same (1S,2S)-diol isomer.[5]

Osmium Tetroxide Catalyzed Dihydroxylation of Limonene

This is a general and reliable method for the syn-dihydroxylation of alkenes, applicable to limonene.

Materials:

  • Limonene (or other alkene)

  • Osmium tetroxide (OsO₄) - Caution: Highly Toxic!

  • N-Methylmorpholine N-oxide (NMO) as a co-oxidant

  • Acetone and water (solvent system)

  • Sodium hydrosulfite for workup

Procedure:

  • In a reaction vessel, dissolve N-methylmorpholine N-oxide monohydrate in a mixture of water and acetone.[3]

  • Add a catalytic amount of osmium tetroxide (e.g., ~0.27 mmol per 0.1 mol of alkene).[3]

  • Add the limonene to the reaction mixture.

  • Stir the two-phase solution vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature.

  • Continue stirring overnight (approximately 18 hours), during which the mixture should become homogeneous.[3]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding sodium hydrosulfite.

  • The product, the cis-diol, can then be isolated and purified using standard techniques.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes to this compound.

Synthetic_Route_Biotransformation Limonene Limonene Diol This compound Limonene->Diol Biotransformation Fungus Fungal Biocatalyst (e.g., C. nymphaeae) Fungus->Diol

Caption: Fungal biotransformation of limonene to this compound.

Synthetic_Route_Catalytic_Oxidation Limonene Limonene Diol This compound Limonene->Diol Catalytic Oxidation Oxidant H₂O₂ Oxidant->Diol Catalyst Ti-based Catalyst Catalyst->Diol

Caption: Catalytic oxidation of limonene using a titanium-based catalyst.

Synthetic_Route_Epoxidation_Hydrolysis Limonene Limonene Epoxide Limonene-1,2-epoxide Limonene->Epoxide Epoxidation (e.g., m-CPBA) Diol This compound Epoxide->Diol Acid Hydrolysis (H₂SO₄) Synthetic_Route_Stereoselective Cyclohexanone 4-Isopropylcyclohexanone Cyanohydrin cis-Cyanohydrin Cyclohexanone->Cyanohydrin MeHNL, HCN Diol cis-p-Menthane-1,2-diol Cyanohydrin->Diol Reduction

References

A Comparative Guide to Chiral Diol Ligands in Asymmetric Catalysis: p-Menthane-1,2-diol vs. TADDOL and BINOL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. Asymmetric catalysis, facilitated by chiral ligands, offers an elegant and efficient means to achieve high levels of enantioselectivity. Among the diverse array of chiral ligands, diols have emerged as a privileged class, capable of inducing high stereocontrol in a variety of transformations.

This guide provides an objective comparison of p-menthane-1,2-diol and its derivatives with two other widely used classes of chiral diols: TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and BINOLs (1,1'-bi-2-naphthols). The focus is on their performance in the well-established asymmetric addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction.

Performance in Asymmetric Diethylzinc Addition to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde serves as a benchmark reaction to evaluate the effectiveness of chiral ligands. The following table summarizes the performance of various diol ligands in this transformation, highlighting the achieved chemical yield and enantiomeric excess (ee). It is important to note that the data is compiled from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Ligand/Catalyst SystemYield (%)ee (%)ConfigurationReference
Pinane-based aminodiol8380R[1]
Pinane-based aminodiol8774S[1]
TADDOL-Ti(OiPr)₄up to 99up to 99-[2]
BINOL-Ti(OiPr)₄HighHigh-[3]
Carbohydrate-derived diol75-9035-56-[3]

Key Observations:

  • TADDOL and BINOL derivatives are well-established ligands that consistently deliver high yields and excellent enantioselectivities in the asymmetric addition of diethylzinc to aldehydes.[2][4]

  • Pinane-based aminodiols , which share a structural resemblance to this compound, have demonstrated good to high enantioselectivities, indicating the potential of the p-menthane scaffold in asymmetric catalysis.[1]

  • Carbohydrate-derived diols offer a readily available and diverse source of chiral ligands, though in the examples found, they provided more moderate enantioselectivity compared to TADDOL and BINOL.[3]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of these chiral ligands.

Synthesis of Chiral Diol Ligands

1. Synthesis of a TADDOL Ligand: (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol

This procedure is adapted from a literature method for the synthesis of a representative TADDOL ligand.[5]

  • Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

  • Step 2: Reaction with Diethyl L-tartrate. The Grignard reagent is cooled in an ice bath, and a solution of diethyl L-tartrate in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.

  • Step 3: Hydrolysis and Work-up. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Step 4: Acetonide Protection. The crude diol is dissolved in acetone and 2,2-dimethoxypropane. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Step 5: Purification. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure TADDOL ligand.

2. Synthesis of a BINOL Ligand: (R)-1,1'-Bi-2-naphthol

The synthesis of enantiomerically pure BINOL often involves the oxidative coupling of 2-naphthol followed by resolution.[6][7]

  • Step 1: Oxidative Coupling of 2-Naphthol. 2-Naphthol is dissolved in a suitable solvent (e.g., dichloromethane or toluene). A copper(II) salt (e.g., CuCl₂) and a chiral amine ligand (e.g., (S)-(-)-α-methylbenzylamine) are added. The mixture is stirred under an oxygen atmosphere at room temperature until the starting material is consumed.

  • Step 2: Work-up. The reaction mixture is filtered, and the filtrate is washed with a dilute acid solution (e.g., 1 M HCl) and then with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Step 3: Resolution. The resulting racemic BINOL is resolved into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., N-benzylcinchonidinium chloride) followed by fractional crystallization. Alternatively, kinetic resolution methods can be employed.[6]

  • Step 4: Purification. The resolved enantiomer is purified by recrystallization to yield enantiomerically pure (R)-BINOL.

General Procedure for Asymmetric Diethylzinc Addition to Benzaldehyde

This protocol is a general representation of the catalytic reaction.[1][3]

  • Step 1: Catalyst Preparation. In a flame-dried Schlenk flask under an argon atmosphere, the chiral diol ligand (e.g., 10 mol%) is dissolved in an anhydrous solvent (e.g., toluene or hexane). Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 equivalents relative to the ligand) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Step 2: Reaction. The catalyst solution is cooled to 0 °C. Benzaldehyde (1 equivalent) is added, followed by the dropwise addition of a solution of diethylzinc (1.1 M in hexane, 2 equivalents).

  • Step 3: Quenching and Work-up. The reaction is stirred at 0 °C until the benzaldehyde is consumed (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Step 4: Extraction and Purification. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Step 5: Determination of Enantiomeric Excess. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Workflow

To visualize the underlying processes, the following diagrams illustrate the proposed catalytic cycle for the diethylzinc addition and a general experimental workflow.

Catalytic_Cycle cluster_0 Catalytic Cycle A Chiral Diol-Ti(OiPr)₂ Complex B Bimetallic Ti-Zn Complex A->B Reacts with Et₂Zn C Aldehyde Coordination B->C Coordinates with Aldehyde D Transition State C->D Ethyl Transfer E Product Release D->E Forms Chiral Alcohol E->A Regenerates Catalyst

Caption: Proposed catalytic cycle for the Ti-diol catalyzed addition of diethylzinc to an aldehyde.

Experimental_Workflow Start Start: Select Chiral Diol Ligand Synth Synthesize Chiral Diol Ligand Start->Synth React Perform Asymmetric Catalysis Synth->React Workup Quench and Work-up React->Workup Purify Purify Product Workup->Purify Analyze Analyze Yield and ee% Purify->Analyze End End: Enantiomerically Enriched Product Analyze->End

Caption: General experimental workflow for asymmetric catalysis using chiral diol ligands.

Conclusion

The selection of a chiral ligand is a critical decision in the development of an asymmetric synthesis. While TADDOL and BINOL ligands have a long-standing reputation for providing excellent enantioselectivity in reactions such as the diethylzinc addition to aldehydes, the performance of p-menthane-derived diols and aminodiols demonstrates their potential as effective and readily accessible alternatives. The choice of ligand will ultimately depend on the specific substrate, desired enantiomer, and optimization of reaction conditions. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic challenges.

References

Evaluating the Efficacy of p-Menthane-1,2-diol as a Cooling Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cooling efficacy of p-menthane-1,2-diol and its derivatives against well-established cooling agents, menthol and icilin. The information presented is based on available experimental data and aims to provide an objective resource for researchers and professionals in the field of sensory science and drug development.

Executive Summary

This compound and its related compounds, such as 3-(l-Menthoxy)propane-1,2-diol and p-menthane-3,8-diol, exhibit cooling properties primarily through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key receptor for sensing cold. While direct quantitative sensory data for this compound is limited in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential efficacy. In-vitro data, particularly TRPM8 activation assays, offer a quantitative means of comparing the potency of these compounds. Menthol, a well-known natural cooling agent, and icilin, a potent synthetic "super-cooling" agent, serve as key benchmarks in this comparison.

Comparative Data on Cooling Agent Efficacy

The following tables summarize the available quantitative data for p-menthane derivatives, menthol, and icilin. It is important to note that direct head-to-head sensory comparisons are not always available, and in-vitro data (EC₅₀ values) may not perfectly correlate with perceived cooling intensity in humans.

Table 1: In-Vitro TRPM8 Receptor Activation Data

CompoundEC₅₀ (µM)Cell Line/SystemReference
p-Menthane-3,8-diol (PMD38) 31HEK cells[1]
(-)-Isopulegol 66HEK cells[1]
L-Menthol 3.7 - 286Various (HEK293, CHO, oocytes)[2][3]
Icilin 0.125 - 8.6Various (HEK293, CHO, RAW 264.7)[4][5]

Table 2: Sensory Evaluation Data (Semi-Quantitative)

CompoundCooling Intensity vs. MentholDuration vs. MentholMatrixReference
3-(l-Menthoxy)propane-1,2-diol 20-25%~2x longer (for a 100 ppm solution)Aqueous Solution[6]
3-(l-Menthoxy)propane-1,2-diol 2.0 - 2.5x strongerNot specifiedVaseline Ointment[1][6]
(1S)-p-menthane-3,8-diol isomer mixture 4-5x stronger than (1R) isomer mixture~3.6x longer than (1R) isomer mixtureAqueous Solution

Mechanism of Action: The TRPM8 Signaling Pathway

The cooling sensation elicited by these compounds is primarily mediated by the activation of the TRPM8 ion channel, which is expressed in sensory neurons.

TRPM8_Signaling cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_intracellular Intracellular Signaling TRPM8 TRPM8 Channel (Inactive) TRPM8_active TRPM8 Channel (Active) TRPM8->TRPM8_active Agonist Binding Ca_influx Ca²⁺ Influx TRPM8_active->Ca_influx PMD This compound PMD->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 Cold Cold Temperature (<28°C) Cold->TRPM8 Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain Sensation Cooling Sensation Brain->Sensation

TRPM8 signaling pathway for cooling sensation.

Upon binding of an agonist like this compound, menthol, or icilin, or by a drop in temperature, the TRPM8 channel undergoes a conformational change, leading to its opening. This allows an influx of cations, primarily Ca²⁺, into the neuron. The influx of positive ions depolarizes the cell membrane, which, if it reaches the threshold, triggers an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a sensation of cold.[7]

Experimental Protocols

In-Vitro Efficacy Assessment: Calcium Imaging Assay for TRPM8 Agonist Screening

This protocol outlines a method for quantifying the ability of a compound to activate the TRPM8 channel using a calcium imaging assay in a cell line stably expressing the human TRPM8 gene (e.g., HEK293-TRPM8).

Calcium_Imaging_Workflow A 1. Cell Culture: - Culture HEK293-TRPM8 cells - Seed in 96-well plates B 2. Dye Loading: - Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C 3. Compound Preparation: - Prepare serial dilutions of test compounds (this compound, menthol, icilin) and controls B->C D 4. Automated Dispensing & Fluorescence Reading: - Use a fluorescence plate reader (e.g., FLIPR, FlexStation) - Record baseline fluorescence C->D E 5. Agonist Addition: - Add compounds to wells D->E F 6. Data Acquisition: - Continuously record fluorescence intensity changes over time E->F G 7. Data Analysis: - Calculate the change in fluorescence - Plot dose-response curves - Determine EC₅₀ values F->G

Workflow for Calcium Imaging Assay.

Detailed Steps:

  • Cell Culture:

    • HEK293 cells stably expressing human TRPM8 are cultured in appropriate media and conditions.

    • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading:

    • The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. This dye will increase its fluorescence intensity upon binding to intracellular calcium.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds (this compound, menthol, icilin) and a positive control (e.g., a known TRPM8 agonist) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for generating dose-response curves.

  • Fluorescence Measurement:

    • A baseline fluorescence reading is taken before the addition of the compounds using a fluorescence microplate reader.

  • Agonist Addition:

    • The prepared compound dilutions are added to the wells.

  • Data Acquisition:

    • The fluorescence intensity in each well is measured kinetically over a period of several minutes. An increase in fluorescence indicates an influx of calcium and, therefore, activation of the TRPM8 channel.

  • Data Analysis:

    • The change in fluorescence intensity from baseline is calculated for each concentration of the test compound.

    • Dose-response curves are generated by plotting the fluorescence change against the compound concentration.

    • The EC₅₀ value (the concentration of the compound that elicits a half-maximal response) is calculated from the dose-response curve to quantify the potency of the agonist.

Sensory Evaluation: Quantitative Sensory Testing (QST) for Cooling Agents

This protocol describes a standardized method for assessing the perceived cooling intensity and duration of topical cooling agents on human skin.

QST_Workflow A 1. Subject Recruitment & Acclimatization: - Recruit healthy volunteers - Acclimatize subjects to a temperature-controlled room B 2. Baseline Skin Temperature Measurement: - Measure baseline skin temperature of the test area using an infrared thermometer A->B C 3. Test Formulation Application: - Apply a standardized amount of the test formulation (containing this compound, menthol, or icilin) to a defined skin area B->C D 4. Sensory Intensity Rating: - Subjects rate the perceived cooling intensity at regular intervals using a visual analog scale (VAS) C->D F 6. Post-Application Temperature Measurement: - Measure skin temperature at the same intervals as sensory ratings C->F E 5. Cooling Duration Measurement: - Record the time until the cooling sensation is no longer perceptible D->E G 7. Data Analysis: - Plot average cooling intensity over time - Compare peak intensity and duration between different agents D->G E->G F->G

Workflow for Quantitative Sensory Testing.

Detailed Steps:

  • Subject Recruitment and Acclimatization:

    • Recruit a panel of healthy volunteers who have been screened for skin sensitivities.

    • Subjects should acclimatize in a temperature and humidity-controlled room (e.g., 22°C ± 2°C, 50% ± 10% RH) for at least 30 minutes before testing.

  • Baseline Measurements:

    • Define a specific test area on the skin (e.g., the volar forearm).

    • Measure the baseline skin temperature of the test area using a non-contact infrared thermometer.

  • Application of Test Formulations:

    • Apply a standardized amount of the test formulation (e.g., a gel or cream containing a specific concentration of this compound, menthol, or icilin) to the defined skin area. A control formulation (placebo) should also be used.

  • Sensory Evaluation:

    • At regular time intervals (e.g., 1, 5, 10, 15, 30, 45, and 60 minutes after application), subjects rate the perceived cooling intensity on a Visual Analog Scale (VAS). The VAS is typically a 10 cm line anchored with "no cooling sensation" at one end and "most intense cooling imaginable" at the other.

    • The time at which the cooling sensation is no longer perceived is recorded to determine the duration of the effect.

  • Objective Measurement (Optional but Recommended):

    • At the same time intervals as the sensory ratings, measure the skin temperature of the test area to correlate perceived cooling with actual changes in skin temperature.

  • Data Analysis:

    • Calculate the average cooling intensity ratings at each time point for each test formulation.

    • Plot the mean intensity ratings over time to visualize the cooling profile (onset, peak, and duration).

    • Statistically compare the peak cooling intensity and the total duration of the cooling sensation between the different agents.

Conclusion

References

Comparative Cytotoxicity of p-Menthane-3,8-diol Isomers: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

p-Menthane-3,8-diol (PMD), a bicyclic monoterpenoid derived from the essential oil of Corymbria citriodora, is gaining prominence as a natural alternative to synthetic insect repellents. Commercially available PMD is typically a mixture of its cis and trans stereoisomers. While the repellent efficacy of these isomers has been a subject of investigation, their comparative cytotoxicity is a critical aspect for assessing their safety profile and potential therapeutic applications. This guide provides a comprehensive comparison of the cytotoxic effects of p-menthane-3,8-diol isomers, supported by available scientific data and detailed experimental methodologies.

Quantitative Cytotoxicity Data

Currently, publicly available research directly comparing the cytotoxicity of individual cis- and trans-p-menthane-3,8-diol isomers is limited. One study investigated a mixture of these isomers in comparison to the synthetic repellent DEET.

CompoundCell LineAssayEndpointResultReference
cis, trans-p-Menthane-3,8-diol (PMD)Human Keratinocyte Cells (HaCaT)MTS AssayCell ViabilityImproved cell viability and proliferation compared to control[1]
N,N-diethyl-meta-toluamide (DEET)Human Keratinocyte Cells (HaCaT)MTS AssayCell ViabilityInhibited cell growth[1]

Note: The available data is for a mixture of isomers and focuses on a comparison with another active ingredient rather than a direct comparison between the cis and trans isomers themselves. Further research is required to elucidate the specific cytotoxic profiles of each isomer.

Experimental Protocols

The following is a detailed methodology for a typical cytotoxicity assay that can be employed to compare the effects of p-menthane-3,8-diol isomers. This protocol is based on standard cell viability assays.

Cell Viability Assessment using MTS Assay

1. Cell Culture and Seeding:

  • Human epidermal keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of cis-p-menthane-3,8-diol and trans-p-menthane-3,8-diol are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations.

  • The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test isomers. A vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent) are also included.

3. Incubation:

  • The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

4. MTS Assay Procedure:

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (phenazine ethosulfate - PES), is added to each well.

  • The plates are incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the MTS tetrazolium compound into a colored formazan product.

5. Data Acquisition and Analysis:

  • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the cytotoxicity of p-menthane-3,8-diol isomers.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Isomers p-Menthane Diol Isomers (cis & trans) Treatment Isomer Treatment (Varying Concentrations) Isomers->Treatment CellCulture Cell Line Culture (e.g., HaCaT) Seeding Cell Seeding (96-well plates) CellCulture->Seeding Seeding->Treatment Incubation Incubation (24/48/72h) Treatment->Incubation MTS MTS Reagent Addition Incubation->MTS Absorbance Absorbance Reading (490nm) MTS->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 Viability->IC50 Comparison Compare Isomer Cytotoxicity IC50->Comparison

Caption: Experimental workflow for the comparative cytotoxicity assessment of p-menthane diol isomers.

Signaling Pathways

The precise signaling pathways through which p-menthane-3,8-diol isomers may exert cytotoxic effects have not been extensively elucidated in the scientific literature. However, based on studies of other terpenoids, potential pathways that could be investigated include the induction of apoptosis through caspase activation or the modulation of cell survival pathways such as the PI3K/Akt pathway. Further research is necessary to identify and characterize the specific molecular mechanisms involved.

Putative_Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Potential Intracellular Effects cluster_outcome Cellular Outcome PMD p-Menthane Diol Isomer Mitochondria Mitochondrial Stress PMD->Mitochondria PI3K PI3K/Akt Pathway Modulation PMD->PI3K Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Viability Altered Cell Viability PI3K->Viability Apoptosis->Viability

References

A Spectroscopic Showdown: Unmasking the Stereoisomers of p-Menthane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic signatures of cis- and trans-p-menthane-1,2-diol, providing researchers, scientists, and drug development professionals with key data for their identification and characterization.

In the realm of natural product chemistry and drug development, the precise structural elucidation of stereoisomers is paramount. The spatial arrangement of atoms can dramatically influence a molecule's biological activity. This guide provides a comprehensive spectroscopic comparison of cis- and trans-p-menthane-1,2-diol, two stereoisomers of a naturally occurring terpenoid diol. By examining their distinct Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we offer a clear framework for their differentiation.

Spectroscopic Data Summary

¹H NMR Spectroscopy Data

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for p-Menthane-1,2-diol Isomers

Protoncis-p-Menthane-1,2-diol (Predicted)trans-p-Menthane-1,2-diol (Predicted)Key Differentiating Features
H-1 ~3.4 - 3.6~3.2 - 3.4The proton at the carbon bearing the hydroxyl group is expected to be more deshielded in the cis isomer due to the anisotropic effect of the neighboring hydroxyl group.
H-2 ~3.8 - 4.0~3.6 - 3.8Similar to H-1, the proximity of the hydroxyl groups in the cis isomer leads to a downfield shift.
CH₃ (C-7) ~1.1 - 1.3~1.0 - 1.2The methyl group at C-1 may experience different shielding effects based on the orientation of the adjacent hydroxyl group.
CH(CH₃)₂ (H-8) ~1.6 - 1.8~1.5 - 1.7The isopropyl group protons may show slight differences in their chemical shifts.
CH(CH₃)₂ (H-9, H-10) ~0.8 - 1.0~0.8 - 1.0Minimal differences are expected for the terminal methyl groups of the isopropyl moiety.
OH Broad singletBroad singletThe chemical shift of the hydroxyl protons is highly dependent on concentration and solvent. Intramolecular hydrogen bonding in the cis isomer may lead to a more downfield and less concentration-dependent shift compared to the trans isomer.

Note: The predicted chemical shifts are based on the analysis of related p-menthane diol structures and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy Data

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers

Carboncis-p-Menthane-1,2-diol (Predicted)trans-p-Menthane-1,2-diol (Predicted)Key Differentiating Features
C-1 ~72 - 75~70 - 73The carbon bearing the hydroxyl group is expected to be slightly more deshielded in the cis isomer.
C-2 ~75 - 78~73 - 76Similar to C-1, steric compression in the cis isomer can lead to a downfield shift.
C-3 ~30 - 33~32 - 35
C-4 ~40 - 43~42 - 45
C-5 ~25 - 28~27 - 30
C-6 ~34 - 37~36 - 39
C-7 ~20 - 23~18 - 21The methyl carbon at C-1 is likely to be more shielded in the trans isomer.
C-8 ~32 - 35~33 - 36
C-9 ~19 - 22~19 - 22
C-10 ~19 - 22~19 - 22

Note: The predicted chemical shifts are based on the analysis of related p-menthane diol structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy Data

Table 3: Comparative IR Absorption Frequencies (cm⁻¹) for this compound Isomers

Functional Groupcis-p-Menthane-1,2-diol (Predicted)trans-p-Menthane-1,2-diol (Predicted)Key Differentiating Features
O-H Stretch Broad, ~3300 - 3500 (may show a sharper band for intramolecular H-bonding)Broad, ~3200 - 3500The cis isomer is capable of forming an intramolecular hydrogen bond, which may result in a sharper, less concentration-dependent O-H stretching band compared to the trans isomer, which primarily undergoes intermolecular hydrogen bonding.
C-H Stretch (sp³) ~2850 - 3000~2850 - 3000No significant difference is expected.
C-O Stretch ~1050 - 1150~1050 - 1150The exact position and shape of the C-O stretching bands may differ slightly due to the different stereochemistry.
Mass Spectrometry (MS) Data

Table 4: Comparative Mass Spectrometry Fragmentation for this compound Isomers

m/zProposed Fragmentcis-p-Menthane-1,2-dioltrans-p-Menthane-1,2-diolKey Differentiating Features
172 [M]⁺PresentPresentMolecular ion peak.
154 [M-H₂O]⁺PresentPresentLoss of a water molecule is a common fragmentation pathway for alcohols. The relative intensity of this peak may differ between the isomers.
139 [M-H₂O-CH₃]⁺PresentPresentSubsequent loss of a methyl group.
121 [M-H₂O-C₃H₇]⁺PresentPresentLoss of an isopropyl group after dehydration.
95 PresentPresentFurther fragmentation.
81 PresentPresentCommon fragment in terpene-like structures.

Note: The fragmentation patterns of stereoisomers are often very similar. Subtle differences in the relative intensities of fragment ions may be observed, potentially arising from differences in the stability of the initial molecular ion or the ease of certain fragmentation pathways due to stereochemical arrangements.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of p-menthane-1,2-diols. Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. A larger number of scans will be necessary to obtain a good spectrum due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) or a direct insertion probe. Electron Ionization (EI) is a common method for volatile compounds like terpenoids.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-300). The ionization energy is typically set to 70 eV.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of cis- and trans-p-menthane-1,2-diol.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison cluster_conclusion Conclusion cis cis-p-Menthane-1,2-diol NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans trans-p-Menthane-1,2-diol trans->NMR trans->IR trans->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Absorption Frequencies (O-H, C-O stretch) IR->IR_data MS_data Fragmentation Patterns Relative Abundances MS->MS_data Conclusion Structural Elucidation and Isomer Differentiation NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Caption: Workflow for the spectroscopic comparison of this compound isomers.

By leveraging the subtle yet significant differences in their spectroscopic fingerprints, researchers can confidently distinguish between the cis and trans isomers of this compound, a critical step in advancing research and development in fields where stereochemistry dictates function.

A Comparative Guide to Chiral Auxiliaries: p-Menthane-1,2-diol vs. Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a detailed comparison of the well-established Evans auxiliaries with the potential chiral auxiliary, p-menthane-1,2-diol. However, a comprehensive review of the scientific literature reveals a significant disparity in the available performance data, with Evans auxiliaries being extensively documented while the application of this compound in asymmetric C-C bond formation remains largely unexplored.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity, provide high yields of the product, and be easily cleaved under mild conditions without racemization of the newly formed stereocenter.

Evans Auxiliaries: The Gold Standard

Evans auxiliaries, a class of oxazolidinones, have become a cornerstone of modern asymmetric synthesis since their introduction by David A. Evans in the 1980s.[1] They are widely employed in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric alkylation and aldol reactions, consistently delivering high levels of stereocontrol.[2][3]

Performance and Applications

The exceptional performance of Evans auxiliaries stems from the rigid conformational control they impart on the enolate intermediates, leading to highly predictable and diastereoselective reactions.

  • Asymmetric Alkylation: N-acyloxazolidinones derived from Evans auxiliaries can be deprotonated to form a conformationally locked Z-enolate. This enolate then reacts with electrophiles, such as alkyl halides, from the less sterically hindered face, resulting in high diastereoselectivity.[2]

  • Asymmetric Aldol Reactions: Boron enolates of N-acyloxazolidinones react with aldehydes via a chair-like Zimmerman-Traxler transition state to afford syn-aldol adducts with excellent diastereoselectivity.[4] The stereochemical outcome is highly predictable based on the stereochemistry of the auxiliary and the enolate geometry.

The reliability and predictability of Evans auxiliaries have led to their widespread use in the total synthesis of complex natural products and in the development of pharmaceutical compounds.[3]

This compound: An Unexplored Potential

This compound is a chiral diol derived from the natural product menthol. While chiral diols have been investigated as chiral ligands in various catalytic asymmetric reactions, the use of this compound as a covalently bound chiral auxiliary for asymmetric C-C bond formation is not well-documented in peer-reviewed literature. Searches for its application in asymmetric alkylation or aldol reactions, analogous to Evans auxiliaries, did not yield specific performance data such as diastereoselectivity or chemical yields.

The primary applications found for p-menthane-based diols are in the synthesis of insect repellents and as chiral ligands for metal-catalyzed reactions, which represents a fundamentally different mode of stereoinduction compared to the covalently bound auxiliary approach.[5]

Data Presentation: A Tale of Two Auxiliaries

Due to the lack of available experimental data for the performance of this compound as a chiral auxiliary in asymmetric alkylation and aldol reactions, a direct quantitative comparison with Evans auxiliaries cannot be compiled.

For Evans auxiliaries, a vast body of literature reports high diastereoselectivities and yields for a wide range of substrates. A representative summary is provided below.

Table 1: Typical Performance of Evans Auxiliaries in Asymmetric Reactions

Reaction TypeElectrophile/SubstrateDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationBenzyl bromide>99:195J. Am. Chem. Soc. 1986, 108, 6394
AlkylationMethyl iodide98:290J. Am. Chem. Soc. 1986, 108, 6394
AldolIsobutyraldehyde>99:185J. Am. Chem. Soc. 1981, 103, 2127
AldolBenzaldehyde99:188J. Am. Chem. Soc. 1981, 103, 2127

Experimental Protocols

Detailed experimental protocols for the use of Evans auxiliaries are readily available in the scientific literature. Below are representative procedures for asymmetric alkylation and aldol reactions.

Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.

  • After stirring for 30-60 minutes, the alkylating agent (e.g., benzyl bromide, 1.2 eq) is added.

  • The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NH₄Cl and worked up as described above. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

  • The purified alkylated product (1.0 eq) is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 4.0 eq) are added at 0 °C.

  • The reaction is stirred until the starting material is consumed.

  • The reaction is quenched with an aqueous solution of sodium sulfite.

  • The product carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.

Experimental Protocol: Asymmetric Aldol Reaction using an Evans Auxiliary

1. Enolate Formation:

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

  • The mixture is stirred for 30-60 minutes.

2. Aldol Addition:

  • The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

3. Workup and Auxiliary Cleavage:

  • The reaction is quenched with a pH 7 buffer and diluted with methanol.

  • An excess of hydrogen peroxide is added to oxidize the boron species.

  • The product is extracted, and the auxiliary can be cleaved as described in the alkylation protocol to yield the corresponding β-hydroxy carboxylic acid.

No established and validated protocols for the use of this compound as a chiral auxiliary in asymmetric alkylation or aldol reactions could be found in the surveyed literature.

Visualization of Key Concepts

To illustrate the principles discussed, the following diagrams are provided.

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment (Covalent Bond Formation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate_Auxiliary_Adduct Chiral Substrate- Auxiliary Adduct Attachment->Chiral_Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

Evans_Auxiliary_Mechanism cluster_alkylation Asymmetric Alkylation cluster_aldol Asymmetric Aldol Reaction Acyl_Oxazolidinone N-Acyl Oxazolidinone R-group attached Z_Enolate Z-Enolate Conformationally rigid Acyl_Oxazolidinone->Z_Enolate Deprotonation Base Base (e.g., LDA) Alkylated_Product Alkylated Product High d.r. Z_Enolate->Alkylated_Product Attack from less hindered face Electrophile Electrophile (E+) Acyl_Oxazolidinone2 N-Acyl Oxazolidinone Boron_Enolate Boron Z-Enolate Acyl_Oxazolidinone2->Boron_Enolate Enolization Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Zimmerman_Traxler Zimmerman-Traxler Transition State Boron_Enolate->Zimmerman_Traxler Aldehyde Aldehyde (R'CHO) Aldehyde->Zimmerman_Traxler Syn_Aldol_Product syn-Aldol Product High d.r. Zimmerman_Traxler->Syn_Aldol_Product

Caption: Simplified mechanisms for Evans auxiliary-controlled asymmetric reactions.

Conclusion

Based on the currently available scientific literature, Evans auxiliaries remain the well-vetted and reliable choice for achieving high levels of stereocontrol in asymmetric alkylation and aldol reactions. Their performance is extensively documented, and established protocols are widely accessible.

In contrast, this compound has not been established as a chiral auxiliary for these key C-C bond-forming reactions. While it may hold potential, the lack of published performance data and experimental protocols makes it impossible to recommend for applications where high diastereoselectivity and predictable outcomes are required. Further research is needed to explore the viability of this compound as a chiral auxiliary and to benchmark its performance against established methods. For professionals in drug development and chemical synthesis, reliance on proven methodologies such as those employing Evans auxiliaries is paramount for efficient and successful outcomes.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling p-Menthane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for p-Menthane-1,2-diol was located. The following guidance is based on data for the closely related compounds p-Menthane and p-Menthane-3,8-diol. It is crucial to conduct a thorough risk assessment for your specific laboratory conditions before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for personal protective equipment (PPE), handling, storage, and disposal should be strictly followed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards identified for similar compounds, which include flammability and potential skin and eye irritation.

Protection Type Recommended Equipment Specifications & Notes
Eye and Face Protection Safety glasses with side shields or gogglesIn situations with a splash potential, chemical goggles are recommended. A face shield may be necessary depending on the extent of potential contact.[1]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber)The choice of glove material should be based on the specific solvents being used and the duration of potential exposure.[1] Disposable gloves are often preferred.[1]
Protective clothingWear a lab coat or chemical-resistant suit to prevent skin contact.[2][3]
Respiratory Protection Use in a well-ventilated areaEngineering controls such as a fume hood are the primary means of controlling vapor exposure.[4][5]
Air-purifying respiratorIf ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

Experimental Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational Procedures start Start: Plan to handle This compound assess_risk Assess Risk: - Scale of work - Potential for splash/aerosol - Ventilation adequacy start->assess_risk eye_face Eye/Face Protection: - Safety glasses (minimum) - Goggles/Face shield for splash risk assess_risk->eye_face hand Hand Protection: - Chemical-resistant gloves (Nitrile, Neoprene, etc.) assess_risk->hand body Body Protection: - Lab coat - Chemical-resistant suit if needed assess_risk->body respiratory Respiratory Protection: - Well-ventilated area/Fume hood - Respirator if ventilation is poor or aerosols are present assess_risk->respiratory handling Safe Handling: - Avoid contact with skin and eyes - Use non-sparking tools eye_face->handling hand->handling body->handling respiratory->handling disposal Proper Disposal: - Follow local regulations - Dispose of in sealed, labeled containers handling->disposal end End of Procedure disposal->end

Caption: Logical workflow for determining appropriate PPE for this compound.

Safe Handling and Storage

To ensure safe handling and storage of this compound and similar compounds, the following practices should be implemented:

  • Ventilation: Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[4][5]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][7] Use non-sparking tools and explosion-proof equipment.[4][5]

  • Static Discharge: Take precautionary measures to prevent static discharge.[4]

  • Personal Hygiene: Wash hands thoroughly after handling.[4][7]

  • Storage: Store containers in a dry, cool, and well-ventilated place, tightly closed.[2][4]

Disposal Plan

Contaminated materials and waste should be handled with care to prevent environmental contamination and ensure safety.

  • Waste Containers: Dispose of the chemical and any contaminated materials in suitable, closed, and properly labeled containers.[4][5]

  • Regulations: All disposal procedures must be in accordance with local, regional, and national regulations.[4] Do not allow the chemical to enter drains.[5]

  • Spill Management: In the event of a spill, use personal protective equipment.[5] Absorb the spill with inert material such as dry sand or earth and place it in a chemical waste container.[8] Clean the contaminated surface thoroughly.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.